molecular formula C12H10O2 B3023368 Methyl 1-naphthoate CAS No. 2459-24-7

Methyl 1-naphthoate

Cat. No.: B3023368
CAS No.: 2459-24-7
M. Wt: 186.21 g/mol
InChI Key: HMRROBKAACRWBP-UHFFFAOYSA-N
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Description

Methyl 1-naphthoate, also known as methyl 1-naphthalenecarboxylate, is a high-purity organic compound supplied for use as a chemical research reagent. This compound is characterized by the molecular formula C 12 H 10 O 2 and a molecular weight of 186.21 g/mol . It is provided as a clear, colorless to yellow or green liquid with a boiling point of 169°C at 20 mmHg, a refractive index of 1.61, and a specific gravity of approximately 1.17 at 20°C/20°C . As a key ester derivative of 1-naphthoic acid, Methyl 1-naphthoate serves as a versatile chemical intermediate and building block in organic synthesis . Its primary research value lies in its potential use as a precursor for the development of more complex molecules, including ligands for coordination chemistry and catalytic reactions . Furthermore, naphthoate derivatives are of significant interest in the dye industry and medicinal chemistry research, where they form the core structure of various bioactive molecules . Researchers utilize this compound to synthesize other functionalized naphthalene derivatives, such as brominated or hydroxylated analogs, for further experimental applications . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HMRROBKAACRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030976
Record name Methyl 1-naphthoate
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28804-90-2, 2459-24-7
Record name Methyl naphthoate
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Record name Methyl 1-naphthoate
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Record name Methyl 1-naphthoate
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Foundational & Exploratory

Introduction: The Significance of Methyl 1-Naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1-Naphthoate

Methyl 1-naphthoate, a methyl ester derivative of 1-naphthoic acid, is a pivotal molecule in the landscape of organic synthesis and materials science.[1] Characterized by a naphthalene core with a methyl ester functional group, this compound serves as a crucial starting material and intermediate for a wide array of more complex molecules.[1] Its derivatives are integral to the development of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents, as well as in the creation of dyes, plastics, and advanced optoelectronic materials.[2][3] Given its broad utility, a comprehensive understanding of its synthesis mechanisms is essential for researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth exploration of the primary and alternative synthetic routes to methyl 1-naphthoate, focusing on the mechanistic underpinnings, practical experimental protocols, and the rationale behind procedural choices.

Primary Synthesis Route: Fischer-Speier Esterification

The most prevalent and time-honored method for synthesizing methyl 1-naphthoate is the Fischer-Speier esterification of 1-naphthoic acid with methanol.[1] This reaction is an acid-catalyzed nucleophilic acyl substitution that achieves moderate to high yields and is a cornerstone of ester synthesis in both academic and industrial laboratories.[1][4]

Core Mechanism of Fischer-Speier Esterification

The Fischer esterification is a reversible, equilibrium-controlled process.[4] The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol. The entire sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 1-naphthoic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol : A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer creates a good leaving group: water.[4]

  • Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This step yields a protonated ester.[4]

  • Deprotonation : In the final step, a base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the protonated ester, yielding the final methyl 1-naphthoate product and regenerating the acid catalyst.[7]

To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol) and/or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[4][8]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Naphthoic_Acid 1-Naphthoic Acid Protonation 1. Protonation of Carbonyl Oxygen Naphthoic_Acid->Protonation Methanol Methanol Tetrahedral_Intermediate 2. Nucleophilic Attack (Tetrahedral Intermediate) Methanol->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) H_plus->Protonation Protonation->Tetrahedral_Intermediate + Methanol Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination 4. Elimination of H₂O Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation - H₂O Water Water Elimination->Water Methyl_1_Naphthoate Methyl 1-Naphthoate Deprotonation->Methyl_1_Naphthoate H_plus_regen H⁺ (Regenerated) Deprotonation->H_plus_regen

Caption: The Fischer-Speier esterification mechanism for methyl 1-naphthoate synthesis.

Field-Proven Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of methyl 1-naphthoate. The self-validating nature of this procedure lies in the work-up steps, which are designed to systematically remove impurities, ensuring a high-purity final product.

Materials and Reagents:

  • 1-Naphthoic acid (C₁₁H₈O₂)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Standard experimental workflow for the synthesis and purification of methyl 1-naphthoate.

Step-by-Step Methodology:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthoic acid (e.g., 10.0 g, 58.1 mmol). Add a significant excess of anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (e.g., 1-2 mL) dropwise to the mixture.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).[9]

  • Neutralization Wash : Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining sulfuric acid and unreacted 1-naphthoic acid. Causality Check: This step is crucial; the effervescence of CO₂ gas is a visual confirmation of the neutralization of acidic components.

  • Brine Wash : Wash the organic layer with a saturated brine solution (1 x 100 mL) to remove residual water and any dissolved inorganic salts.[9]

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Solvent Removal : Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether, yielding the crude methyl 1-naphthoate.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure ester as a colorless to pale yellow liquid.[10]

Alternative Synthesis Methodologies

While Fischer esterification is robust, certain applications may require alternative methods, particularly when dealing with sensitive substrates or when aiming for milder reaction conditions.

Methylation with Diazomethane

The reaction of a carboxylic acid with diazomethane (CH₂N₂) provides a rapid and quantitative method for producing methyl esters under very mild conditions.[11]

  • Mechanism : The reaction proceeds in two steps. First, the acidic proton of the carboxylic acid is transferred to diazomethane, forming a carboxylate salt and a highly reactive methyldiazonium cation. The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the cation and displacing nitrogen gas (N₂), an excellent leaving group.[12]

  • Advantages : The reaction is fast, clean, and often proceeds to completion, requiring minimal purification.[12] The only byproduct is inert nitrogen gas.

  • Trustworthiness & Limitations : This method's primary drawback is the hazardous nature of diazomethane. It is a highly toxic and potentially explosive gas, requiring specialized equipment and handling procedures.[12][13] Therefore, it is typically reserved for small-scale syntheses where high purity and mild conditions are paramount.

Nucleophilic Acyl Substitution with Methylating Agents

Another effective method involves the Sₙ2 reaction between a 1-naphthoate salt and a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[1]

  • Mechanism : 1-naphthoic acid is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like DMF to form the potassium 1-naphthoate salt.[10] This carboxylate anion then acts as a nucleophile, attacking the methylating agent and displacing the leaving group (iodide or methyl sulfate).

  • Experimental Insight : This method avoids the use of strong acids and the generation of water, making it suitable for substrates that may be sensitive to acidic conditions. The choice of a polar aprotic solvent like DMF is key, as it effectively solvates the cation (K⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.[10]

Synthesis MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification 1-Naphthoic acid, Methanol, H₂SO₄RefluxLow cost, scalable, robustReversible, requires excess alcohol, strong acid
Diazomethane 1-Naphthoic acid, CH₂N₂Room TempFast, high yield, clean, mild conditionsHighly toxic and explosive reagent
Sₙ2 Methylation 1-Naphthoic acid, Base (K₂CO₃), CH₃I40-60 °CMild, avoids water, good for acid-sensitive substratesRequires stoichiometric base, toxic methylating agents

Safety and Handling

Scientific integrity demands a rigorous approach to safety. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-Naphthoic Acid : Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.[14][15][16][17]

  • Methanol : Is flammable and toxic. It can be absorbed through the skin and is harmful if swallowed or inhaled.

  • Concentrated Sulfuric Acid : Is extremely corrosive and can cause severe burns. Handle with extreme care.

  • Diazomethane : Is a severe inhalation hazard and is highly explosive. Only personnel with specific training and appropriate safety measures should handle this reagent.[12]

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • One-pot synthesis of new alkyl 1-naphthoates . National Institutes of Health (NIH). [Link]

  • Fischer Esterification Laboratory Procedure . University of California, Irvine. [Link]

  • Acid Catalysed Esterification of Carboxylic Acid . YouTube. [Link]

  • Fischer Esterification Reaction Mechanism . YouTube. [Link]

  • Methyl 3-methoxy-2-naphthoate Synthesis . Organic Syntheses. [Link]

  • α-NAPHTHOIC ACID Synthesis . Organic Syntheses. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • Ester Hydrolysis Mechanism . Chemistry Steps. [Link]

  • Methyl Ester Synthesis Using Diazomethane . Chemistry LibreTexts. [Link]

  • Reactions Of Diazomethane (CH2N2) And Their Mechanisms . Master Organic Chemistry. [Link]

  • Mechanism for the Esterification Reaction . Chemguide. [Link]

  • Fischer Esterification Overview . Organic Chemistry Portal. [Link]

  • Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Link]

  • Diazomethane Synthesis . University of Calcutta. [Link]

Sources

physicochemical properties of Methyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-naphthoate

Introduction

Methyl 1-naphthoate is an aromatic ester of significant interest in the fields of organic synthesis, materials science, and pharmacology. Structurally, it consists of a naphthalene core, a bicyclic aromatic system, functionalized with a methyl ester group at the 1-position. This configuration imparts a unique combination of steric and electronic properties, making it a valuable precursor for more complex molecules, including pharmaceuticals and agrochemicals.[1] Its pleasant aromatic odor has also led to its use in the fragrance industry.[1]

Recent studies have highlighted its potential biological activities, including the inhibition of key proteins involved in cancer progression, such as glycogen synthase kinase-3 (GSK-3) and the anti-apoptotic protein Mcl-1.[2] This positions Methyl 1-naphthoate not just as a synthetic intermediate, but as a scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core . The information herein is synthesized from established chemical databases and literature, offering a reliable reference for professionals engaged in its use. We will delve into its structural identity, physical and spectroscopic characteristics, chemical reactivity, and essential experimental protocols, providing both validated data and field-proven insights to support laboratory work.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. Methyl 1-naphthoate is unambiguously defined by its molecular structure and a set of unique identifiers.

The molecule's architecture is dominated by the rigid, planar naphthalene ring system, which renders it largely hydrophobic. The ester functional group introduces a site of polarity and a key center for chemical reactivity.

Caption: Molecular Structure of Methyl 1-naphthoate.

Table 1: Chemical Identifiers for Methyl 1-naphthoate

IdentifierValueSource(s)
IUPAC Name methyl naphthalene-1-carboxylate[3]
Synonyms Methyl 1-naphthalenecarboxylate, 1-Naphthoic Acid Methyl Ester[4]
CAS Number 2459-24-7[4][5]
Molecular Formula C₁₂H₁₀O₂[5]
Molecular Weight 186.21 g/mol [5]
InChIKey HMRROBKAACRWBP-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC=CC2=CC=CC=C21[3]

Section 2: Physical and Thermodynamic Properties

The physical properties of Methyl 1-naphthoate dictate its handling, purification, and application conditions. It is typically supplied as a liquid, whose characteristics are summarized below.

Table 2: Key Physical Properties of Methyl 1-naphthoate

PropertyValueNotes and CausalitySource(s)
Appearance Colorless to pale yellow liquidThe extended π-system of the naphthalene ring can absorb light at the edge of the visible spectrum, though a pure sample is nearly colorless. Color is often due to trace impurities.[4]
Odor Pleasant, aromaticTypical of many aromatic esters.[1]
Melting Point ~10 °CThe molecule's flat, asymmetric structure allows for some crystalline packing below this temperature. Note: A value of 60 °C appears in some databases but is inconsistent with its liquid state at room temperature and is considered anomalous.[1][6]
Boiling Point ~290 °C (at 760 mmHg, est.) 169 °C (at 20 mmHg)The high boiling point is a direct result of its significant molecular weight and the strong intermolecular van der Waals forces between the large naphthalene rings. Vacuum distillation is required to prevent decomposition.[1][4]
Density 1.163 - 1.17 g/mL (at 20 °C)Denser than water, which is expected for a polycyclic aromatic compound of this size.[4][6]
Refractive Index (n_D_²⁰) 1.61 - 1.612The high refractive index is characteristic of compounds with extensive aromaticity, reflecting the high polarizability of the π-electron cloud.[4][6]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, benzene, chloroform)The large, nonpolar naphthalene moiety dominates the molecule's character, making it immiscible with water. It readily dissolves in solvents of similar low polarity. Quantitative data is not widely published.[7]
Vapor Pressure Data not readily availableExpected to be very low at room temperature due to its high boiling point and molecular weight.

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl 1-naphthoate. The key spectral features are dictated by its constituent functional groups: the naphthalene ring and the methyl ester.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the presence of the ester functional group and the aromatic system.

Table 3: Characteristic IR Absorption Bands for Methyl 1-naphthoate

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3050C-H StretchAromaticSp² C-H bonds of the naphthalene ring.
~2955C-H StretchAliphaticSp³ C-H bonds of the methyl group.
~1720 C=O Stretch Ester This is the most intense and diagnostic peak, confirming the ester carbonyl.
~1600, ~1500C=C StretchAromaticSkeletal vibrations within the naphthalene ring.
~1250C-O StretchEsterAsymmetric stretch of the C-O-C bond, characteristic of esters.
~770-810C-H BendAromaticOut-of-plane bending, indicative of the substitution pattern on the naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is highly informative. The seven aromatic protons will appear in the downfield region (7.0-9.0 ppm) with complex splitting patterns due to coupling with their neighbors. The methyl group protons, being attached to an electronegative oxygen, will appear as a sharp singlet further upfield.

¹³C NMR: The carbon spectrum will show 12 distinct signals: ten for the sp² carbons of the naphthalene ring, one for the ester carbonyl carbon (the most downfield), and one for the methyl carbon (the most upfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-COOCH₃ ~3.9 (singlet, 3H) ~52 The methyl group is deshielded by the adjacent oxygen atom.
-C=O N/A~167 The carbonyl carbon is strongly deshielded by the double-bonded oxygen.
Aromatic C-H 7.4 - 8.9 (multiplets, 7H)124 - 134Aromatic protons are heavily deshielded by the ring current. The proton peri to the ester (at C8) is expected to be the most downfield due to steric and electronic effects.
Aromatic Quaternary C N/A125 - 135Includes the carbon attached to the ester and the two bridgehead carbons.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and identify structural fragments. Under electron ionization (EI), Methyl 1-naphthoate produces a characteristic fragmentation pattern.

  • Molecular Ion (M⁺·): A strong peak is observed at m/z = 186 , corresponding to the molecular weight of the compound.[3]

  • Key Fragments:

    • m/z = 155: Loss of a methoxy radical (·OCH₃), leaving a stable naphthoyl cation. This is often a prominent peak.

    • m/z = 127: Loss of the entire carbomethoxy group (·COOCH₃), resulting in the very stable naphthyl cation. This is frequently the base peak in the spectrum.[3]

Section 4: Experimental Protocols for Property Determination

Reproducibility in research requires standardized methodologies. The following protocols outline fundamental procedures for verifying the properties of a Methyl 1-naphthoate sample.

Workflow for Physicochemical Characterization

G cluster_0 Sample Acquisition & Initial Assessment cluster_2 Spectroscopic Analysis Sample Obtain Methyl 1-naphthoate Sample Visual Visual Inspection (Color, State) Sample->Visual MP Melting Point Determination Visual->MP RI Refractive Index Measurement Visual->RI Sol Solubility Screening Visual->Sol Prep Sample Preparation (Neat liquid / Solution) Visual->Prep IR FT-IR Spectroscopy Prep->IR NMR NMR (¹H, ¹³C) Spectroscopy Prep->NMR MS GC-MS Analysis Prep->MS

Caption: General workflow for sample characterization.

Protocol 1: Melting Point Determination (for samples near freezing)
  • Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

  • Sample Preparation: If the sample is liquid, cool a small amount in an ice bath until it solidifies.

  • Loading: Crush the solid and pack a small amount into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to within 15-20 °C of the expected melting point (~10 °C). Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). A pure sample should have a sharp melting range of <1 °C.

Protocol 2: Qualitative Solubility Assessment
  • Causality: Understanding solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. "Like dissolves like" is the guiding principle.

  • Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, toluene, dichloromethane, hexane).

  • Addition: Add 1-2 drops (approx. 50 mg) of Methyl 1-naphthoate to each test tube.

  • Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the sample dissolves completely, is partially soluble, or is insoluble.

  • Confirmation: For tubes where the substance appears soluble, add another 50 mg to confirm it was not just a dilution effect.

Section 5: Chemical Reactivity and Stability

Methyl 1-naphthoate's reactivity is centered on its ester functionality.

  • Hydrolysis: The ester can be cleaved back to 1-naphthoic acid and methanol. This reaction is catalyzed by acid or, more rapidly, by a base (saponification).[1] This is a fundamental reaction for using Methyl 1-naphthoate as a protected form of the carboxylic acid.

  • Transesterification: In the presence of an alcohol and a catalyst (acid or base), the methyl group can be exchanged for a different alkyl group.[1] This allows for the synthesis of other naphthoate esters.

  • Stability: The compound is stable under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and oxidizing agents to prevent degradation. It is generally stored in a cool, dark place.

Section 6: Safety and Handling

While a comprehensive safety assessment should always be performed by consulting the specific Safety Data Sheet (SDS) from the supplier, general hazards associated with similar aromatic compounds apply. Data for the closely related 1-methylnaphthalene indicates potential hazards.

  • GHS Classification (based on related compounds):

    • H302: Harmful if swallowed.[8]

    • H411: Toxic to aquatic life with long lasting effects.[8]

    • May cause serious eye irritation or damage.[3]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Wash hands thoroughly after handling.[8]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.

Conclusion

Methyl 1-naphthoate is a well-defined chemical entity with a distinct set of physicochemical properties rooted in its aromatic ester structure. Its high boiling point, low water solubility, and characteristic spectroscopic signatures are key parameters for its use and identification. As a versatile building block in organic synthesis and a compound of interest in medicinal chemistry, a thorough understanding of these fundamental properties is essential for any researcher or developer working with this molecule. This guide serves as a foundational reference to facilitate its safe and effective application in the laboratory.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (1995). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 1-naphthoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naphthalenecarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naphthalenecarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1-naphthoate. Retrieved from [Link]

  • Musielińska, J., Zalas, M., & Frański, R. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Journal of Chemical and Pharmaceutical Research, 8(5), 67-77. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

Methyl 1-naphthoate CAS number: 2459-24-7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-naphthoate is a specialized aromatic ester utilized primarily as a high-value intermediate in organic synthesis, medicinal chemistry, and photophysical research. Unlike its isomer methyl 2-naphthoate (nerolin), which is widely used in perfumery, the 1-isomer serves as a critical building block for fused-ring pharmaceuticals and as a fluorescent probe due to its distinct electronic properties. This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of methyl 1-naphthoate for research and development applications.

Physicochemical Profile

Methyl 1-naphthoate exists as a colorless to pale yellow liquid at room temperature, distinguishing it from the solid 2-isomer (MP ~34 °C).[1] It exhibits high lipophilicity and characteristic fluorescence.[1]

Table 1: Key Chemical Properties
PropertyValueNotes
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Physical State Liquid (at STP)MP approx. 10–12 °C; often supercools.[1][2][3]
Boiling Point 290–292 °C (atm)~169 °C at 20 mmHg.[1]
Density 1.17 g/cm³At 25 °C.
Refractive Index

1.612–1.617
High refractive index due to aromaticity.[1]
Solubility Soluble in Et₂O, EtOH, CHCl₃Immiscible in water.
Fluorescence

281 nm,

339 nm
Used as a reference standard.[1]

Spectroscopic Characterization

Accurate identification is vital for quality control. The proton NMR spectrum is distinct, characterized by the desshielded proton at the C8 position (peri-interaction) and the methoxy singlet.

Table 2: 1H NMR Data (400 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C8-H 8.93Doublet (d)1HDeshielded by carbonyl anisotropy (peri-effect).[1]
C2-H 8.13Doublet (d)1HOrtho to ester group.[1]
C4/C5-H 7.92Doublet (d)1HAromatic ring protons.[1]
C-H (Ring) 7.40 – 7.60Multiplet (m)4HRemaining aromatic protons.[1]
-OCH₃ 3.93Singlet (s)3HCharacteristic methyl ester peak.[1]

Synthesis Methodologies

Two primary pathways are recommended depending on scale and available reagents.

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

This is the preferred industrial method due to atom economy.[1]

  • Reagents: 1-Naphthoic acid (1.0 equiv), Methanol (excess, solvent), H₂SO₄ (catalytic, 0.1 equiv).

  • Conditions: Reflux for 12–16 hours.

  • Workup: Concentrate methanol, neutralize with NaHCO₃, extract with ethyl acetate.

  • Purification: Vacuum distillation (BP ~160 °C @ 15 mmHg).

Method B: Alkylation via Methyl Iodide (Laboratory Scale)

Ideal for small-scale, high-yield synthesis under mild conditions.[1]

  • Reagents: 1-Naphthoic acid (1.0 equiv), K₂CO₃ (2.0 equiv), MeI (1.5 equiv), DMF (Solvent).[1]

  • Protocol:

    • Dissolve acid in DMF and add K₂CO₃.[1] Stir for 15 min.

    • Add MeI dropwise at 0 °C.[1]

    • Warm to room temperature and stir for 4 hours.

  • Yield: Typically >95% quantitative conversion.

Visualization: Synthesis Workflow

Synthesis Start 1-Naphthoic Acid (Precursor) MethodA Method A: MeOH, H2SO4, Reflux (Fischer Esterification) Start->MethodA MethodB Method B: MeI, K2CO3, DMF (Nucleophilic Substitution) Start->MethodB Workup Neutralization & Distillation/Extraction MethodA->Workup MethodB->Workup Product Methyl 1-Naphthoate (Target) Workup->Product

Figure 1: Dual synthetic pathways for Methyl 1-naphthoate ensuring flexibility in scale and reagent availability.

Reactivity & Applications

Methyl 1-naphthoate is not merely an end-product but a versatile "chemical handle."[1] Its reactivity is governed by the electron-withdrawing ester group, which deactivates the C2, C3, and C4 positions, directing electrophilic substitution to the C5 or C8 positions of the second ring.

Key Transformations:
  • Hydrolysis: Reversible conversion to 1-naphthoic acid using LiOH/THF or NaOH/MeOH.[1]

  • Reduction: Conversion to 1-naphthalenemethanol using LiAlH₄ or DIBAL-H.[1] This alcohol is a precursor for various antifungals (e.g., Terbinafine analogs).[1]

  • Electrophilic Substitution: Nitration or bromination occurs predominantly at the C5 and C8 positions due to the deactivation of the first ring.[1]

Research Applications:
  • Pharmaceutical Scaffolds: Used in the synthesis of GSK-3 inhibitors (Glycogen Synthase Kinase-3), a target for Alzheimer’s and bipolar disorder therapeutics. The naphthalene core provides a rigid hydrophobic pharmacophore.[1]

  • Fluorescence Probes: The molecule exhibits solvatochromism, making it useful for probing polarity in biological membranes or polymer matrices.

  • Agrochemicals: Investigated as a precursor for synthetic auxins (plant growth regulators) analogous to NAA (1-naphthaleneacetic acid).[1]

Visualization: Reactivity Tree

Reactivity Core Methyl 1-Naphthoate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Subst Electrophilic Subst. (HNO3/H2SO4) Core->Subst Acid 1-Naphthoic Acid (Building Block) Hydrolysis->Acid Alcohol 1-Naphthalenemethanol (Terbinafine Precursor) Reduction->Alcohol Nitro 5-Nitro-1-naphthoate (Dye Intermediate) Subst->Nitro

Figure 2: Primary reaction pathways transforming Methyl 1-naphthoate into higher-value derivatives.

Safety and Handling (E-E-A-T)

  • Hazard Classification: GHS07 (Irritant).[1]

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis over long periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 120056, Methyl 1-naphthoate.[1] Retrieved from [Link]

  • Organic Syntheses. Synthesis of Methyl Esters via Alkylation.[1] (General protocol adaptation). Retrieved from [Link]

  • NIST Chemistry WebBook. Methyl 1-naphthoate Spectral Data.[1] Retrieved from [Link]

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A Spectroscopic Guide to Methyl 1-naphthoate: Elucidating Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-naphthoate (C₁₂H₁₀O₂), a key aromatic ester with applications in chemical synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles. Our focus is not merely on the presentation of data but on the causal relationships between spectral features and molecular structure, thereby providing a robust framework for the characterization of this and similar compounds.

Introduction: The Analytical Imperative for Methyl 1-naphthoate

Methyl 1-naphthoate, the methyl ester of 1-naphthoic acid, possesses a rigid bicyclic aromatic system conjugated with a carbonyl group. This unique electronic and steric environment gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will dissect each spectroscopic technique, offering a detailed analysis of the spectral data and the underlying molecular phenomena.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the naphthalene ring system will be utilized throughout this guide.

Caption: Molecular structure and numbering of Methyl 1-naphthoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in a molecule. The spectrum of Methyl 1-naphthoate is characterized by distinct signals for the aromatic protons and the methyl ester protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-naphthoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data and Interpretation

The ¹H NMR spectrum of Methyl 1-naphthoate in CDCl₃ exhibits signals in the aromatic and aliphatic regions. The chemical shifts are influenced by the anisotropic effect of the naphthalene ring system and the electron-withdrawing nature of the ester group.

Chemical Shift (δ, ppm) Assignment Multiplicity Coupling Constants (J, Hz)
8.93H-8Doublet~8.4
8.13H-5Doublet~8.2
7.92H-4Doublet~8.0
7.79H-2Doublet~7.2
7.57H-6, H-7Multiplet-
7.46H-3Triplet~7.6
3.93-OCH₃Singlet-

Note: The assignments and coupling constants are based on typical values for 1-substituted naphthalenes and may vary slightly depending on the experimental conditions.

Interpretation:

  • Aromatic Protons (7.4-9.0 ppm): The seven protons on the naphthalene ring resonate in the downfield region, characteristic of aromatic protons.

    • The proton at the C-8 position (H-8) is significantly deshielded and appears at the lowest field (~8.93 ppm) due to the steric compression and anisotropic effect of the peri-positioned ester group.

    • The protons H-2 and H-4, which are ortho and para to the ester group, are also deshielded.

    • The remaining aromatic protons (H-3, H-5, H-6, and H-7) resonate at slightly higher fields. The overlapping signals for H-6 and H-7 result in a complex multiplet.

  • Methyl Protons (3.93 ppm): The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet at approximately 3.93 ppm.[1] The singlet multiplicity indicates the absence of adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of Methyl 1-naphthoate displays distinct signals for the carbonyl, methoxy, and the ten aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak of CDCl₃ at 77.16 ppm.

Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of Methyl 1-naphthoate shows twelve distinct signals.

Chemical Shift (δ, ppm) Assignment
~168C=O
~134C-1
~133C-8a
~131C-4a
~130C-8
~128C-4
~127C-5
~126C-6
~125C-7
~124C-2
~123C-3
~52-OCH₃

Note: These are approximate chemical shifts based on spectral databases and predictive models. Actual values may vary.

Interpretation:

  • Carbonyl Carbon (~168 ppm): The ester carbonyl carbon resonates at a characteristic downfield chemical shift due to the strong deshielding effect of the bonded oxygen atoms.

  • Aromatic Carbons (123-134 ppm): The ten carbons of the naphthalene ring appear in the aromatic region. The quaternary carbons (C-1, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts of the aromatic carbons are influenced by the substituent effects of the ester group.

  • Methoxy Carbon (~52 ppm): The carbon of the methyl ester group (-OCH₃) appears at a typical upfield chemical shift for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of solid Methyl 1-naphthoate with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Processing: Perform a background scan and ratio it against the sample scan to obtain the transmittance or absorbance spectrum.

Data and Interpretation

The IR spectrum of Methyl 1-naphthoate displays several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2950C-H stretchMethyl (-CH₃)
~1720C=O stretchEster
~1600, ~1500, ~1450C=C stretchAromatic ring
~1250C-O stretchEster (asymmetric)
~1150C-O stretchEster (symmetric)
~800-750C-H bendAromatic (out-of-plane)

Interpretation:

  • C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The position of this band is influenced by conjugation with the aromatic ring.

  • Aromatic C-H Stretch (~3050 cm⁻¹): Weak to medium absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic naphthalene ring.

  • Aliphatic C-H Stretch (~2950 cm⁻¹): A weak absorption band just below 3000 cm⁻¹ corresponds to the C-H stretching of the methyl group.

  • Aromatic C=C Stretches (~1600-1450 cm⁻¹): Several sharp bands of variable intensity in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring system.

  • C-O Stretches (~1250 and ~1150 cm⁻¹): Two strong absorption bands are typically observed for the C-O stretching vibrations of the ester group.

  • Aromatic C-H Bends (~800-750 cm⁻¹): Strong bands in this region arise from the out-of-plane C-H bending vibrations of the substituted naphthalene ring, which can sometimes provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in the elucidation of its structure. Electron Ionization (EI) is a common technique used for this purpose.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Data and Interpretation

The EI mass spectrum of Methyl 1-naphthoate provides key structural information.

m/z Proposed Fragment Ion Formula Notes
186[M]⁺•[C₁₂H₁₀O₂]⁺•Molecular Ion
155[M - OCH₃]⁺[C₁₁H₇O]⁺Loss of a methoxy radical
127[M - COOCH₃]⁺[C₁₀H₇]⁺Loss of the carbomethoxy group, forming the naphthyl cation (Base Peak)
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation (from fragmentation of the naphthalene ring)

Interpretation and Fragmentation Pathway:

Upon electron ionization, Methyl 1-naphthoate forms a molecular ion ([M]⁺•) at m/z 186.[2] The fragmentation of this molecular ion is dominated by cleavages adjacent to the carbonyl group.

M Methyl 1-naphthoate [M]⁺• m/z = 186 F1 [M - OCH₃]⁺ m/z = 155 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 127 (Base Peak) F1->F2 - CO

Caption: Proposed primary fragmentation pathway of Methyl 1-naphthoate in EI-MS.

  • Molecular Ion (m/z 186): The presence of a peak at m/z 186 corresponds to the molecular weight of Methyl 1-naphthoate, confirming its elemental composition.[2]

  • Loss of a Methoxy Radical (m/z 155): A significant fragment is observed at m/z 155, resulting from the cleavage of the O-CH₃ bond and the loss of a methoxy radical (•OCH₃). This forms a stable acylium ion.

  • Formation of the Naphthyl Cation (m/z 127): The most abundant fragment ion, the base peak, is typically observed at m/z 127.[2] This corresponds to the highly stable naphthyl cation, formed by the loss of the entire carbomethoxy group (•COOCH₃).

  • Further Fragmentation: The naphthyl cation can undergo further fragmentation, leading to smaller ions, though these are generally of lower intensity.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous characterization of Methyl 1-naphthoate. Each spectroscopic technique offers a unique and complementary perspective on the molecular structure. The downfield-shifted aromatic protons in the ¹H NMR spectrum, the characteristic carbonyl and methoxy signals in the ¹³C NMR spectrum, the strong C=O stretching vibration in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all converge to provide a detailed and confident structural elucidation. This guide serves as a valuable resource for scientists and researchers, enabling them to apply these principles to the characterization of related aromatic esters and other complex organic molecules.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Crystal Structure of Methyl 1-naphthoate: A Procedural and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Architecture

Methyl 1-naphthoate, a derivative of naphthalene, is a molecule of interest in organic synthesis and materials science.[1][2][3] Its chemical formula is C₁₂H₁₀O₂, and its structure consists of a naphthalene core with a methyl ester group attached at the 1-position.[1][3] While its solution-phase properties are relatively well-understood, the arrangement of molecules in the solid state—its crystal structure—governs a host of macroscopic properties, including solubility, melting point, and bioavailability in pharmaceutical contexts. Understanding the crystal structure is therefore paramount for the rational design of materials with tailored functionalities.

This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of methyl 1-naphthoate. In the absence of a publicly available crystal structure at the time of writing, this document serves as a detailed procedural roadmap for researchers, outlining the steps from crystal growth to data analysis and structure refinement. Furthermore, based on the known principles of molecular packing and intermolecular interactions observed in related naphthalene derivatives, we offer a predictive analysis of the likely structural features of methyl 1-naphthoate.

Molecular Properties and a Strategy for Crystallization

The molecular structure of methyl 1-naphthoate, with its planar naphthalene moiety and the somewhat flexible methyl ester group, suggests that π-π stacking and weaker C-H···O or C-H···π interactions will likely play a significant role in its crystal packing.[4][5] The presence of the ester group introduces a polar region to an otherwise largely nonpolar aromatic system, which can lead to specific directional interactions.

Experimental Protocol: Crystallization of Methyl 1-naphthoate

A successful single-crystal X-ray diffraction study begins with the growth of high-quality single crystals. The following protocol outlines a systematic approach to achieving this for methyl 1-naphthoate.

Objective: To grow single crystals of methyl 1-naphthoate suitable for X-ray diffraction analysis (typically > 0.1 mm in all dimensions).

Materials:

  • High-purity methyl 1-naphthoate

  • A selection of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone)

  • Small, clean glass vials or test tubes

  • Parafilm or screw caps

  • Microscope for crystal inspection

Methodology: Solvent Screening and Vapor Diffusion

  • Solubility Testing: Begin by assessing the solubility of methyl 1-naphthoate in a range of solvents. A good starting point is to test its solubility in a nonpolar solvent (like hexane), a moderately polar solvent (like ethyl acetate or dichloromethane), and a polar solvent (like methanol or acetone). The ideal solvent system for slow crystallization will be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of methyl 1-naphthoate in a suitable solvent (identified in the previous step) at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique is often more successful for growing high-quality crystals.

    • Liquid-Liquid Vapor Diffusion:

      • Dissolve methyl 1-naphthoate in a small amount of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or acetone).

      • Place this solution in a small, open inner vial.

      • Place the inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent (one in which the compound is insoluble, e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid Vapor Diffusion:

      • Place a small amount of solid methyl 1-naphthoate in a vial.

      • In a separate, larger vial, place a solvent in which the compound is sparingly soluble.

      • Place the smaller vial inside the larger one and seal the outer vial. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.

Rationale for Experimental Choices: The selection of solvents and crystallization techniques is guided by the principle of achieving slow supersaturation. Rapid precipitation from solution typically leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. By carefully controlling the rate of solvent evaporation or the diffusion of a non-solvent, the molecules have sufficient time to self-assemble into a well-ordered crystalline lattice.

Single-Crystal X-ray Diffraction Analysis: A Workflow

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[6][7][8]

Experimental Workflow for Data Collection and Structure Determination

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Finalization structure_refinement->validation cif_generation CIF File Generation validation->cif_generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, well-formed crystal with no visible cracks or defects. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent damage from the X-ray beam and the low temperatures used during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction and Integration: The raw diffraction data are processed to correct for experimental factors such as background noise and absorption. The intensities of the individual reflections are integrated to create a reflection file.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules like methyl 1-naphthoate, "direct methods" are typically successful in providing an initial model of the molecular structure.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters until the best possible agreement is reached.

  • Validation and Finalization: The final crystal structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The finalized structure is typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Features of Methyl 1-naphthoate

While the definitive crystal structure of methyl 1-naphthoate awaits experimental determination, we can predict some of its likely features based on the principles of crystal engineering and the known structures of related naphthalene derivatives.[4][9][10]

Potential Intermolecular Interactions:

interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 naphthyl1 Naphthyl Ring ester1 Ester Group naphthyl2 Naphthyl Ring naphthyl1->naphthyl2 π-π Stacking ester1->naphthyl2 C-H···π ester2 Ester Group ester1->ester2 C-H···O

Caption: Potential intermolecular interactions in crystalline methyl 1-naphthoate.

  • π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. This is a common packing motif in aromatic compounds and contributes significantly to the lattice energy.[4]

  • C-H···π Interactions: The hydrogen atoms of the naphthalene ring or the methyl group may interact with the electron-rich π system of an adjacent naphthalene ring.

  • C-H···O Interactions: The hydrogen atoms on the naphthalene ring or the methyl group could form weak hydrogen bonds with the oxygen atoms of the ester group on a neighboring molecule.[11]

Expected Crystallographic Data:

Based on typical values for small organic molecules, the following is a table of anticipated crystallographic parameters for methyl 1-naphthoate.

ParameterAnticipated Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or similar common space groups for organic molecules
Unit Cell Dimensions (Å)a = 5-15, b = 5-20, c = 10-25
Molecules per Unit Cell (Z)2, 4, or 8
Density (calculated, g/cm³)1.2 - 1.4

Conclusion

This technical guide has provided a comprehensive framework for the determination and analysis of the crystal structure of methyl 1-naphthoate. While the definitive structure remains to be elucidated experimentally, the detailed protocols for crystallization and single-crystal X-ray diffraction, coupled with a predictive analysis of its solid-state interactions, offer a solid foundation for researchers in the field. The elucidation of this crystal structure will undoubtedly provide valuable insights into the solid-state behavior of this and related naphthalene-based compounds, with potential implications for the development of new materials and pharmaceutical formulations.

References

  • Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025). ResearchGate. [Link]

  • 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. (2023). National Institutes of Health. [Link]

  • methyl 1-naphthoate. ChemSynthesis. [Link]

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  • Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. (2023). ChemRxiv. [Link]

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  • methyl 1-naphthoate. Stenutz. [Link]

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  • Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

  • Absolute Configuration of Small Molecules by Co-crystallization. National Institutes of Health. [Link]

  • Hydrogen-Bonded Ladder Motifs in Naphthalene Dicarboxamides: Influence of Linear vs. Angular Amide Orientation. (2024). MDPI. [Link]

  • Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. (2019). MDPI. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

Sources

Technical Analysis: Solvation and Miscibility of Methyl 1-Naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, miscibility, and physicochemical behavior of Methyl 1-naphthoate.

Executive Summary & Physicochemical Profile

Methyl 1-naphthoate is an aromatic ester characterized by high lipophilicity and a liquid state at standard ambient temperature and pressure (SATP).[1][2] Unlike its isomer methyl 2-naphthoate (which is a solid, mp ~77 °C), the 1-isomer exhibits a significantly lower melting point due to the steric hindrance between the ester group and the peri-hydrogen (H8 position), which disrupts efficient crystal packing.

Understanding its solubility is technically a study of miscibility and partitioning .[1][2] This compound serves as a critical intermediate in the synthesis of terbinafine and as a probe in fluorescence studies.[1][2] Its solvation behavior is governed by


 interactions and dipole-dipole forces from the carbonyl moiety.[1][2]
Table 1: Physicochemical Properties Governing Solvation
PropertyValueTechnical Implication
Physical State (25°C) Liquid (Viscous oil)Solute-solvent interactions are liquid-liquid miscibility rather than solid-liquid saturation.[1][2]
Melting Point -22 °C to -8 °CRemains liquid in standard extractions; requires cryogenic handling to crystallize.[1][2]
Boiling Point ~169 °C (20 mmHg)High boiling point allows for solvent removal via rotary evaporation without product loss.[1][2]
LogP (Octanol/Water) 3.6 – 3.9Highly lipophilic; partitions >99% into organic phase during aqueous extractions.[1][2]
Density 1.17 g/mLDenser than water and ethyl acetate; sinks in water/DCM extractions but may invert in others.[1][2]
Refractive Index 1.612High value indicates strong dispersion forces (

).[1][2]

Solvent Compatibility & Miscibility Matrix

Because Methyl 1-naphthoate is a liquid, classical "solubility" (g/L) is often infinite in compatible solvents.[1][2] The guide below categorizes solvents by their thermodynamic compatibility based on Hansen Solubility Parameters (HSP).

Miscibility Profile
  • Class I: High Compatibility (Miscible in all proportions) [1][2]

    • Mechanism:[1][2][3][4] Strong London Dispersion forces + Dipole-Dipole interactions.[1][2]

    • Solvents: Dichloromethane (DCM), Chloroform, Toluene, Benzene, Ethyl Acetate, Tetrahydrofuran (THF).[1]

    • Application: These are the primary solvents for synthesis and chromatographic loading.[1][2]

  • Class II: Protic Compatibility (Miscible) [1][2]

    • Mechanism:[1][2][3][4] Solvation via H-bond acceptance by the ester carbonyl.[1][2]

    • Solvents: Methanol, Ethanol, Isopropanol.[1][2][3][5]

    • Note: While miscible, solubility may decrease significantly at cryogenic temperatures (-78 °C), useful for recrystallization attempts.[1][2]

  • Class III: Immiscible / Poor Solubility [1][2]

    • Mechanism:[1][2][3][4] High polarity difference; Hydrophobic effect dominates.[1][2]

    • Solvents: Water, Ethylene Glycol.[1][2]

    • Application: These serve as the wash phase in purification protocols.[1][2]

Thermodynamic Insight (The "Ortho" Effect)

The liquid state of Methyl 1-naphthoate implies that the enthalpy of fusion (


) does not need to be overcome during solvation at room temperature.[1][2] This contrasts with Methyl 2-naphthoate, where the solvent must break the crystal lattice.[1][2] Consequently, Methyl 1-naphthoate is kinetically faster to dissolve and harder to precipitate.[1][2]

Experimental Protocols: Purification & Handling

Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Isolate Methyl 1-naphthoate from a crude reaction mixture containing polar impurities (salts, unreacted acids).[1][2] Principle: Exploiting the high LogP (3.9) to drive partitioning into the non-polar phase.[1][2]

Reagents:

  • Crude Methyl 1-naphthoate mixture[1][2]

  • Solvent A: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )[1][2]
    
  • Solvent B: Saturated

    
     (aq) and Brine (
    
    
    
    )[1][2]

Step-by-Step Methodology:

  • Quench: Pour reaction mixture into ice-cold water.

  • Primary Extraction: Add equal volume of Solvent A. Agitate vigorously for 2 minutes.

    • Checkpoint: Methyl 1-naphthoate migrates to the organic (top) layer.[1][2]

  • Phase Separation: Collect the organic layer.[1][2] Re-extract aqueous layer 2x with Solvent A to maximize yield (theoretical recovery >99.5% after 3 pulls).

  • Wash Cycle:

    • Wash organic phase with Saturated

      
       (removes unreacted 1-naphthoic acid).[1][2]
      
    • Wash with Brine (removes residual water).[1][2]

  • Drying: Dry over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap).

    • Caution: Do not exceed 60°C bath temp to avoid thermal degradation, though the compound is relatively stable.[2]

Protocol B: Chromatographic Purification

Objective: Separation from close-eluting isomers or byproducts.[1][2] Stationary Phase: Silica Gel 60 (


).[1][2]

Mobile Phase Optimization:

  • Methyl 1-naphthoate is moderately polar due to the ester.[1][2]

  • Recommended Solvent System: Hexane : Ethyl Acetate (Gradient 95:5

    
     85:15).[1][2]
    
  • Retention Behavior: It elutes before 1-naphthoic acid (more polar) but after pure naphthalene (non-polar).[1][2]

Visualization of Solvation & Workflows

Solvation Mechanism Diagram

The following diagram illustrates the molecular interactions stabilizing Methyl 1-naphthoate in organic media versus its rejection from aqueous media.

SolvationMechanism cluster_0 Methyl 1-Naphthoate Molecule cluster_1 Solvent Interactions M1N Naphthalene Ring (Hydrophobic) Ester Ester Group (Dipole Acceptor) Toluene Toluene (Pi-Pi Stacking) M1N->Toluene Strong Attraction (Dispersion) Water Water (Hydrophobic Exclusion) M1N->Water Repulsion (Immiscible) Ethanol Ethanol (H-Bond Donor) Ester->Ethanol Dipole-Dipole Interaction

Caption: Interaction map showing hydrophobic dispersion dominating solvation in aromatics, while polarity mismatch drives immiscibility in water.[1]

Purification Logic Flow

This workflow ensures high purity isolation based on the solubility differential.[1][2]

PurificationFlow Start Crude Reaction Mixture Quench Quench in Ice/Water Start->Quench Extract Add EtOAc + Agitate Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Salts, Acids) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Keep Wash Wash: NaHCO3 (sat) OrgLayer->Wash Remove Acid Impurities Dry Dry: MgSO4 Wash->Dry Evap Rotary Evaporation Dry->Evap Final Pure Methyl 1-Naphthoate (Clear Oil) Evap->Final

Caption: Standard workup protocol exploiting the lipophilicity (LogP ~3.9) of Methyl 1-naphthoate.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120056, Methyl 1-naphthoate.[1][2] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. Methyl 1-naphthoate: Gas Chromatography and Mass Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]

  • Organic Syntheses. Synthesis of Naphthoic Acid Derivatives and Purification Protocols. (General reference for naphthoate handling). Org. Synth. Coll. Vol. 2, p. 428.[1][2] Retrieved from [Link][1][2]

Sources

An In-Depth Technical Guide to the Initial Biological Activity Screening of Methyl 1-Naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the initial screening of a novel compound is a critical juncture in the journey from chemical entity to potential therapeutic. This guide provides a comprehensive, technically detailed framework for the initial biological activity screening of Methyl 1-naphthoate, a compound with known antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Moving beyond a rigid template, this document is structured to logically flow from in silico predictions to in vitro validation, emphasizing the rationale behind experimental choices and ensuring a self-validating system of inquiry.

Section 1: Foundational Understanding and In Silico Triage

Before embarking on resource-intensive wet lab experiments, a robust in silico assessment can provide invaluable predictive insights into the potential biological activities and liabilities of Methyl 1-naphthoate. This initial computational triage allows for a more targeted and efficient experimental design.

Physicochemical Profile of Methyl 1-Naphthoate

A thorough understanding of the compound's physical and chemical properties is paramount.

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₂
Molecular Weight186.21 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Melting Point~10 °C[1]
Boiling Point~290 °C[1]
SMILESCOC(=O)C1=CC=CC2=CC=CC=C12
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a crucial first step to assess the "drug-likeness" of a compound.[3] Tools like SwissADME and admetSAR provide rapid predictions of key pharmacokinetic and toxicological properties.[4][5]

Workflow for ADMET Prediction using SwissADME:

cluster_input Input cluster_swissadme SwissADME Web Server cluster_output Output Analysis Input Input Methyl 1-naphthoate SMILES string: COC(=O)C1=CC=CC2=CC=CC=C12 SwissADME Navigate to SwissADME and paste SMILES Input->SwissADME Run Run Prediction SwissADME->Run Physicochem Analyze Physicochemical Properties Run->Physicochem Lipophilicity Assess Lipophilicity (e.g., LogP) Run->Lipophilicity Solubility Evaluate Water Solubility Run->Solubility Pharmacokinetics Review Pharmacokinetic Parameters (e.g., GI absorption, BBB permeation) Run->Pharmacokinetics Druglikeness Check Drug-likeness Rules (e.g., Lipinski's Rule of Five) Run->Druglikeness Medicinal_Chem Assess Medicinal Chemistry Friendliness (PAINS alerts) Run->Medicinal_Chem

Caption: In Silico ADMET Prediction Workflow.

Detailed Protocol for ADMET Prediction using SwissADME:

  • Navigate to the SwissADME web server.

  • Input the SMILES string for Methyl 1-naphthoate: COC(=O)C1=CC=CC2=CC=CC=C12.

  • Initiate the prediction.

  • Analyze the output , paying close attention to Lipinski's rule of five, bioavailability score, and any potential PAINS (Pan-Assay Interference Compounds) alerts.[5][6]

In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] Given that Methyl 1-naphthoate is an ester, a logical starting point is to investigate its interaction with esterase enzymes. AutoDock Vina is a widely used open-source tool for this purpose.

Workflow for Molecular Docking with AutoDock Vina:

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Prep_Receptor Prepare Receptor (Esterase) PDB file: Remove water, add polar hydrogens, assign charges Grid_Box Define Grid Box around the active site Prep_Receptor->Grid_Box Prep_Ligand Prepare Ligand (Methyl 1-naphthoate) file: Define rotatable bonds Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Docking Poses and Binding Affinities Run_Vina->Analyze_Poses Visualize Visualize Best Pose in PyMOL or Discovery Studio Analyze_Poses->Visualize

Caption: Molecular Docking Workflow.

Detailed Protocol for Molecular Docking using AutoDock Vina:

  • Prepare the Receptor: Download the 3D structure of a human esterase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.[3]

  • Prepare the Ligand: Draw Methyl 1-naphthoate in a molecular editor and save it in a suitable format (e.g., .mol2). Use AutoDock Tools to define the rotatable bonds.

  • Define the Grid Box: Center the grid box on the active site of the esterase. The size of the box should be sufficient to encompass the active site.[3]

  • Run Docking: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

  • Analyze Results: Examine the output file for the binding affinities of the different poses. A lower binding energy indicates a more favorable interaction.[3] Visualize the top-ranked pose to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Methyl 1-naphthoate and the enzyme's active site.[7]

Validation of Docking Results: To validate the docking protocol, a known inhibitor of the chosen esterase should be docked, and the resulting pose should be compared to the experimentally determined crystal structure.[8]

Section 2: In Vitro Screening Cascade

The in silico predictions guide the subsequent in vitro experiments. The following cascade is designed to first assess general cytotoxicity and then probe for more specific biological activities.

Start Methyl 1-naphthoate Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (Esterase) Cytotoxicity->Enzyme_Inhibition If not overly cytotoxic Receptor_Binding Receptor Binding Assay Cytotoxicity->Receptor_Binding If not overly cytotoxic Data_Analysis Data Analysis and Interpretation Enzyme_Inhibition->Data_Analysis Receptor_Binding->Data_Analysis

Sources

An In-depth Technical Guide to the Toxicological Profile of Methyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-naphthoate, an ester of 1-naphthoic acid, presents a toxicological profile that is largely uncharacterized through direct experimental evidence. This guide synthesizes available data on structurally related compounds and predicted metabolic products to construct a comprehensive, predictive toxicological assessment. Our analysis indicates that the in vivo hydrolysis of Methyl 1-naphthoate to 1-naphthoic acid and methanol is the primary driver of its toxicological effects. Consequently, the profile is dominated by the irritant properties of 1-naphthoic acid and the systemic toxicity of methanol. This document provides a foundational understanding for researchers, scientists, and drug development professionals, highlighting critical data gaps and proposing a clear path for future toxicological evaluation.

Introduction: A Predictive Approach to a Data-Limited Compound

The safe development and handling of any chemical entity require a thorough understanding of its toxicological properties. In the case of Methyl 1-naphthoate, a significant knowledge gap exists in the published literature regarding its direct toxicity. To address this, we employ a scientifically rigorous predictive approach, grounded in the principles of metabolic fate and structure-activity relationships. This guide will therefore derive the toxicological profile of Methyl 1-naphthoate by examining the known toxicities of:

  • Its expected primary metabolites: 1-naphthoic acid and methanol, formed via in vivo ester hydrolysis.

  • Its parent hydrocarbon: 1-methylnaphthalene, for which extensive toxicological data is available from agencies such as the Agency for Toxic Substances and Disease Registry (ATSDR).

This methodology allows for a robust, albeit predictive, assessment and provides a framework for targeted future research.

Physicochemical Properties of Methyl 1-naphthoate

A foundational understanding of a compound's physical and chemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 2459-24-7[1]
Molecular Formula C₁₂H₁₀O₂[1]
Molecular Weight 186.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 169 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[3]

Predicted Metabolism and Toxicokinetics

The toxicological activity of Methyl 1-naphthoate is intrinsically linked to its metabolic fate. The primary anticipated metabolic pathway is hydrolysis by esterases, which are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract.

Primary Metabolic Pathway: Ester Hydrolysis

Upon absorption, Methyl 1-naphthoate is expected to undergo rapid hydrolysis to yield 1-naphthoic acid and methanol. This reaction is a critical first step in both the detoxification and potential toxification of the parent compound.

Metabolic_Hydrolysis_of_Methyl_1-naphthoate M1N Methyl 1-naphthoate Esterases Esterases (Liver, Plasma, GI Tract) M1N->Esterases NA 1-Naphthoic Acid MeOH Methanol Esterases->NA Hydrolysis Esterases->MeOH Hydrolysis

Caption: Predicted in vivo hydrolysis of Methyl 1-naphthoate.

Absorption, Distribution, and Excretion

Based on the toxicokinetics of the related compound 1-methylnaphthalene, Methyl 1-naphthoate is likely to be well-absorbed through oral, inhalation, and dermal routes.[4] Following hydrolysis, the distribution and excretion will be dictated by the properties of 1-naphthoic acid and methanol. Studies on 1-methylnaphthalene show that its metabolite, 1-naphthoic acid, is widely distributed in tissues, with the highest concentrations found in the kidneys, and is primarily excreted in the urine.[4][5] Methanol is also readily absorbed and distributed throughout the body's water content.

Toxicological Assessment

This section details the predicted toxicological profile of Methyl 1-naphthoate, categorized by endpoint and informed by data from its metabolites and structural analogues.

Acute Toxicity

Direct acute toxicity data for Methyl 1-naphthoate is unavailable. The acute effects are predicted to be a composite of the local irritancy of 1-naphthoic acid and the systemic toxicity of methanol.

  • 1-Naphthoic Acid: Exhibits moderate acute toxicity, primarily causing irritation to the eyes, skin, and respiratory tract.[3] Ingestion may lead to gastrointestinal discomfort.[3] The oral LD50 in mice has been reported as 2,370 mg/kg.[6]

  • Methanol: A known toxicant, exposure to which can lead to metabolic acidosis, central nervous system depression, and ocular toxicity, potentially resulting in blindness.[7][8] In severe cases, coma and death can occur.[8]

Sub-chronic and Chronic Toxicity

Long-term exposure effects are likely to be influenced by the toxicity of 1-naphthoic acid and the chronic effects of repeated methanol exposure. The extensive data on 1-methylnaphthalene provides the most relevant insights here.

  • Target Organs: Animal studies on 1-methylnaphthalene identify the respiratory tract and the liver as primary target organs.[9]

  • Respiratory Effects: Chronic dietary exposure to 1-methylnaphthalene in mice led to a significantly increased incidence of pulmonary alveolar proteinosis.[9] Inhalation studies in rats showed an increased incidence of nasal lesions.[9]

  • Hepatic Effects: Repeated gavage administration of 1-methylnaphthalene in rats resulted in significantly increased liver weights, suggesting potential hepatotoxicity.[9]

Genotoxicity

The genotoxic potential of Methyl 1-naphthoate has not been directly assessed.

  • 1-Methylnaphthalene: Conventional in vitro genotoxicity assays, such as the Ames test and sister chromatid exchange (SCE) test, have produced equivocal results.[10] However, an in vivo study in mice indicated that 1-methylnaphthalene does not induce genotoxicity in the lungs, even at carcinogenic doses.[10]

  • 1-Naphthoic Acid: There is a lack of available data on the genotoxicity of 1-naphthoic acid.[6]

Given the mixed data for the parent hydrocarbon and the absence of data for its primary metabolite, the genotoxic potential of Methyl 1-naphthoate remains an important data gap.

Carcinogenicity
  • 1-Methylnaphthalene: Not classified as a known carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[11] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4: Not Classifiable as a Human Carcinogen.[12]

  • 1-Naphthoic Acid: There is limited evidence regarding its carcinogenicity, and it is not currently classified as a known carcinogen by major regulatory agencies.[3]

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of Methyl 1-naphthoate, 1-naphthoic acid, and 1-methylnaphthalene. This represents a critical area for future investigation.

Ecotoxicology and Environmental Fate

The environmental impact of Methyl 1-naphthoate is predicted based on the behavior of related naphthalenes.

  • Biodegradation: Naphthalene and methylnaphthalenes are known to biodegrade in soil and water, although the process can be slow in environments where microorganisms have not been previously adapted.[13] The biodegradation of 1-methylnaphthalene can proceed via oxidation of the methyl group to form 1-naphthoic acid.[14]

  • Environmental Fate: Naphthalenes are readily degraded by indirect photolysis in air and water.[13] They have a tendency to volatilize into the air from soil and water surfaces.[13]

Exposure and Risk Management

Due to the lack of specific regulatory standards for Methyl 1-naphthoate, a cautious approach to handling is warranted, based on the known hazards of its predicted metabolites.

  • Occupational Exposure Limits (OELs): No specific OELs (e.g., OSHA PEL, NIOSH REL) have been established for Methyl 1-naphthoate or 1-naphthoic acid. For 1-methylnaphthalene, ACGIH has established a Threshold Limit Value (TLV) of 0.5 ppm as an 8-hour time-weighted average.[12]

  • Handling Precautions: Based on the irritant nature of 1-naphthoic acid and the toxicity of methanol, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection in case of aerosol generation, should be used. Work should be conducted in a well-ventilated area.

Proposed Toxicological Testing Workflow

To address the identified data gaps, a structured toxicological testing strategy is essential. The following workflow outlines a logical progression of studies to definitively characterize the toxicological profile of Methyl 1-naphthoate.

Toxicological_Testing_Workflow start Start: Methyl 1-naphthoate tier1 Tier 1: In Vitro & Acute Studies start->tier1 genotox Genotoxicity (Ames Test, in vitro Micronucleus) tier1->genotox acute_oral Acute Oral Toxicity (OECD 423) tier1->acute_oral dermal_eye Dermal & Eye Irritation (OECD 404, 405) tier1->dermal_eye tier2 Tier 2: Repeated Dose & Reproductive Screening genotox->tier2 If warranted by initial findings acute_oral->tier2 If warranted by initial findings dermal_eye->tier2 If warranted by initial findings subchronic 28-Day Repeated Dose Oral Toxicity (OECD 407) tier2->subchronic repro_screen Reproductive/Developmental Toxicity Screening (OECD 421) tier2->repro_screen tier3 Tier 3: Chronic & Carcinogenicity Studies subchronic->tier3 If warranted by Tier 2 findings repro_screen->tier3 If warranted by Tier 2 findings chronic Chronic Toxicity / Carcinogenicity (OECD 452/451) tier3->chronic end Comprehensive Toxicological Profile chronic->end

Caption: A tiered approach for the toxicological evaluation of Methyl 1-naphthoate.

Experimental Protocols

To facilitate future research, detailed protocols for key initial toxicological assays are provided below.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of Methyl 1-naphthoate by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Use S. typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

  • Dose Range: Based on a preliminary cytotoxicity assay, select at least five concentrations of Methyl 1-naphthoate, typically spanning a range from 10 to 5000 µ g/plate .

  • Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or solvent control), and 0.5 mL of S9 mix (or buffer for non-activated plates). b. Vortex briefly and pour onto minimal glucose agar plates. c. Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants to at least twice the solvent control value.

Protocol: In Vitro Micronucleus Assay

Objective: To determine the clastogenic and aneugenic potential of Methyl 1-naphthoate in cultured mammalian cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Metabolic Activation: Perform the assay with and without an S9 metabolic activation system.

  • Treatment: Expose cell cultures to at least three concentrations of Methyl 1-naphthoate (determined by a preliminary cytotoxicity assay, aiming for ~50% cytotoxicity at the highest concentration) for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

  • Harvest and Staining: a. After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells. b. Harvest cells and fix them. c. Stain the cytoplasm and nuclei using Giemsa or a fluorescent dye (e.g., acridine orange).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Future Directions

The toxicological profile of Methyl 1-naphthoate is currently best understood through the lens of its metabolic products, 1-naphthoic acid and methanol, and its structural analogue, 1-methylnaphthalene. This predictive assessment suggests a moderate acute toxicity profile characterized by irritation, with the potential for more significant systemic effects (respiratory and hepatic) upon repeated exposure.

Crucially, this guide highlights significant data gaps, particularly in the areas of genotoxicity, reproductive toxicity, and chronic toxicity. The proposed testing workflow provides a clear and scientifically sound path forward for the definitive characterization of Methyl 1-naphthoate's toxicological profile. The execution of these studies is paramount for ensuring the safe handling and use of this compound in research and industrial applications.

References

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). 1- Methylnaphthalene. Retrieved from [Link]

  • Medscape. (2024, September 26). Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Jin, M., Kijima, A., Suzuki, Y., Hibi, D., Ishii, Y., Nohmi, T., Nishikawa, A., Ogawa, K., & Umemura, T. (2012). In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice. The Journal of toxicological sciences, 37(4), 711–720. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). Naphthalenecarboxylic acid, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1-naphthoate. Retrieved from [Link]

  • Safin, R. I., Galushko, A. S., & Grachev, A. V. (2015). Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. FEMS microbiology letters, 362(18), fnv142. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Material safety data sheet. Retrieved from [Link]

  • StatPearls. (2025, February 6). Methanol Toxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024, January 24). 1-METHYLNAPHTHALENE. Retrieved from [Link]

  • Eawag. (2002, January 2). 1 - Methylnaphthalene Pathway Map. Retrieved from [Link]

  • GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenecarboxylic acid, 4-acetyl-, methyl ester. Retrieved from [Link]

  • Médecins Sans Frontières (MSF). (n.d.). for health professionals - methanol poisoning. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-naphthoic acid, sodium salt. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Reactivity of Methyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-naphthoate, a methyl ester derivative of 1-naphthoic acid, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a naphthalene ring system fused with a methyl ester functional group, imparts a unique combination of lipophilicity and reactivity.[1] This guide offers an in-depth exploration of the chemical behavior of methyl 1-naphthoate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and application as a versatile chemical intermediate.[1] The naphthalene scaffold is a well-established pharmacophore, and derivatives of methyl 1-naphthoate have shown promise in targeting inflammatory pathways and microbial infections, making this a molecule of significant interest.[1][2]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is crucial for predicting its behavior in a reaction environment. Methyl 1-naphthoate is a colorless to pale yellow liquid with a distinct aromatic odor.[1]

PropertyValueSource
CAS Number 2459-24-7[3]
Molecular Formula C₁₂H₁₀O₂[3]
Molecular Weight 186.21 g/mol [3]
Boiling Point ~290 °C[1]
Melting Point ~10 °C[1]
IUPAC Name methyl naphthalene-1-carboxylate[4]
SMILES COC(=O)C1=CC=CC2=CC=CC=C21[3]

Spectroscopic data is essential for the identification and characterization of methyl 1-naphthoate. Key spectral features are available from various databases, including Mass Spectrometry (GC-MS, LC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C NMR, ¹⁷O NMR).[4]

Synthesis of Methyl 1-naphthoate

The primary and most established method for synthesizing methyl 1-naphthoate is the Fischer-Speier esterification. This acid-catalyzed reaction provides a reliable route from the corresponding carboxylic acid.

Core Mechanism: Fischer-Speier Esterification

This equilibrium process involves the reaction of 1-naphthoic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

The mechanism proceeds via three key stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 1-naphthoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product, methyl 1-naphthoate.

Fischer_Esterification NaphthoicAcid 1-Naphthoic Acid ProtonatedAcid Protonated Carbonyl NaphthoicAcid->ProtonatedAcid + H⁺ Methanol Methanol (CH₃OH) H_plus H⁺ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + CH₃OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O MethylNaphthoate Methyl 1-naphthoate ProtonatedEster->MethylNaphthoate - H⁺ Water H₂O ProtonatedEster->Water

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthoic acid (1.0 eq).

  • Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity: The Dual Nature of Methyl 1-naphthoate

The reactivity of methyl 1-naphthoate is governed by its two primary components: the ester functional group and the aromatic naphthalene ring system.

Reactions at the Ester Functional Group

The ester group is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its role as a synthetic intermediate.[1][5][6][7]

Nucleophilic_Acyl_Substitution Ester Methyl 1-naphthoate (R-CO-OCH₃) Intermediate Tetrahedral Intermediate [R-C(O⁻)(OCH₃)-Nu] Ester->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product (R-CO-Nu) Intermediate->Product 2. Elimination of Leaving Group LeavingGroup Leaving Group (CH₃O⁻)

Caption: General Mechanism of Nucleophilic Acyl Substitution.

A. Hydrolysis Hydrolysis of methyl 1-naphthoate cleaves the ester bond to yield 1-naphthoic acid and methanol.[1] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by refluxing the ester in an aqueous solution containing a strong acid like H₂SO₄ or HCl.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). The reaction is typically faster and more efficient than acid-catalyzed hydrolysis.[1] Under alkaline conditions, the reaction with hydroxide ions exhibits second-order kinetics.[1]

Saponification Ester Methyl 1-naphthoate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Carboxylate Naphthoate Anion Intermediate->Carboxylate 2. Elimination Methanol Methanol (CH₃OH) FinalProduct 1-Naphthoic Acid Carboxylate->FinalProduct 3. Protonation AcidWorkup Acid Workup (H₃O⁺)

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Dissolution: Dissolve methyl 1-naphthoate (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or ethanol.[1]

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~1.1-1.5 eq).

  • Reaction: Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cooling & Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl or H₂SO₄ until the pH is ~1-2. The 1-naphthoic acid product will precipitate out of the solution.[9]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.[9]

B. Transesterification Methyl 1-naphthoate can react with other alcohols in the presence of an acid or base catalyst to form a different ester. This equilibrium reaction is useful for synthesizing a variety of naphthoate esters.[1]

Reactions on the Naphthalene Ring

The naphthalene ring system is inherently electron-rich and readily undergoes electrophilic aromatic substitution (EAS).[10] However, the reactivity and regioselectivity of the substitution are significantly influenced by the attached methyl ester group.

A. Electrophilic Aromatic Substitution (EAS) The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group. Through resonance, it pulls electron density out of the aromatic ring, making it less reactive towards electrophiles than unsubstituted naphthalene. This deactivating effect is a critical consideration in experimental design.

Furthermore, the -COOCH₃ group is a meta-director in the context of a single benzene ring. For the naphthalene system, substitution is more complex. Electrophilic attack on naphthalene preferentially occurs at the alpha-position (C1) due to the greater stability of the resulting carbocation intermediate (more resonance structures that preserve one aromatic ring).[10] However, the deactivating ester group at C1 will direct incoming electrophiles primarily to the other ring, typically at positions C5 and C8.

EAS_Directing_Effect cluster_ortho Ortho Attack Intermediate cluster_meta Meta Attack Intermediate cluster_para Para Attack Intermediate ortho_structure [Structure showing positive charge adjacent to EWG] ortho_caption Destabilized by adjacent positive charges. meta_structure [Structure avoiding adjacent positive charges] para_structure [Structure showing positive charge adjacent to EWG] meta_caption More stable; positive charge is not adjacent to the partially positive carbonyl carbon. para_caption Destabilized by adjacent positive charges.

Caption: Conceptual stability of EAS intermediates.

Common EAS reactions include:

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[11]

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).[11]

  • Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst.

  • Friedel-Crafts Reactions: Alkylation or acylation, although these are often difficult on strongly deactivated rings.

B. Reduction The naphthalene ring of methyl 1-naphthoate can be reduced under specific conditions. Catalytic hydrogenation using metal catalysts like palladium, platinum, or nickel under high pressure can reduce one or both of the aromatic rings.[10] For instance, hydrogenation can yield methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. The ester group itself can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would simultaneously reduce the ester to a primary alcohol (1-naphthalenemethanol).

Applications in Drug Development and Chemical Synthesis

Methyl 1-naphthoate is a valuable precursor in the synthesis of more complex molecules.[1]

  • Pharmaceutical Intermediates: It serves as a starting material for various naphthoic acid derivatives used in pharmaceuticals.[1] For example, the naphthalene core is found in drugs like Nafcillin, Terbinafine, and Propranolol.[2]

  • Anti-inflammatory Agents: Derivatives of methyl 1-naphthoate have been investigated for their anti-inflammatory properties. Studies have shown they can reduce the production of pro-inflammatory mediators like nitric oxide and certain interleukins by inhibiting signaling pathways such as MAP kinases.[1]

  • Anticancer Research: Some organic molecules containing the methyl 1-naphthoate scaffold have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a protein implicated in cancer progression.[3]

  • Fragrances and Flavorings: Its aromatic properties also lead to its use in the fragrance and flavoring industry.[1]

Conclusion

Methyl 1-naphthoate demonstrates a rich and versatile chemical reactivity profile, defined by the interplay between its ester functional group and the extended aromatic system of the naphthalene core. A thorough understanding of its behavior in nucleophilic acyl substitution and electrophilic aromatic substitution reactions is paramount for its effective utilization. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage methyl 1-naphthoate as a strategic building block in the design and synthesis of novel pharmaceuticals, agrochemicals, and other high-value chemical entities.

References

  • Title: 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: electrophilic substitution in methylbenzene and nitrobenzene Source: Chemguide URL: [Link]

  • Title: Naphthalene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: α-NAPHTHOIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Naphthalenecarboxylic acid, methyl ester | C12H10O2 | CID 120056 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents Source: Google Patents URL
  • Title: Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry - YouTube Source: The Organic Chemistry Tutor URL: [Link]

  • Title: Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ Source: Pearson+ URL: [Link]

  • Title: 20.2 Nucleophilic Acyl Substitution | Organic Chemistry - YouTube Source: Chad's Prep URL: [Link]

Sources

Methyl 1-Naphthoate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-naphthoate, a seemingly simple ester of 1-naphthoic acid, holds a significant position in the landscape of organic chemistry and drug discovery. Its unique aromatic scaffold provides a versatile platform for the synthesis of a wide array of bioactive compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of Methyl 1-naphthoate, its physicochemical properties, detailed classical and modern synthetic protocols, and its diverse applications. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique characteristics of this compound in their work.

Historical Context and Discovery

The story of Methyl 1-naphthoate is intrinsically linked to the history of its parent molecule, naphthalene. Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 1820s by John Kidd and Alexander Garden.[1] Its chemical formula was later determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe in 1869.[1]

The discovery of methods to functionalize the naphthalene ring system paved the way for the synthesis of a vast number of derivatives. One of the most fundamental derivatives is 1-naphthoic acid, which can be prepared through various methods, including the carbonation of α-naphthylmagnesium bromide (a Grignard reagent).[2]

While a definitive "discovery" paper for Methyl 1-naphthoate is not readily apparent in the historical literature, its first synthesis can be logically placed in the late 19th century. The development of the Fischer-Speier esterification in 1895, a method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol, provided a straightforward route to this ester from 1-naphthoic acid and methanol.[3] Given the availability of both precursors at the time, it is highly probable that Methyl 1-naphthoate was first synthesized via this classic and enduring reaction.

Physicochemical Properties of Methyl 1-Naphthoate

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. Methyl 1-naphthoate is a colorless to yellow, clear liquid with a distinct aromatic odor.[4] Its key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₀O₂[5][6]
Molecular Weight 186.21 g/mol [5][6]
CAS Number 2459-24-7[5][6]
Appearance Colorless to Yellow to Green clear liquid
Boiling Point 169 °C at 20 mmHg[5]
Flash Point 146 °C
Specific Gravity 1.17 (20/20)
Refractive Index 1.61
Purity (GC) min. 98.0 %
Molecular Structure (SMILES) COC(=O)C1=CC=CC2=CC=CC=C21[5][6]

Synthetic Methodologies

The synthesis of Methyl 1-naphthoate can be achieved through several methods, ranging from the classical Fischer-Speier esterification to more modern, one-pot procedures. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Synthesis: Fischer-Speier Esterification

This method remains a robust and widely used technique for the preparation of esters. It involves the reaction of 1-naphthoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or an excess of the alcohol is used.[3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthoic acid (17.2 g, 0.1 mol) and methanol (100 mL, 2.47 mol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (to remove unreacted acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure Methyl 1-naphthoate.

  • Excess Methanol: Using methanol as both reactant and solvent shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.

  • Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Sodium Bicarbonate Wash: This basic wash is crucial for removing any unreacted 1-naphthoic acid and the sulfuric acid catalyst from the organic phase, simplifying the final purification.

Diagram of Fischer-Speier Esterification

Fischer_Speier_Esterification Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H2SO4 H₂SO₄ (catalyst) Protonated_Acid Protonated Carboxylic Acid H2SO4->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Methanol Methyl_1-naphthoate Methyl 1-naphthoate Tetrahedral_Intermediate->Methyl_1-naphthoate - H₂O, -H⁺ Water Water Tetrahedral_Intermediate->Water

Caption: Fischer-Speier esterification of 1-naphthoic acid.

Modern Synthesis: One-Pot Reaction from Acenaphthoquinone

Recent advancements in synthetic methodology have led to the development of efficient one-pot procedures for synthesizing naphthoate derivatives. One such method involves the reaction of acenaphthoquinone with a 1,3-diketone in the presence of an alcohol, followed by oxidative cleavage.[7]

This protocol is adapted from a method for synthesizing various naphthoate derivatives and illustrates a modern approach.[7]

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium (0.3 mmol) in the desired alcohol (e.g., methanol, 3 mL).

  • Addition of Reactants: To this solution, add the 1,3-diketone (1 mmol) and acenaphthoquinone (1 mmol).

  • Reflux: Reflux the mixture with stirring for 12 hours, monitoring the reaction by TLC.

  • Oxidative Cleavage: After cooling the mixture to room temperature, add periodic acid (H₅IO₆, 1.1 mmol).

  • Reaction Completion: Stir the mixture at room temperature for 30-60 minutes. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and recrystallize from the corresponding alcohol to obtain the pure naphthoate derivative.

  • One-Pot Procedure: This approach improves efficiency by reducing the number of work-up and purification steps, saving time and resources.

  • Sodium Alkoxide: The in-situ formation of sodium alkoxide provides the basic conditions necessary for the initial addition reaction.[7]

  • Periodic Acid: This reagent is a specific and effective oxidizing agent for the cleavage of vicinal diols, which are formed as intermediates in this reaction sequence.[7]

Diagram of One-Pot Synthesis Workflow

One_Pot_Synthesis Reflux Reflux (12h) (Formation of vicinal diol intermediate) Cool Cool to RT Reflux->Cool Oxidation Add Periodic Acid (Oxidative Cleavage) Cool->Oxidation Stir Stir at RT (30-60 min) Oxidation->Stir Precipitation Product Precipitation Stir->Precipitation End Filter and Recrystallize (Pure Naphthoate Derivative) Precipitation->End

Caption: Workflow for the one-pot synthesis of naphthoate derivatives.

Applications in Research and Industry

Methyl 1-naphthoate's unique chemical structure makes it a valuable compound in various fields, from pharmaceuticals to materials science.

Pharmaceutical Research and Drug Development

The naphthalene core of Methyl 1-naphthoate is a privileged scaffold in medicinal chemistry. This compound and its derivatives have been investigated for a range of biological activities.

  • Anti-inflammatory Properties: Methyl 1-naphthoate and its hydroxylated derivatives are valuable intermediates in the synthesis of potential anti-inflammatory drugs.[8] Some derivatives have shown significant anti-inflammatory effects in laboratory models.[8]

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3), a protein implicated in cancer progression.[5]

  • Antibacterial Agents: The naphthoate framework serves as a starting point for the development of new antibacterial compounds.[8]

Chemical Synthesis and Industrial Applications

Methyl 1-naphthoate serves as a key intermediate in the synthesis of more complex molecules.

  • Agrochemicals: It is used in the production of various agrochemicals.[8]

  • Flavor and Fragrance Industry: Due to its aromatic properties, it is utilized in the formulation of fragrances and flavoring agents.[8]

  • Polymer and Materials Science: It can be used as a processing aid and thermal stability enhancer in epoxy resin systems and as a modifier in aromatic polyesters.[8]

Conclusion

From its likely first synthesis in the late 19th century to its current role in cutting-edge research, Methyl 1-naphthoate has proven to be a compound of enduring importance. Its straightforward synthesis, coupled with the versatility of its naphthalene core, ensures its continued relevance in both academic and industrial settings. As the demand for novel therapeutics and advanced materials grows, the exploration of new derivatives and applications of Methyl 1-naphthoate will undoubtedly continue to be a fruitful area of scientific inquiry. This guide provides a solid foundation for researchers and professionals to understand and utilize this valuable chemical entity.

References

  • Google Patents. (1995). US5420362A - Synthesis of 2-methyl-1-naphthol.
  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (2023). 1-Methylnaphthalene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

  • Wikipedia. (2024). Naphthalene. Retrieved from [Link]

  • PubChem. (n.d.). Naphthalenecarboxylic acid, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (2021). One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

  • Google Patents. (2010). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

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Methodological & Application

Application Note: Methyl 1-Naphthoate as a Fluorescent Probe for Supramolecular Sensing and Micro-Polarity Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in supramolecular chemistry, drug formulation (cyclodextrins), and physical organic chemistry . It focuses on the primary utility of Methyl 1-naphthoate (M1N) as a sensitive environmental probe.

Executive Summary

Methyl 1-naphthoate (M1N) is a naphthalene derivative exhibiting distinct photophysical sensitivity to its local environment. Unlike "turn-on" probes that react chemically with an analyte, M1N functions as a physical reporter . Its fluorescence quantum yield (


) and emission maximum (

) are modulated by solvent polarity and steric confinement.

This guide details the use of M1N for two critical applications:

  • Supramolecular Titration: Determining binding constants (

    
    ) for drug delivery vehicles (specifically Cyclodextrins).
    
  • Micro-Polarity Mapping: Assessing the polarity of Deep Eutectic Solvents (DES) and biological interfaces via solvatochromism.

Scientific Principles & Mechanism

Photophysics and Solvatochromism

M1N possesses an electron-rich naphthalene ring conjugated with an electron-withdrawing ester group. This "push-pull" character creates a dipole moment that changes upon excitation (


).
  • In Polar Solvents: The solvent relaxes around the excited dipole, lowering the energy of the excited state (Red Shift / Bathochromic shift).

  • In Non-Polar/Rigid Environments: Solvent relaxation is restricted, resulting in higher energy emission (Blue Shift) and typically higher quantum yields due to reduced non-radiative decay.

Supramolecular Inclusion (The "Light-Switch" Effect)

When M1N enters a hydrophobic cavity (e.g.,


-Cyclodextrin), two phenomena occur:
  • Polarity Shielding: The molecule "feels" a non-polar environment, shifting

    
     to the blue.
    
  • Rigidification: The cavity restricts the rotation of the ester group and the vibration of the naphthalene ring, suppressing non-radiative decay (

    
    ). This leads to a significant enhancement in fluorescence intensity.
    
Pathway Visualization

The following diagram illustrates the equilibrium dynamics probed by M1N.

M1N_Mechanism Free Free M1N (Polar Solvent) Excited_Free Excited State (S1) Relaxed via Solvent Free->Excited_Free hv (Excitation) Bound Encapsulated M1N (Cyclodextrin Cavity) Free->Bound Binding (Ka) Excited_Free->Free Weak Emission (Red-shifted, Low Φ) Bound->Free Dissociation Excited_Bound Excited State (S1) Rigid/Protected Bound->Excited_Bound hv (Excitation) Excited_Bound->Bound Strong Emission (Blue-shifted, High Φ)

Figure 1: Kinetic scheme showing the fluorescence enhancement mechanism upon supramolecular encapsulation.

Experimental Protocols

Protocol A: Determination of Cyclodextrin Binding Constant ( )

Objective: Calculate the association constant of M1N with


-Cyclodextrin (

-CD) to validate the cavity's encapsulation capacity.
Materials
  • Methyl 1-naphthoate (M1N) (>98% purity).

  • 
    -Cyclodextrin (or host of interest).[1]
    
  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 or Water/Methanol (9:1) if solubility is an issue.

  • Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Workflow
  • Stock Preparation:

    • Prepare a 2 mM stock of M1N in Methanol (M1N has low water solubility).

    • Prepare a 10 mM stock of

      
      -CD  in the experimental buffer (e.g., PBS).
      
  • Sample Preparation (Titration Series):

    • Prepare 10 cuvettes.

    • Add M1N to all cuvettes to a final fixed concentration of 10 µM (keep methanol <1% v/v).

    • Add increasing amounts of

      
      -CD stock to the cuvettes (e.g., 0, 0.5, 1.0, 2.0, ... 10 mM).
      
    • Adjust volume with buffer to ensure total volume is identical in all samples.

  • Equilibration:

    • Incubate samples at 25°C for 30 minutes to reach equilibrium.

  • Measurement:

    • Excitation: 290 nm (or 300 nm to avoid protein absorption if present).

    • Emission Scan: 320 nm – 500 nm.

    • Slit Widths: 2.5 nm / 2.5 nm.

  • Data Analysis (Benesi-Hildebrand Method):

    • Plot

      
       vs. 
      
      
      
      .
    • 
      : Fluorescence intensity at saturation (peak).
      
    • 
      : Fluorescence intensity of free M1N.
      
    • Linearity indicates a 1:1 stoichiometry. The ratio of Intercept/Slope yields

      
      .
      
Protocol B: Solvatochromic Polarity Mapping

Objective: Determine the micro-polarity of an unknown solvent mixture or Deep Eutectic Solvent (DES).

Workflow
  • Dissolution: Dissolve M1N (final 10 µM) in the target solvent (e.g., Choline Chloride:Urea).

  • Spectral Scan: Record emission spectrum (Excitation: 290 nm).

  • Calculation:

    • Identify the wavelength of maximum emission (

      
      ).[2][3]
      
    • Compare against the standard calibration table (below) to estimate the polarity index (

      
      ).
      

Data Summary & Reference Values

Table 1: Solvatochromic Shift of Methyl 1-Naphthoate

Note: Values are approximate and temperature-dependent (25°C).

SolventPolarity (

)

(nm)
Quantum Yield (

)
Cyclohexane 30.9~3350.25
Toluene 33.9~3420.38
Acetonitrile 45.6~3550.45
Methanol 55.4~3680.20
Water 63.1~380 (Weak)<0.05

-CD Complex
N/A (Micro-env)~350>0.60
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
No Fluorescence Oxygen Quenching (rare for M1N fluorescence, common for phosphorescence)M1N fluorescence is robust to

, but check if the concentration is too low (<1 µM).
Non-Linear B-H Plot Stoichiometry MismatchThe complex may be 1:2 or 2:1. Use a Job's Plot to determine stoichiometry.
Inner Filter Effect High ConcentrationEnsure Absorbance at excitation wavelength is < 0.1 OD. Dilute if necessary.

Advanced Visualization: Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase Stock M1N Stock (2mM in MeOH) Mix Titration Series (Fixed M1N, Variable Host) Stock->Mix Host Host Solution (Cyclodextrin/DES) Host->Mix Equil Equilibration (30 mins @ 25°C) Mix->Equil Spec Fluorescence Scan (Ex: 290nm, Em: 320-500nm) Equil->Spec Peak Extract Peak Intensity (F) Spec->Peak Plot Benesi-Hildebrand Plot 1/(F-F0) vs 1/[Host] Peak->Plot Result Calculate Binding Constant (Ka) Plot->Result

Figure 2: Step-by-step workflow for determining supramolecular binding constants.

References

  • Solvatochromism of Naphthalene Derivatives

    • Title: Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety.[4]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Cyclodextrin Phosphorescence/Fluorescence

    • Title: Binding model-tuned room-temperature phosphorescence of the bromo-naphthol deriv
    • Source: RSC Advances.[5][6]

    • URL:[Link]

  • General Spectral Properties

    • Title: Spectrum [1-Methyl Naphthalene] (Analogous spectral d
    • Source: AAT Bioquest.[7]

  • Singlet Oxygen Quenching Context

    • Title: Quenching of singlet molecular oxygen by phthalocyanines and naphthalocyanines.[8]

    • Source: PubMed.
    • URL:[Link]

Sources

esterification protocol for 1-naphthoic acid to Methyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-EST

Optimized Esterification Protocols for 1-Naphthoic Acid to Methyl 1-Naphthoate

Abstract & Strategic Overview

The conversion of 1-naphthoic acid to methyl 1-naphthoate is a fundamental transformation in the synthesis of polycyclic aromatic hydrocarbons, dyes, and pharmaceutical intermediates. However, unlike benzoic acid, 1-naphthoic acid presents a unique challenge: peri-interaction . The steric repulsion between the carboxylic acid group at C1 and the proton at C8 creates significant steric strain.

This guide provides two distinct protocols designed to overcome this barrier:

  • Protocol A (Fischer Esterification): Best for bulk scale-up where cost-efficiency is paramount.

  • Protocol B (Acyl Chloride Activation): The "Gold Standard" for high yield and purity, utilizing Thionyl Chloride (

    
    ) to drive the reaction irreversibly.
    
Mechanistic Insight: The "Peri-Effect" Challenge

Understanding the substrate is the key to successful synthesis. In 1-naphthoic acid, the carbonyl carbon is shielded.

  • The Problem: The incoming nucleophile (methanol) must attack a crowded carbonyl carbon. The transition state leading to the tetrahedral intermediate increases crowding at the 1-position.

  • The Solution: We must use conditions that either maximize the electrophilicity of the carbonyl carbon (Protocol B) or use mass action (Le Chatelier’s principle) to force equilibrium (Protocol A).

Visualization: Acid-Catalyzed Mechanism & Steric Gating

The following diagram illustrates the critical protonation and nucleophilic attack steps, highlighting the steric gating at the C1 position.

EsterificationMechanism Substrate 1-Naphthoic Acid (Steric Strain at C1-C8) Protonation Protonation (+ H+) Substrate->Protonation Activated Activated Electrophile (C=O-H+) Protonation->Activated Equilibrium Attack Nucleophilic Attack (+ MeOH) Activated->Attack Slow Step (Steric Barrier) Tetrahedral Tetrahedral Intermediate (High Energy/Crowded) Attack->Tetrahedral Elimination Elimination (- H2O) Tetrahedral->Elimination Irreversible (Water Removal) Product Methyl 1-Naphthoate Elimination->Product

Figure 1: Mechanistic pathway highlighting the energy barrier imposed by the C1-C8 peri-interaction.

Protocol A: Classical Fischer Esterification (Scale-Up Friendly)

Application: Large-scale synthesis (>100g) where reagent cost is a limiting factor. Reaction Type: Equilibrium-driven (Reversible).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-Naphthoic Acid (1.0 equiv)

  • Solvent/Reagent: Methanol (Anhydrous, 10-20 equiv) – Large excess drives equilibrium.

  • Catalyst: Sulfuric Acid (

    
    , conc., 98%, 0.5 equiv)
    
  • Apparatus: Round bottom flask, reflux condenser, drying tube (CaCl2), magnetic stir bar.

Step-by-Step Procedure
  • Dissolution: In a round bottom flask, dissolve 1-naphthoic acid in Methanol. The solid may not dissolve completely until heated.

  • Catalyst Addition: Add concentrated

    
     dropwise with stirring. Caution: Exothermic.[3]
    
  • Reflux: Heat the mixture to a vigorous reflux (65°C) for 12–16 hours .

    • Expert Note: Standard benzoic acids take 4 hours. The peri-hindrance of 1-naphthoic acid requires extended reflux times to reach >95% conversion.

  • Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane).

    • Acid Rf: ~0.1 (streaks).

    • Ester Rf: ~0.6 (UV active spot).

  • Workup:

    • Cool to room temperature.[2][5]

    • Concentrate in vacuo to remove excess Methanol (recycle solvent).

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Critical Wash: Wash organic layer 2x with Saturated

      
      . This removes unreacted starting material (which will bubble as 
      
      
      
      ).
    • Wash 1x with Brine, dry over

      
      , and concentrate.
      
Protocol B: Thionyl Chloride Activation (High Purity/Yield)

Application: Laboratory scale (<50g), precious samples, or when >99% conversion is required. Reaction Type: Irreversible (via Acid Chloride).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-Naphthoic Acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    , 1.5 equiv)
    
  • Solvent: Methanol (Anhydrous, 10 equiv)

  • Apparatus: Two-neck flask, addition funnel, reflux condenser, gas trap (

    
     solution).
    
Step-by-Step Procedure
  • Setup: Set up a flask with anhydrous Methanol (0°C, Ice bath).

  • Activation (In-Situ): Add

    
     dropwise to the cold Methanol over 30 minutes.
    
    • Chemistry: This generates anhydrous

      
       and Methyl Sulfite in situ, creating a highly potent esterification system.
      
    • Safety: Releases

      
       and 
      
      
      
      gas. Use a fume hood and gas trap.
  • Addition: Add solid 1-naphthoic acid to the solution in one portion.

  • Reaction: Remove ice bath and heat to reflux for 3–6 hours .

    • Why faster? The formation of the acid chloride intermediate (or protonated activated complex) bypasses the water-equilibrium limitation.

  • Workup:

    • Evaporate solvent/volatiles in vacuo.

    • Partition residue between Diethyl Ether and Water.

    • Wash with Sat.

      
       (removes traces of acid).
      
    • Dry and concentrate.[5]

Comparative Data Table
FeatureProtocol A (Fischer)Protocol B (

)
Reagent Cost LowMedium
Reaction Time 12–16 Hours3–6 Hours
Conversion ~85–90% (Equilibrium limited)>98% (Irreversible)
By-products Water

(gas),

(gas)
Safety Profile Corrosive (

)
Toxic Gas Emission
Purification & Quality Control Workflow

After workup, the crude oil requires validation. Methyl 1-naphthoate is a high-boiling liquid.

Purification Flowchart

Purification Crude Crude Reaction Mixture Wash Biphasic Wash (Org. Solv. + Sat. NaHCO3) Crude->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Unreacted Acid Salt) Sep->AqLayer OrgLayer Organic Layer (Ester) Sep->OrgLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Distill Vacuum Distillation (BP ~150°C @ 15mmHg) Dry->Distill Final Pure Methyl 1-Naphthoate (Colorless Liquid) Distill->Final

Figure 2: Purification logic. The NaHCO3 wash is the critical control point (CCP) for purity.

Analytical Validation (Self-Validating Metrics)

To confirm the structure and purity, look for these specific signals. If these are absent, the protocol failed.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.01 ppm (s, 3H):  The methyl ester singlet. Diagnostic Signal.
      
    • 
       8.90–8.95 ppm (d, 1H):  The C8-proton. It is significantly deshielded compared to other aromatic protons due to the "Peri-effect" (proximity to the carbonyl oxygen).
      
    • 
       7.4–8.2 ppm (m, 6H):  Remaining aromatic protons.
      
  • Refractive Index:

    
    .
    
  • Physical State: Clear, colorless to pale yellow liquid. If solid, it is likely unreacted starting material (MP 161°C).

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for peri-interactions and steric hindrance).
  • Biosynth. "Methyl 1-naphthoate Product Data." (Verified physical properties for validation).

  • Organic Syntheses. "Esterification of hindered acids." Org.[6][5][7] Synth. Coll. Vol. 3, p.610. (General procedure adaptation for hindered substrates).

Sources

Application Notes & Protocols: Methyl 1-Naphthoate as a Foundational Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthalene Scaffold and the Strategic Importance of Methyl 1-Naphthoate

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. This structural motif is found in a plethora of FDA-approved drugs, including the beta-blocker Propranolol, the non-steroidal anti-inflammatory drug (NSAID) Naproxen, and the antifungal agents Naftifine and Terbinafine.[1] The versatility of the naphthalene core allows for its application across a wide range of therapeutic areas, from anticancer and antimicrobial to cardiovascular and anti-inflammatory agents.[1]

Within the diverse family of naphthalene derivatives, Methyl 1-naphthoate emerges as a particularly valuable and versatile building block. As an ester, it represents a stable, easily handled precursor that can be readily synthesized and subsequently modified. Its two primary points of chemical reactivity—the ester functional group and the aromatic ring system—provide medicinal chemists with a dual toolkit for molecular elaboration and the generation of compound libraries for drug discovery campaigns.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering detailed insights and actionable protocols for leveraging Methyl 1-naphthoate in the synthesis of novel bioactive molecules.

Section 1: Physicochemical and Reactivity Profile

A thorough understanding of the properties and chemical behavior of a building block is paramount for its effective use.

Physicochemical Data

The fundamental properties of Methyl 1-naphthoate are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource
CAS Number 2459-24-7[2]
Molecular Formula C₁₂H₁₀O₂[2][3]
Molecular Weight 186.21 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
Melting Point ~10 °C[4]
Boiling Point ~290 °C[4]
Core Reactivity Analysis

Methyl 1-naphthoate offers two principal sites for chemical modification, allowing for a divergent approach to scaffold decoration.

M1N Methyl 1-Naphthoate Ester_Reactions Ester Group Reactivity M1N->Ester_Reactions Site 1 Ring_Reactions Aromatic Ring Reactivity M1N->Ring_Reactions Site 2 Hydrolysis Hydrolysis (to 1-Naphthoic Acid) Ester_Reactions->Hydrolysis Transesterification Transesterification Ester_Reactions->Transesterification Aminolysis Aminolysis / Amidation (to Amides) Ester_Reactions->Aminolysis Reduction Reduction (to Naphthylmethanol) Ester_Reactions->Reduction EAS Electrophilic Aromatic Substitution (EAS) (e.g., Nitration, Halogenation) Ring_Reactions->EAS

Caption: Key reactive sites of the Methyl 1-naphthoate scaffold.

  • The Ester Functional Group: This is the most common site for initial modifications.

    • Hydrolysis: The ester can be easily hydrolyzed under acidic or basic conditions to yield 1-naphthoic acid.[4] This carboxylic acid is a critical intermediate, enabling a host of subsequent coupling reactions (e.g., amide bond formation).

    • Transesterification: Reaction with other alcohols, often under acid or base catalysis, allows for the exchange of the methyl group for other alkyl or aryl groups, modulating properties like solubility and metabolic stability.[4]

    • Nucleophilic Substitution/Aminolysis: Direct reaction with amines can form amides, a cornerstone transformation in medicinal chemistry for creating stable, biologically relevant linkages.

  • The Naphthalene Ring: The electron-rich aromatic system is susceptible to electrophilic aromatic substitution (EAS). The ester group is a deactivating, meta-directing group. However, the naphthalene system's inherent reactivity means that substitutions can often be achieved at the 5- and 8-positions (peri-positions) under controlled conditions. This allows for the introduction of various substituents (e.g., nitro, halo, alkyl groups) to explore structure-activity relationships (SAR).

Section 2: Applications in Bioactive Molecule Synthesis

The true utility of Methyl 1-naphthoate is demonstrated by its application as a precursor to compounds with significant pharmacological activity.

Anti-inflammatory Agents

Derivatives of Methyl 1-naphthoate have shown promise as potent anti-inflammatory agents. The mechanism often involves the modulation of key signaling pathways that regulate the inflammatory response.

  • Targeting the NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Studies have shown that certain hydroxylated derivatives of naphthoates can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action prevents NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes like cytokines and chemokines.[4] The synthesis of these molecules often begins with the functionalization of the naphthalene core, followed by modifications at the ester position.

Anticancer Therapeutics

The naphthalene scaffold is a component of many anticancer agents. Methyl 1-naphthoate serves as a starting point for molecules designed to interfere with cancer cell proliferation and survival.

  • Inhibition of Kinases and Survival Proteins: Research has indicated that Methyl 1-naphthoate itself, as well as its derivatives, can inhibit key proteins involved in cancer progression. These include Glycogen Synthase Kinase-3 (GSK-3) and the anti-apoptotic protein Mcl-1, which is involved in preventing programmed cell death.[5] By serving as a foundational structure, chemists can elaborate on the Methyl 1-naphthoate core to optimize binding affinity and selectivity for these oncogenic targets.[5]

Antimicrobial Compounds

The lipophilic nature of the naphthalene ring makes it an effective scaffold for designing agents that can penetrate microbial cell membranes.

  • Broad-Spectrum Activity: While specific studies on Methyl 1-naphthoate are part of a broader field, the general class of naphthoic acid derivatives and related naphthalenic structures are known to be precursors for compounds with antimicrobial properties.[1][4][6] The synthetic versatility allows for the introduction of various functional groups known to impart antibacterial or antifungal activity, such as amides, anilides, and other heterocyclic systems.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for key transformations involving Methyl 1-naphthoate.

Protocol 1: Synthesis of Methyl 1-Naphthoate via Fischer Esterification

This foundational protocol describes the synthesis of the title compound from its corresponding carboxylic acid. The Fischer esterification is a classic, reliable, and scalable acid-catalyzed reaction.[4]

Rationale: An excess of methanol is used to drive the equilibrium towards the product side. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Start 1. Reagent Setup (1-Naphthoic Acid, Methanol, H₂SO₄) Reaction 2. Reflux (e.g., 65°C, 4-6 hours) Start->Reaction Quench 3. Quenching (Cool, add to ice-water) Reaction->Quench Extract 4. Extraction (e.g., Ethyl Acetate) Quench->Extract Wash 5. Washing (NaHCO₃, Brine) Extract->Wash Dry 6. Drying & Filtration (Anhydrous Na₂SO₄) Wash->Dry Concentrate 7. Concentration (Rotary Evaporation) Dry->Concentrate Product Pure Methyl 1-Naphthoate Concentrate->Product

Caption: Experimental workflow for Fischer Esterification.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthoic acid (10.0 g, 58.1 mmol, 1.0 equiv).

  • Add methanol (150 mL) to the flask and stir to dissolve the solid.

  • Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring solution. Caution: The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold water. A precipitate or oily layer of the product may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 1-naphthoate.

Protocol 2: Saponification (Hydrolysis) to 1-Naphthoic Acid

This protocol details the conversion of Methyl 1-naphthoate back to its parent carboxylic acid, a crucial step for preparing amides and other derivatives.

Rationale: Saponification is a base-mediated hydrolysis. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is irreversible because the final step involves an acid-base reaction where the liberated carboxylate anion is protonated during the acidic work-up to form the neutral carboxylic acid, which precipitates from the aqueous solution.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 1-naphthoate (5.0 g, 26.8 mmol, 1.0 equiv) in a mixture of methanol (50 mL) and water (25 mL).

  • Add sodium hydroxide (NaOH) pellets (2.15 g, 53.7 mmol, 2.0 equiv) and stir the mixture at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Work-up & Acidification: Cool the reaction mixture to room temperature and concentrate it via rotary evaporation to remove most of the methanol.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Place the flask in an ice bath and slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate of 1-naphthoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the collected solid in a vacuum oven to a constant weight to yield pure 1-naphthoic acid.

Protocol 3: Synthesis of a Bioactive Amide Derivative via Peptide Coupling

This protocol exemplifies the use of 1-naphthoic acid (prepared in Protocol 2) as a building block to synthesize a representative N-benzyl-1-naphthamide. Amide bond formation is one of the most important reactions in medicinal chemistry.

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Peptide coupling reagents like EDC (a water-soluble carbodiimide) and HOBt are used to activate the carboxylic acid. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine to form the desired amide bond.

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation Acid 1-Naphthoic Acid Activated_Ester Activated HOBt Ester Acid->Activated_Ester + EDC/HOBt EDC_HOBt EDC / HOBt Product N-benzyl-1-naphthamide Activated_Ester->Product + Amine Amine Benzylamine

Caption: Synthetic pathway to a bioactive N-Aryl Naphthamide.

Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-naphthoic acid (2.0 g, 11.6 mmol, 1.0 equiv), 1-Hydroxybenzotriazole (HOBt) (1.78 g, 11.6 mmol, 1.0 equiv), and anhydrous Dichloromethane (DCM) (40 mL).

  • Stir the mixture until all solids dissolve. Cool the flask to 0 °C using an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.45 g, 12.8 mmol, 1.1 equiv) to the solution in one portion. Stir for 15 minutes at 0 °C.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.24 g, 11.6 mmol, 1.0 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure N-benzyl-1-naphthamide.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Naphthol in Pharmaceutical Synthesis and Development.
  • Biosynth. (n.d.). Methyl 1-Naphthoate.
  • Hassanpour, A., et al. (2021). One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions. RSC Advances.
  • Teufel, R., et al. (2017). A unifying paradigm for naphthoquinone-based meroterpenoid (bio)synthesis. Nature Communications.
  • PubChem. (n.d.). 1-Methylnaphthalene.
  • Stoltz, B. (n.d.). The Synthesis of Bioactive Polycyclic Natural Products. Grantome.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Methyl-1-naphthol Derivatives.
  • Google Patents. (n.d.). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.
  • BenchChem. (n.d.). Application Notes and Protocols for 1-Methyl-1-naphthalen-1-ylhydrazine in Catalytic Reactions.
  • Wikipedia. (n.d.). 1-Naphthoic acid.
  • MDPI. (2020). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry.
  • Kos, J., et al. (2024). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PeerJ.
  • Singh, S.K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Naphthalene.
  • MySkinRecipes. (n.d.). Methyl 1-Naphthoate.
  • Smolecule. (n.d.). Buy Methyl 1-naphthoate.
  • ChemSynthesis. (2025). methyl 1-naphthoate.
  • Organic Syntheses. (n.d.). Procedure for Methyl 3-methoxy-2-naphthoate.

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The Versatility of Methyl 1-Naphthoate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 1-naphthoate, an ester derivative of 1-naphthoic acid, is a versatile chemical compound with a growing portfolio of applications in materials science. Its rigid naphthalene core and reactive ester group make it a valuable precursor and functional component in the design and synthesis of a variety of advanced materials. This guide provides an in-depth exploration of the practical applications of Methyl 1-naphthoate, complete with detailed experimental protocols, for researchers and professionals in materials science and drug development.

Foundational Properties of Methyl 1-Naphthoate

Methyl 1-naphthoate is a colorless to pale yellow liquid with a characteristically aromatic odor. Its fundamental properties, summarized in the table below, are key to its utility in materials science. The naphthalene moiety provides thermal stability and unique photophysical characteristics, while the methyl ester group offers a site for chemical modification, such as hydrolysis to the corresponding carboxylic acid.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₂[1]
Molecular Weight 186.21 g/mol [1]
Boiling Point ~290 °C[2]
Melting Point ~10 °C[2]
Appearance Colorless to pale yellow liquid[2]

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

Methyl 1-naphthoate serves as a readily available precursor to 1-naphthoic acid, a valuable organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The naphthalene-based linker can impart unique properties to the resulting MOF, such as enhanced thermal stability and specific adsorption capabilities.[2]

Protocol: Hydrolysis of Methyl 1-Naphthoate to 1-Naphthoic Acid

This protocol details the conversion of Methyl 1-naphthoate to 1-naphthoic acid, a necessary first step for its use as a MOF linker. The procedure is adapted from the hydrolysis of similar esters.[3][4]

Materials:

  • Methyl 1-naphthoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve a known quantity of Methyl 1-naphthoate in methanol.

  • Prepare a solution of sodium hydroxide in distilled water and add it to the flask. A typical molar ratio is 1:2 of ester to NaOH.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid until a precipitate (1-naphthoic acid) is formed.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any remaining salts.

  • Dry the purified 1-naphthoic acid in a vacuum oven.

Protocol: Solvothermal Synthesis of a Zirconium-Based MOF (UiO-66 type) using 1-Naphthoic Acid

This protocol describes the synthesis of a UiO-66 type MOF, a well-studied zirconium-based framework, using the 1-naphthoic acid prepared in the previous step. The procedure is based on established methods for UiO-66 synthesis.[5][6][7]

Materials:

  • 1-Naphthoic acid

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

  • Screw-capped vials or a Teflon-lined autoclave

  • Oven

  • Centrifuge

Procedure:

  • In a screw-capped vial, dissolve 1-naphthoic acid and Zirconium(IV) chloride in DMF. The molar ratio of linker to metal salt is typically 1:1.

  • Add a modulator, such as acetic acid, to the solution. The modulator helps to control the crystallinity and defect density of the MOF. A common molar ratio of metal salt to modulator is 1:10.

  • Seal the vial tightly and place it in an oven preheated to 120 °C.

  • Heat the mixture for 24-48 hours. During this time, the MOF crystals will form.

  • After cooling to room temperature, a white precipitate of the MOF will be visible.

  • Collect the solid product by centrifugation.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final MOF product under vacuum.

MOF_Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_mof_synthesis Step 2: MOF Synthesis methyl_naphthoate Methyl 1-Naphthoate hydrolysis NaOH, Methanol Reflux methyl_naphthoate->hydrolysis naphthoic_acid 1-Naphthoic Acid hydrolysis->naphthoic_acid solvothermal DMF, Acetic Acid 120°C naphthoic_acid->solvothermal zirconium_salt ZrCl₄ zirconium_salt->solvothermal mof Zr-Naphthoate MOF solvothermal->mof Plasticizer_Evaluation cluster_characterization Characterization cluster_properties Property Evaluation start Prepare PVC films with varying Methyl 1-Naphthoate concentrations dsc DSC Analysis start->dsc tensile Tensile Testing start->tensile tga TGA Analysis start->tga tg_eval Glass Transition (Tg) dsc->tg_eval mech_eval Mechanical Properties (Tensile Strength, Elongation) tensile->mech_eval thermal_eval Thermal Stability tga->thermal_eval

Workflow for the evaluation of Methyl 1-naphthoate as a plasticizer.

Application as a Building Block for Fluorescent Probes

The naphthalene core of Methyl 1-naphthoate is a well-known fluorophore. [8]By chemically modifying the naphthalene ring, it is possible to synthesize fluorescent probes for the detection of various analytes. A common strategy involves the synthesis of naphthalimide derivatives, which often exhibit excellent photostability and high fluorescence quantum yields. [1][9]

Proposed Synthetic Pathway to a Naphthalimide-Based Fluorescent Sensor

While a direct synthesis from Methyl 1-naphthoate is not commonly reported, a plausible multi-step synthesis can be envisioned. This would first involve the conversion of Methyl 1-naphthoate to a naphthalic anhydride derivative, followed by reaction with a suitable amine to form the naphthalimide, and subsequent functionalization to create a sensor. A key intermediate is 4-amino-1,8-naphthalic anhydride. [10][11]

Protocol: Synthesis of a Naphthalimide-based Fluorescent Probe

This protocol describes the synthesis of a generic naphthalimide-based fluorescent probe starting from 4-amino-1,8-naphthalic anhydride, which could potentially be synthesized from 1-naphthoic acid derived from Methyl 1-naphthoate. This procedure is based on established methods for synthesizing naphthalimide derivatives. [12][13][14] Materials:

  • 4-Amino-1,8-naphthalic anhydride

  • A primary amine (e.g., ethanolamine, for subsequent functionalization)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Imide Formation: In a round-bottom flask, suspend 4-amino-1,8-naphthalic anhydride in a suitable solvent like ethanol.

  • Add an equimolar amount of the desired primary amine.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The naphthalimide product often precipitates out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

  • Further Functionalization (if required): The resulting naphthalimide can be further functionalized to introduce a specific recognition site for the target analyte. This may involve reactions such as esterification, amidation, or click chemistry, depending on the desired sensor design.

Fluorescent_Probe_Synthesis cluster_intermediate Intermediate Synthesis cluster_probe_synthesis Probe Synthesis naphthoic_acid 1-Naphthoic Acid (from Methyl 1-Naphthoate) multi_step Multi-step Synthesis naphthoic_acid->multi_step amino_anhydride 4-Amino-1,8-naphthalic anhydride multi_step->amino_anhydride condensation Condensation Reaction amino_anhydride->condensation primary_amine Primary Amine primary_amine->condensation naphthalimide_probe Naphthalimide-based Fluorescent Probe condensation->naphthalimide_probe

Proposed synthetic pathway for a naphthalimide-based fluorescent probe.

References

  • Organic Syntheses Procedure. 1-Naphthoic acid, ethyl ester. Available from: [Link]

  • MDPI. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Available from: [Link]

  • MURAL - Maynooth University Research Archive Library. 1,8-Naphthalimide based fluorescent sensors for enzymes. Available from: [Link]

  • PubMed Central (PMC). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. Available from: [Link]

  • Organic Syntheses Procedure. 5. Available from: [Link]

  • Organic Syntheses Procedure. 1-naphthaldehyde. Available from: [Link]

  • Semantic Scholar. Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Available from: [Link]

  • ResearchGate. Polyvinyl chloride (PVC) film preparation methods of this work. Available from: [Link]

  • MDPI. Plasticizing PLA with Biobased Fatty Esters: Comprehensive Study on Film Properties. Available from: [Link]

  • PubChem. Naphthalenecarboxylic acid, methyl ester. Available from: [Link]

  • IPTEK The Journal for Technology and Science. Synthesis of UiO-66 Using Solvothermal Method at High Temperature. Available from: [Link]

  • Google Patents. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides.
  • KingStar Mold. Plasticizer Performance and Evaluation: PVC Application Focus. Available from: [Link]

  • MDPI. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of UiO-66-NH2 Metal–Organic Framework Cotton Composite Textiles. Available from: [Link]

  • ResearchGate. Preparation and self-assembly of carboxylic acid-functionalized silica. Available from: [Link]

  • ResearchGate. (PDF) Development of a Highly Efficient Environmentally Friendly Plasticizer. Available from: [Link]

  • Aidic. Assessment of Different Plasticizer – Polyhydroxyalkanoate Mixtures to Obtain Biodegradable Polymeric Films. Available from: [Link]

  • PubMed. Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology. Available from: [Link]

  • IOPscience. Improvement of Synthesis Process of 4-Amino-1, 8 Naphthalene Anhydride. Available from: [Link]

  • YouTube. How to synthesize UiO-66 and UiO-66-NH2. Available from: [Link]

  • E3S Web of Conferences. Development of PVC films, resistant mold influence. Available from: [Link]

  • The Benicewicz Group. The Preparation and Characterization of Carboxylic Acid-Coated Silica Nanoparticles. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal-Organic Frameworks of UiO-66 Topology | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Available from: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society Open Science. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Available from: [Link]

  • PubMed. Reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives for fluoride ion detection. Available from: [Link]

  • RSC Publishing. Characterization of polymer properties and identification of additives in commercially available research plastics. Available from: [Link]

  • Organic Syntheses Procedure. α-NAPHTHOIC ACID. Available from: [Link]

  • PubMed Central (PMC). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Available from: [Link]

  • DiVA portal. Environmentally Friendly Plasticizers for PVC –. Available from: [Link]

  • ACS Publications. Ranking Plasticizers for Polymers with Atomistic Simulations: PVT, Mechanical Properties, and the Role of Hydrogen Bonding in Thermoplastic Starch. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Available from: [Link]

  • National Institutes of Health (NIH). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. Available from: [Link]

  • Semantic Scholar. A Water Soluble Naphthalimide-Based Chemosensor for Fluorescent Detection CN. Available from: [Link]

  • JoVE. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. Available from: [Link]

  • National Institutes of Health (NIH). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Available from: [Link]

  • MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Available from: [Link]

  • Google Patents. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
  • National Institutes of Health (NIH). Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets. Available from: [Link]

  • ACS Publications. Surface Functionalization of Silica Nanoparticles Supports Colloidal Stability in Physiological Media and Facilitates Internalization in Cells | Langmuir. Available from: [Link]

  • International Journal of Innovations in Engineering Research and Technology. USE OF PLASTICIZERS IN POLYMERS. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Available from: [Link]

  • RSC Publishing. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Available from: [Link]

  • RSC Publishing. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Available from: [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Some 1,8-Naphthalimides as Fluorescence Probes for Transition Metal Ions. Available from: [Link]

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Application Notes and Protocols: Methyl 1-Naphthoate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Naphthalene Scaffold

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The naphthalene scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] Methyl 1-naphthoate and its derivatives, in particular, serve as versatile intermediates in the synthesis of compounds targeting key inflammatory pathways.[3][4]

This guide provides a comprehensive overview of the synthesis and application of a key anti-inflammatory agent derived from the naphthalene core: Methyl 1-hydroxy-2-naphthoate (MHNA) . Laboratory studies have demonstrated that MHNA exhibits significant anti-inflammatory properties by modulating critical signaling pathways involved in the inflammatory response.[5] We will delve into a detailed, field-proven protocol for the synthesis of MHNA, present its biological activity data, and illustrate its mechanism of action.

The Strategic Importance of Hydroxylation

Structure-activity relationship (SAR) studies have revealed that the introduction of a hydroxyl group to the naphthalene ring can significantly enhance the anti-inflammatory activity of methyl 1-naphthoate derivatives.[3] Specifically, the presence of a hydroxyl group at the 1-position and the methyl ester at the 2-position, as in MHNA, is a key structural feature for its biological activity. This modification is thought to enhance the molecule's interaction with its biological targets.

Synthetic Protocol: From Naphthalene Precursors to Methyl 1-Hydroxy-2-Naphthoate

The synthesis of Methyl 1-Hydroxy-2-Naphthoate (MHNA) can be efficiently achieved through a two-step process starting from readily available 1-naphthol. The first step involves the carboxylation of 1-naphthol to produce 1-hydroxy-2-naphthoic acid, followed by the esterification of the carboxylic acid to yield the final product.

Part 1: Synthesis of 1-Hydroxy-2-Naphthoic Acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the synthesis of hydroxy aromatic carboxylic acids.[6] In this step, the potassium salt of 1-naphthol is carboxylated using carbon dioxide under pressure.

Materials and Reagents:

  • 1-Naphthol

  • Potassium Hydroxide (KOH)

  • Dibutyl carbitol (as a high-boiling solvent)

  • Carbon Dioxide (gas)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • Pressure reaction apparatus (e.g., Parr reactor)

  • Oil bath

Step-by-Step Protocol:

  • Preparation of Potassium Naphtholate:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1-naphthol in dibutyl carbitol.

    • Slowly add a stoichiometric amount of aqueous potassium hydroxide solution while stirring.

    • Heat the mixture gently to ensure complete formation of the potassium 1-naphtholate salt.

    • Remove the water by azeotropic distillation with toluene under reduced pressure until the mixture is anhydrous.

  • Carboxylation Reaction:

    • Transfer the anhydrous potassium 1-naphtholate suspension to a pressure reactor.

    • Pressurize the reactor with carbon dioxide gas to the desired pressure (typically 5-10 atm).

    • Heat the reactor to the reaction temperature (typically 150-180 °C) and maintain for several hours with vigorous stirring.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and slowly vent the excess carbon dioxide.

    • Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. This will precipitate the crude 1-hydroxy-2-naphthoic acid.

    • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-hydroxy-2-naphthoic acid.

Part 2: Esterification of 1-Hydroxy-2-Naphthoic Acid to Methyl 1-Hydroxy-2-Naphthoate (MHNA)

The final step is the esterification of the synthesized 1-hydroxy-2-naphthoic acid to its methyl ester, MHNA. The Fischer esterification method, using an excess of methanol in the presence of a catalytic amount of strong acid, is a reliable approach.[3]

Materials and Reagents:

  • 1-Hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Sulfate (anhydrous) or Magnesium Sulfate (anhydrous)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, suspend 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction:

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Methyl 1-hydroxy-2-naphthoate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure MHNA.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of 1-Hydroxy-2-Naphthoic Acid cluster_1 Part 2: Esterification to MHNA A 1-Naphthol B Potassium 1-Naphtholate A->B KOH C Carboxylation (Kolbe-Schmitt Reaction) B->C CO2, Pressure, Heat D 1-Hydroxy-2-Naphthoic Acid C->D Acidification E 1-Hydroxy-2-Naphthoic Acid D->E F Fischer Esterification E->F Methanol, H2SO4 (cat.) G Methyl 1-Hydroxy-2-Naphthoate (MHNA) F->G Work-up & Purification

Caption: Synthetic workflow for Methyl 1-Hydroxy-2-Naphthoate (MHNA).

Biological Activity and Data Presentation

Methyl 1-hydroxy-2-naphthoate (MHNA) has been shown to be a potent inhibitor of the inflammatory response in cellular models.[5] Its activity is attributed to the suppression of key pro-inflammatory mediators. The following table summarizes the inhibitory effects of MHNA on lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

Inflammatory MediatorAssay MethodEndpoint MeasuredKey Finding with MHNAReference
Nitric Oxide (NO)Griess Reagent AssayNO productionSignificant inhibition of NO release[5]
Interleukin-1β (IL-1β)ELISAIL-1β secretionSignificant inhibition of IL-1β release[5]
Interleukin-6 (IL-6)ELISAIL-6 secretionSignificant inhibition of IL-6 release[5]
Inducible Nitric Oxide Synthase (iNOS)Western BlottingiNOS protein expressionDownregulation of iNOS expression[5]
Cyclooxygenase-2 (COX-2)Western BlottingCOX-2 protein expressionDownregulation of COX-2 expression[5]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of Methyl 1-hydroxy-2-naphthoate are mediated through the modulation of critical intracellular signaling pathways.[3] MHNA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38.[5]

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. MHNA has been observed to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.[3]

The JNK and p38 MAPK pathways are also crucial in the inflammatory cascade, leading to the production of various inflammatory mediators. MHNA has been shown to decrease the phosphorylation and activation of both JNK and p38 MAPK.[5]

Signaling Pathway Diagram

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes activates p38 p38 MAPK MAPKK->p38 activates JNK JNK MAPKK->JNK activates p38->ProInflammatoryGenes JNK->ProInflammatoryGenes MHNA Methyl 1-hydroxy-2-naphthoate (MHNA) MHNA->IKK MHNA->MAPKK

Caption: MHNA's inhibition of key inflammatory signaling pathways.

Conclusion and Future Perspectives

Methyl 1-naphthoate and its hydroxylated derivatives, such as Methyl 1-hydroxy-2-naphthoate, represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. The synthetic protocols outlined in this guide provide a practical framework for researchers to access these valuable molecules. The demonstrated biological activity and the well-characterized mechanism of action, targeting the NF-κB and MAPK signaling pathways, underscore the therapeutic potential of this chemical scaffold. Further optimization of the naphthalene core through medicinal chemistry efforts could lead to the discovery of even more potent and selective anti-inflammatory agents with improved pharmacological properties.

References

  • Zhang, J.-Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(7), 659–667. [Link]

  • European Patent Office. (1982).
  • European Patent Office. (1998).
  • U.S. Patent and Trademark Office. (1998). Process for the synthesis of nabumetone. (US5750793A).
  • European Patent Office. (1997). Process for the synthesis of nabumetone. (EP0792860B1).
  • Li, Y., et al. (2022). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Phytochemistry Letters, 52, 145-150. [Link]

  • Huang, L.-J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. [Link]

  • Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 60(7), 659–667. [Link]

  • Li, Y., et al. (2022). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Phytochemistry Letters, 52, 145-150. [Link]

  • Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry, 161, 22-59. [Link]

  • Sharma, P., & Kumar, V. (2014). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786. [Link]

  • Glaser, T., & Conza, M. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development, 15(3), 634-639. [Link]

  • Glavač, N., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. International Journal of Molecular Sciences, 24(19), 14771. [Link]

  • U.S. Patent and Trademark Office. (1968). Process for the preparation of hydroxy naphthoic acids. (US3405170A).
  • Perosa, A., & Tundo, P. (2005). Naphthalene derivatives: a world apart. Accounts of chemical research, 38(8), 671–678. [Link]

  • Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

  • van der Ende, M. I., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. The Journal of organic chemistry, 88(21), 15155–15160. [Link]

  • U.S. Patent and Trademark Office. (1999). Process for the preparation of α and β napthol by hydroxylation of naphthalene using organotransition metal complex. (US5932773A).
  • Levy, J., & Walker, W. W. (1968). Process for the preparation of hydroxy naphthoic acids. U.S.

Sources

Application Notes & Protocols: Methyl 1-Naphthoate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-naphthoate, an ester of 1-naphthoic acid, is a pivotal building block in organic synthesis, offering a gateway to a diverse array of naphthalene-based scaffolds.[1] While its own biological profile, including potential anti-inflammatory and antitumor activities, is of interest, its primary value in medicinal chemistry lies in its role as a versatile precursor.[1][2] The naphthalene moiety is a privileged structure in drug discovery, and functionalization starting from the C1 position via the ester group provides a reliable and controllable synthetic handle. This guide provides an in-depth exploration of methyl 1-naphthoate's chemical reactivity and presents detailed, field-proven protocols for its conversion into key pharmaceutical intermediates. We will focus on the multi-step synthesis of N-methyl-1-naphthalenemethanamine, a crucial intermediate for the antifungal agent Terbinafine, and detail fundamental transformations such as hydrolysis and amidation that broaden its synthetic utility.

Introduction: The Strategic Importance of Methyl 1-Naphthoate

Methyl 1-naphthoate is a colorless to pale yellow liquid characterized by a naphthalene core functionalized with a methyl ester at the 1-position.[1] Its structure provides a unique combination of aromaticity and a reactive center, making it an ideal starting point for complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 1-Naphthoate

PropertyValueReference
CAS Number 2459-24-7
Molecular Formula C₁₂H₁₀O₂[3][4]
Molecular Weight 186.21 g/mol [3][4]
Appearance Colorless to Yellow Liquid[1]
Boiling Point 169 °C at 20 mmHg
Refractive Index 1.61

The ester functional group is the key to its versatility. It can be readily transformed into a carboxylic acid, an alcohol, an amide, or participate in carbon-carbon bond-forming reactions, allowing for the systematic elaboration of the naphthalene scaffold. This guide will demonstrate how these fundamental reactions are applied to construct intermediates for active pharmaceutical ingredients (APIs).

Application I: Multi-Step Synthesis of a Terbinafine Intermediate

A prime example of methyl 1-naphthoate's utility is in the synthesis of N-methyl-1-naphthalenemethanamine, a key intermediate for the widely used antifungal drug, Terbinafine. The following section details a robust, three-step synthetic pathway starting from methyl 1-naphthoate.

G M1 Methyl 1-Naphthoate M2 1-Naphthalenemethanol M1->M2 Step 1: Reduction (LiAlH4, THF) M3 1-(Chloromethyl)naphthalene M2->M3 Step 2: Chlorination (SOCl2, Pyridine) M4 N-methyl-1-naphthalenemethanamine (Terbinafine Intermediate) M3->M4 Step 3: Amination (CH3NH2, Base) G cluster_0 cluster_1 M1 Methyl 1-Naphthoate M2 1-Naphthoic Acid M1->M2 Hydrolysis (NaOH, H2O/EtOH) M4 N-Substituted 1-Naphthamides M1->M4 Direct Aminolysis (R-NH2, Heat) M3 1-Naphthoyl Chloride M2->M3 SOCl2 M3->M4 R-NH2

Sources

Protocol for Fluorescence Quenching Studies with Methyl 1-Naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-M1N-001

Introduction & Principle

Methyl 1-naphthoate (M1N) is a polycyclic aromatic hydrocarbon ester widely utilized as a fluorescent probe due to its sensitivity to solvent polarity (solvatochromism) and its ability to form inclusion complexes with hosts like cyclodextrins and micelles.

This protocol details the methodology for conducting fluorescence quenching experiments with M1N. The core principle relies on the Stern-Volmer relationship , where the fluorescence intensity of M1N decreases in the presence of a quencher (Q) via collisional (dynamic) or complex-formation (static) mechanisms.

Mechanistic Basis

The quenching efficiency is described by the Stern-Volmer equation:



  • 
     : Fluorescence intensity without quencher.
    
  • 
     : Fluorescence intensity with quencher concentration 
    
    
    
    .
  • 
     : Stern-Volmer quenching constant (
    
    
    
    ).
  • 
     : Bimolecular quenching rate constant (
    
    
    
    ).
  • 
     : Fluorescence lifetime of M1N in the absence of quencher.
    

Materials & Equipment

Reagents
  • Fluorophore: Methyl 1-naphthoate (M1N) (Purity >98%).

  • Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), or Cyclohexane.

  • Quenchers:

    • Ionic: Potassium Iodide (KI) (requires sodium thiosulfate to prevent

      
       formation).
      
    • Neutral: Acrylamide or Oxygen (dissolved).

  • Buffer: Phosphate Buffered Saline (PBS) pH 7.4 (if aqueous environment is required).

Equipment
  • Spectrofluorometer: Equipped with a thermostated cell holder (Peltier).

  • UV-Vis Spectrophotometer: For concentration verification and Inner Filter Effect (IFE) correction.

  • Cuvettes: Quartz fluorescence cuvettes (10 mm path length), 4-sided clear.

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Before collecting data, you must validate the system to ensure signal integrity.

Inner Filter Effect (IFE) Check

M1N absorbs in the UV region. If the quencher also absorbs at the excitation wavelength (


) or emission wavelength (

), the observed quenching will be artificially inflated.
  • Rule: If Optical Density (OD) at

    
    , you must  apply the correction factor (see Section 5).
    
Deaeration (Oxygen Removal)

Oxygen is a potent collisional quencher of M1N.

  • Protocol: Purge all solutions with high-purity Nitrogen or Argon for 15 minutes prior to measurement. Seal cuvettes with Parafilm or a septum cap.

Experimental Workflow

Diagram 1: General Quenching Workflow

M1N_Workflow Start Start: Stock Preparation Solubility Dissolve M1N in MeOH/EtOH (Stock ~1 mM) Start->Solubility Dilution Dilute to Working Conc (10 µM in Buffer/Solvent) Solubility->Dilution AbsCheck Check Absorbance (OD < 0.1 at λex) Dilution->AbsCheck Deaerate Deaerate (N2/Ar Purge) 15 mins AbsCheck->Deaerate Passed Baseline Measure F0 (No Quencher) λex=295nm, λem=340-400nm Deaerate->Baseline Titration Titrate Quencher (Q) Add aliquots -> Mix -> Measure F Baseline->Titration Titration->Titration Repeat for [Q]1...[Q]n Correction Apply IFE Correction Calculate F_corr Titration->Correction Complete Plot Stern-Volmer Plot F0/F vs [Q] Correction->Plot

Caption: Step-by-step workflow for M1N fluorescence quenching experiments.

Stock Solution Preparation
  • M1N Stock: Dissolve M1N in Methanol to create a

    
     stock.
    
    • Note: M1N has low solubility in water. Keep organic solvent content <1% in final aqueous buffers if studying biological mimics, or use surfactant/CD carriers.

  • Quencher Stock: Prepare a concentrated quencher solution (e.g., 1.0 M KI) in the same solvent/buffer as the M1N working solution to prevent dilution errors or solvent shifts.

Instrument Settings[1]
  • Excitation (

    
    ):  295 nm (Selected to maximize M1N signal while minimizing Raman scattering from water and protein autofluorescence if present).
    
  • Emission Scan (

    
    ):  310 nm – 500 nm.
    
  • Slit Widths: 2.5 nm / 2.5 nm (Adjust based on signal intensity; maintain

    
     CPS to avoid detector saturation).
    
  • Integration Time: 0.5 – 1.0 s.

Titration Protocol
  • Fill cuvette with 2.0 mL of M1N working solution (

    
    ).
    
  • Record spectrum (

    
    ).
    
  • Add quencher in small increments (e.g., 5-10

    
    ).
    
  • Mix gently by inversion (do not introduce bubbles).

  • Record spectrum (

    
    ).[1][2]
    
  • Repeat until fluorescence intensity drops by at least 50-70%.

Data Analysis & Correction

Inner Filter Effect (IFE) Correction

Raw fluorescence data (


) must be corrected if the solution absorbs light at excitation or emission wavelengths. Use the following formula:


  • 
    : Absorbance at 295 nm.
    
  • 
    : Absorbance at the emission peak (e.g., 360 nm).
    
Stern-Volmer Analysis

Plot


 (y-axis) vs. 

(x-axis).
Plot CharacteristicInterpretationMechanism
Linear Single class of fluorophores, one quenching mechanism.Dynamic OR Static (requires lifetime data to distinguish).
Upward Curvature Combined Dynamic and Static quenching.

Downward Curvature Fluorophore populations with different accessibilities.Some M1N is buried/protected from quencher.
Diagram 2: Interpreting the Mechanism

SV_Mechanism Data Stern-Volmer Plot (Slope) Linear Linear Response Data->Linear Curved Positive Deviation (Upward Curve) Data->Curved TempCheck Check Temperature Dependence Linear->TempCheck Combined Sphere of Action (Static + Dynamic) Curved->Combined Dynamic Dynamic Quenching (Collisional) Static Static Quenching (Complex Formation) TempCheck->Dynamic Slope Increases with Temp TempCheck->Static Slope Decreases with Temp

Caption: Decision tree for distinguishing quenching mechanisms based on SV plots and temperature.

Troubleshooting & Critical Notes

  • Solvatochromism: M1N emission shifts red in polar solvents. Ensure your

    
     for calculation tracks the peak maximum if it shifts during titration (though it shouldn't if solvent ratio is constant).
    
  • Halide Quenching: If using Iodide (

    
    ), add 
    
    
    
    Sodium Thiosulfate to the stock to prevent formation of
    
    
    , which absorbs strongly at 295 nm and causes massive IFE errors.
  • Ionic Strength: If using ionic quenchers, maintain constant ionic strength using NaCl to prevent changing the activity coefficients of the species.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on Stern-Volmer kinetics).

  • NIST Chemistry WebBook. Methyl 1-naphthoate Spectral Data. (For verification of CAS 2487-45-6 properties).

  • Horiba Scientific. "Inner Filter Effect Correction for Fluorescence Measurements." (Standard industrial protocol for IFE).

  • PubChem. Methyl 1-naphthoate Compound Summary.

Sources

Application Note: Methyl 1-Naphthoate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of Methyl 1-naphthoate (CAS: 2459-24-7) as a structural analogue Internal Standard (IS) for the chromatographic analysis of polycyclic aromatic hydrocarbons (PAHs), naphthalene derivatives, and pharmaceutical intermediates containing naphthalene moieties.

Abstract

Methyl 1-naphthoate is a stable, non-reactive ester derivative of naphthalene.[1][2] Its physicochemical properties—specifically its intermediate polarity (LogP ~3.[1][2]4) and high boiling point (~300°C)—make it an ideal Internal Standard for differentiating between non-polar PAHs (e.g., 1-methylnaphthalene) and polar metabolites (e.g., naphthols) in both GC and HPLC workflows. This guide provides protocols for its use in normalizing extraction efficiency and compensating for instrument drift during the analysis of naphthalene-based compounds.

Part 1: Technical Rationale & Properties

Why Methyl 1-Naphthoate?

In quantitative chromatography, an ideal internal standard must mimic the analyte's behavior without co-eluting or chemically interacting with it.[1][2] Methyl 1-naphthoate offers three distinct advantages over common IS choices like deuterated naphthalene (expensive/labile) or alkyl-benzenes (too volatile):

  • Chromatographic Orthogonality:

    • GC-MS: It possesses a higher boiling point than volatile PAHs (naphthalene, methylnaphthalenes), ensuring it elutes in a clean window after the primary analytes but before heavier PAHs (e.g., anthracene).

    • HPLC (Reverse Phase): Due to the ester functionality, it is slightly more polar than alkyl-naphthalenes.[1] On a C18 column, it typically elutes before 1-methylnaphthalene, preventing overlap with the target hydrophobic analytes.[1]

  • Spectral Signature: It retains the strong naphthalene UV chromophore (

    
     ~220 nm, ~280-300 nm), making it compatible with UV/DAD detectors used in routine QC, unlike aliphatic internal standards.
    
  • Stability: The methyl ester group is chemically stable under standard extraction conditions (neutral/mildly acidic), unlike aldehydes (prone to oxidation) or free acids (prone to tailing).

Physicochemical Profile
PropertyValueImplication for Chromatography
Molecular Formula

Distinct molecular ion (

186) for MS detection.[1]
Boiling Point ~300°CElutes later than Naphthalene (

C) and 1-Methylnaphthalene (

C) in GC.[1]
LogP (Octanol/Water) ~3.4Less hydrophobic than 1-Methylnaphthalene (~3.9); elutes earlier in RP-HPLC.[1]
Solubility MeOH, AcCN, DCMFully compatible with standard organic extraction solvents.[2]

Part 2: Experimental Protocols

A. Stock Solution Preparation
  • Primary Stock (1.0 mg/mL): Weigh 10.0 mg of Methyl 1-naphthoate into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile (for HPLC) or Dichloromethane (for GC).[1]

  • Working Internal Standard Solution (WIS): Dilute the Primary Stock to 50 µg/mL using the carrier solvent appropriate for your method.[2]

    • Storage: Store at 4°C in amber vials. Stable for >3 months.

B. Workflow 1: GC-MS Analysis of Volatile PAHs

Objective: Quantification of Naphthalene and 1-Methylnaphthalene in environmental or drug intermediate samples.[1][2]

1. Sample Preparation:

  • Aliquot 1.0 mL of sample (liquid) or weigh 1.0 g (solid).

  • Spike: Add 20 µL of WIS (50 µg/mL) to the sample prior to extraction.[2]

  • Extract with 5 mL Dichloromethane (DCM).[1][2] Vortex for 1 min; centrifuge at 3000 rpm.

  • Transfer supernatant to a GC vial.[1][2]

2. GC Conditions:

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Splitless, 280°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 3 min)

  • Detection (MS): SIM Mode.

    • Naphthalene:[1][3][4][5][6] m/z 128

    • 1-Methylnaphthalene:[1][7] m/z 142[1][2]

    • Methyl 1-naphthoate (IS):[6][8][9][10]m/z 186 (Quant), 127, 155 (Qual).

3. Expected Elution Order (GC):

  • Naphthalene (~5-6 min)

  • 1-Methylnaphthalene (~7-8 min)

  • Methyl 1-naphthoate (IS) (~9-10 min) — Note: The ester raises the boiling point, pushing it after the alkyl-naphthalenes.

C. Workflow 2: HPLC-UV Analysis of Naphthalene Derivatives

Objective: Quality control of pharmaceutical intermediates.

1. Sample Preparation:

  • Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL.[1][2]

  • Spike: Add WIS to achieve a final IS concentration of 10 µg/mL.

  • Filter through 0.22 µm PTFE filter.[1][2]

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile[1]

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-15 min: 40% → 90% B[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (or 220 nm for higher sensitivity).[1][2]

3. Expected Elution Order (HPLC - C18):

  • Naphthoic Acid (Polar, elutes early)[2]

  • Methyl 1-naphthoate (IS) (Intermediate polarity)[1]

  • 1-Methylnaphthalene (Hydrophobic, elutes late)[1]

Part 3: Visualization & Logic

Method Decision Workflow

The following diagram illustrates when and how to integrate Methyl 1-naphthoate into your analytical workflow.

G Start Select Analytical Target CheckTarget Is Target a Naphthalene Derivative? Start->CheckTarget MethodSel Select Chromatography Mode CheckTarget->MethodSel GC_Path GC-MS / GC-FID (Volatile/Non-polar) MethodSel->GC_Path Volatile HPLC_Path HPLC-UV / LC-MS (Polar/Thermally Labile) MethodSel->HPLC_Path Non-Volatile GC_Logic Methyl 1-naphthoate (BP ~300°C) Elutes AFTER Methylnaphthalenes GC_Path->GC_Logic HPLC_Logic Methyl 1-naphthoate (LogP 3.4) Elutes BEFORE Methylnaphthalenes HPLC_Path->HPLC_Logic Validation Calculate Response Factor (RF) RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS) GC_Logic->Validation HPLC_Logic->Validation

Caption: Decision tree for selecting Methyl 1-naphthoate as an IS, highlighting elution logic differences between GC and HPLC.

Part 4: Validation & Troubleshooting

Calculations

Quantification is performed using the Internal Standard Method to correct for injection variability.



Where 

(Response Factor) is determined from the calibration curve:

Troubleshooting Guide
IssueProbable CauseSolution
IS Peak Tailing (HPLC) Silanol interactionsEnsure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol activity.
IS Co-elution (GC) Oven ramp too fastDecrease ramp rate between 200°C and 250°C to separate the ester from heavy PAHs.
Low Recovery Hydrolysis of esterAvoid high pH (>9) during extraction; Methyl 1-naphthoate can hydrolyze to naphthoic acid.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 120056, Methyl 1-naphthoate. Retrieved January 30, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Gas Chromatography Retention Data: Methyl 1-naphthoate vs 1-Methylnaphthalene. NIST Chemistry WebBook.[1][2] Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2017).[1][2] Chromatographic purification and NMR analysis of naphthoate esters. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Synthetic Routes to Functionalized Methyl 1-Naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level synthetic guidance for researchers targeting functionalized Methyl 1-naphthoate derivatives. It prioritizes mechanistic understanding and reproducible protocols over generic descriptions.

Executive Summary & Strategic Analysis

Methyl 1-naphthoate is a privileged scaffold in the synthesis of arylnaphthalene lignans (e.g., Justicidin B), polycyclic aromatic hydrocarbons (PAHs), and kinase inhibitors. Its functionalization is governed by a dichotomy between the electron-rich "distal" ring (C5–C8) and the electron-deficient "proximal" ring (C2–C4) bearing the ester.

Successful derivatization requires selecting the correct route based on the target position:

  • C2 (Ortho): Best accessed via Transition-Metal Catalyzed C-H Activation (Route A).

  • Core Construction (Polysubstituted): Best accessed via De Novo Benzannulation (Route B).

  • C5/C8 (Per/Distal): Best accessed via Classical Electrophilic Substitution (EAS) (Route C).

Visualization: Regioselectivity Decision Matrix

RegioselectivityMap Start Target Functionalization Position? C2 C2 (Ortho) Proximal Ring Start->C2 C5_C8 C5 / C8 Distal Ring Start->C5_C8 Complex Polysubstituted (Core Construction) Start->Complex RouteA Route A: Pd(II)-Catalyzed C-H Activation C2->RouteA Directing Group: Ester RouteC Route C: Electrophilic Aromatic Substitution (EAS) C5_C8->RouteC Electronic Control RouteB Route B: Rh(III)-Catalyzed Benzannulation Complex->RouteB Convergent Synthesis

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern.

Route A: Direct C-H Functionalization (C2-Targeted)

Concept: The ester group at C1 serves as a weak directing group (DG). While less potent than amides or pyridines, it can direct Palladium(II) to the C2 position via a six-membered palladacycle intermediate.

Critical Mechanism: The Concerted Metalation-Deprotonation (CMD)

Unlike Friedel-Crafts, this is not an electrophilic attack. The Pd(II) species, coordinated to the carbonyl oxygen, cleaves the C2-H bond.

  • Key Factor: The use of acidic additives (e.g., PivOH or TFA) or electron-deficient ligands is crucial to generate a highly electrophilic cationic Pd species capable of engaging the weak ester DG.

Protocol 1: Pd-Catalyzed C2-Arylation

Objective: Synthesis of Methyl 2-aryl-1-naphthoate.

Materials:

  • Substrate: Methyl 1-naphthoate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Additive: AgOAc (1.5 equiv), TFA (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology:

  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, combine Methyl 1-naphthoate (0.5 mmol), Pd(OAc)₂ (11.2 mg), and AgOAc (125 mg).

  • Solvent Addition: Add DCE (2.0 mL) followed by the Aryl Iodide (0.75 mmol) and Trifluoroacetic acid (TFA, 1.0 mmol). Note: TFA promotes the formation of cationic Pd species.

  • Reaction: Seal the tube and heat to 110 °C for 16–24 hours. The mixture will turn dark as AgI precipitates.

  • Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: If conversion is low, switch solvent to HFIP (Hexafluoroisopropanol) . HFIP hydrogen-bonds to the ester carbonyl, increasing the basicity of the directing group and stabilizing the transition state.

Route B: De Novo Ring Construction (Benzannulation)

Concept: Instead of functionalizing an existing naphthalene, this route builds the naphthalene core from a benzoic acid and an alkyne. This is the preferred route for highly substituted derivatives where steric hindrance prevents direct functionalization.

Mechanism: Rh(III)-Catalyzed C-H Activation/Annulation

This "Satoh-Miura" type reaction utilizes the carboxylate as a directing group to activate the ortho-C-H bond, followed by alkyne insertion.

Visualization: Catalytic Cycle

RhCycle Step1 Active Catalyst [Cp*Rh(OAc)2] Step2 C-H Activation (Rhodacycle Formation) Step1->Step2 - AcOH Step3 Alkyne Insertion (7-Membered Metallacycle) Step2->Step3 + Alkyne Step4 Reductive Elimination (Naphthoic Acid Formation) Step3->Step4 Step5 Re-oxidation Rh(I) -> Rh(III) by Cu(II) Step4->Step5 Product Release Step5->Step1

Figure 2: The Rh(III) catalytic cycle for the oxidative annulation of benzoic acids.

Protocol 2: Rh(III)-Catalyzed Annulation

Objective: Synthesis of functionalized 1-naphthoate precursors (1-naphthoic acids) from Benzoic Acid.

Materials:

  • Substrate: Benzoic Acid derivative (1.0 equiv)

  • Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.1 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂·H₂O (2.1 equiv)

  • Solvent: t-Amyl alcohol (or DMF)

Step-by-Step Methodology:

  • Activation: In a screw-cap vial, dissolve the Benzoic Acid (0.5 mmol) and Alkyne (0.55 mmol) in t-Amyl alcohol (3 mL).

  • Catalyst Loading: Add [Cp*RhCl₂]₂ (3.9 mg) and Cu(OAc)₂·H₂O (210 mg). Note: Anhydrous conditions are not strictly necessary, but air exclusion (Ar atmosphere) improves reproducibility.

  • Heating: Stir at 120 °C for 18 hours.

  • Esterification (One-Pot Optional): To convert the resulting naphthoic acid directly to the methyl ester, cool to RT, add MeI (2.0 equiv) and K₂CO₃ (2.0 equiv), and stir for 4 hours.

  • Isolation: Dilute with EtOAc, wash with 1M HCl (to remove Cu salts), dry over Na₂SO₄, and concentrate.

Route C: Classical Derivatization (C5/C8 Targeting)

Concept: The ester at C1 deactivates the proximal ring (positions 2, 3, 4). Electrophilic Aromatic Substitution (EAS) therefore occurs on the electron-rich distal ring.

  • Regioselectivity: Bromination typically yields a mixture of C5 (major) and C8 (minor, peri-position). C5 is favored sterically.

Protocol 3: Regioselective Bromination & Coupling

Objective: Synthesis of Methyl 5-aryl-1-naphthoate.

Step-by-Step Methodology:

  • Bromination:

    • Dissolve Methyl 1-naphthoate (10 mmol) in Acetonitrile (50 mL).

    • Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0 °C.

    • Warm to RT and stir for 4 hours.

    • Validation: Check TLC. The product (Methyl 5-bromo-1-naphthoate) is less polar than the starting material.

    • Purification: Recrystallize from Hexane/EtOH to separate the C5 isomer (major) from the C8 isomer.

  • Suzuki-Miyaura Coupling:

    • Combine Methyl 5-bromo-1-naphthoate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).

    • Add Pd(PPh₃)₄ (5 mol%) under Nitrogen.

    • Heat to 90 °C for 12 hours.

Summary of Reaction Parameters

ParameterRoute A (C-H Activation)Route B (Annulation)Route C (EAS)
Target Position C2 (Ortho)Core ConstructionC5 (Major) / C8 (Minor)
Key Reagent Pd(OAc)₂ / AgOAc[Cp*RhCl₂]₂ / AlkyneNBS / Br₂
Directing Group Ester (Weak)Carboxylate (Strong)None (Electronic)
Primary Challenge Low reactivity of ester DGSteric bulk of alkyneIsomer separation (C5 vs C8)
Green Solvent HFIP (Recommended)t-Amyl AlcoholAcetonitrile

References

  • Regioselective C-H Functionalization of Naphthalenes. ResearchGate. (Accessed 2026).[1][2] Overview of C2 vs C8 selectivity in naphthalene systems. Link

  • Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids. Journal of Organic Chemistry. Fundamental protocol for Satoh-Miura annulation. Link

  • Palladium-Catalyzed C-H Arylation of Esters. Organic Chemistry Portal. Mechanisms involving weak coordination of esters. Link

  • Electrophilic Bromination of Naphthalene Derivatives. MDPI. Theoretical analysis of regioselectivity in activated/deactivated naphthalenes. Link

  • Synthesis of Justicidin B via Naphthoate Derivatives. Biosynth. Application context for methyl 1-naphthoate in natural product synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 1-Naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MN-101-YIELD Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Optimization)[1][2]

Introduction: The "Peri" Problem

Welcome to the technical support center. You are likely here because your standard Fischer esterification (Acid + MeOH +


) of 1-naphthoic acid stalled at 60-70% conversion, or you are seeing significant loss during workup.

The Root Cause: The 1-position of naphthalene is uniquely challenging due to peri-interaction .[1] The hydrogen atom at the C8 position spatially overlaps with the carboxyl group at C1.[1] This creates significant steric strain that destabilizes the tetrahedral intermediate required for reversible acid-catalyzed esterification.[1][2]

To improve yield, you must switch from a reversible thermodynamic process (Fischer) to an irreversible kinetic process (Acyl Chloride or Alkylation).[1][2]

Module 1: The Steric Barrier (Visualized)

Before optimizing, understand the enemy.[1][2] The diagram below illustrates why standard heating fails to drive the reaction to completion compared to the 2-naphthoic isomer.

StericHindrance cluster_0 The Peri-Interaction Barrier Substrate 1-Naphthoic Acid Intermediate Tetrahedral Intermediate (High Energy) Substrate->Intermediate Slow Formation (Steric Clash with H8) Intermediate->Substrate Reversion (Fast) Product Methyl 1-Naphthoate Intermediate->Product Collapse

Figure 1: The peri-hydrogen at C8 destabilizes the transition state, causing the reaction equilibrium to favor the starting material in reversible conditions.[1]

Module 2: The Gold Standard Protocol (Acid Chloride Route)

This is the most robust method for scaling up.[1][2] It bypasses the equilibrium by forming a highly reactive intermediate (


) that reacts irreversibly with methanol.[1][2]
Reagents
  • Substrate: 1-Naphthoic Acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Toluene (Anhydrous)[1][2]

  • Quench: Methanol (Excess) + Triethylamine (1.1 equiv - optional but recommended to scavenge HCl)

Step-by-Step Workflow
  • Activation: Suspend 1-naphthoic acid in dry toluene (3-5 volumes).

  • Addition: Add

    
     dropwise at room temperature. Add a catalytic drop of DMF (Dimethylformamide) to initiate the Vilsmeier-Haack-like catalytic cycle.[1][2]
    
  • Reflux: Heat to reflux for 2–3 hours. The solution should become clear as the acid chloride forms.[1]

  • The Critical Step (Azeotropic Removal): Do not skip this. Evaporate the solvent and excess

    
     under reduced pressure.[1][2][3] Re-dissolve the residue in fresh toluene and evaporate again.[1]
    
    • Why? Residual

      
       reacts with MeOH to form 
      
      
      
      gas and heat, which can degrade the product or cause dangerous pressure buildup.[1]
  • Esterification: Dissolve the crude acid chloride (an oil or low-melting solid) in DCM or Toluene. Cool to 0°C. Add Methanol (2-3 equiv) and Triethylamine (1.2 equiv) slowly.

  • Workup: Wash with water, then saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.
Yield Expectation
  • Target: >92% Isolated Yield.

  • Purity: Usually requires no chromatography; simple distillation if necessary (BP ~166°C @ 12 mmHg).[1][2]

Module 3: The "Precious Metal-Free" Alternative (Alkylation)[1][2]

If you lack a fume hood for


 or require a milder method, use Base-Promoted Alkylation .[1][2] This completely avoids the steric hindrance at the carbonyl carbon because the nucleophile (

) attacks the unhindered methyl group of the alkylating agent.[1]
Protocol
  • Dissolution: Dissolve 1-naphthoic acid (1.0 equiv) in DMF or Acetone.

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 equiv).[1][2] Stir for 15 min.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) or Dimethyl Sulfate (DMS).[1][2] Warning: MeI and DMS are toxic alkylating agents.

  • Reaction: Stir at room temperature for 4–6 hours (or 40°C for 1 hour).

  • Workup: Dilute with water. Extract with Ethyl Acetate.[1][2][4] The ester is in the organic layer; unreacted acid remains in the aqueous base.[1]

Module 4: Troubleshooting Center (FAQs)

Use this table to diagnose specific failures in your current experiment.

SymptomProbable CauseCorrective Action
Yield stuck at ~60-70% Equilibrium limitation (Fischer Method).[1][2]Switch to Acid Chloride (Module 2) or Alkylation (Module 3).[1][2] Standard reflux is insufficient for 1-naphthoic acid.[1][2]
Product is dark/tarry Thermal decomposition or polymerization.1-Naphthoic derivatives are light-sensitive.[1][2] Perform reaction in the dark or wrap flask in foil. Ensure

was fully removed before adding MeOH.
Low yield after Vacuum Distillation Product volatility.[1][2]Methyl 1-naphthoate has a BP of ~166°C (12 mmHg).[1][2] If you use high vacuum (<1 mmHg) and heat, you may be distilling it into your pump trap.[1][2] Use a fractionating column.
Solid precipitate during workup 1-Naphthoic anhydride formation.[1][2]If water is added to the acid chloride before methanol, the chloride hydrolyzes to acid, which reacts with remaining chloride to form anhydride.[1] Ensure MeOH is added under anhydrous conditions first.[1][2]
Violent exotherm upon MeOH addition Residual Thionyl Chloride.[1][2]You failed to azeotrope the

with toluene. See Step 4 in Module 2.

Module 5: Advanced Catalysis (Pd-Carbonylation)

For researchers starting from 1-Bromonaphthalene rather than the acid, Palladium-catalyzed carbonylation is the most atom-efficient route, avoiding the Grignard intermediate step.[1]

Carbonylation Start 1-Bromonaphthalene Prod Methyl 1-Naphthoate (>95% Yield) Start->Prod 100°C, DMF Cat Pd(OAc)2 + dppf CO (balloon) + MeOH Cat->Start Catalyst Base Base: Et3N Base->Start HBr Scavenger

Figure 2: Heck Carbonylation route. Requires CO gas handling safety protocols.

Key Reference for Catalysis: Use


 with bulky phosphine ligands (like 

or dppf) to facilitate the oxidative addition into the sterically hindered C1-Br bond [3].[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard procedures for Acid Chloride formation).

  • Organic Syntheses. 1-Naphthoic Acid and Derivatives. Coll. Vol. 2, p. 425 (1943).[1][2] (Foundational chemistry for naphthoic acid handling).[1][2]

  • Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides."[1][2] Journal of Molecular Catalysis A: Chemical, 1995.[1][2] (Mechanistic insight into carbonylation of hindered systems).

  • ChemicalBook. Methyl 1-naphthoate Product Properties & Synthesis. (Physical properties and boiling points).[1][2]

Sources

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of 1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer esterification of 1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we will delve into the nuances of this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction yields and achieve consistent, reliable results.

Troubleshooting Guide: Low Ester Yield

This section addresses the most common and frustrating issue in the Fischer esterification of 1-naphthoic acid: low product yield. Each question represents a specific problem you might be facing, followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the issue.

Question 1: My reaction has run to completion according to TLC, but after workup and purification, my isolated yield of the 1-naphthoate ester is significantly lower than expected. What are the likely causes?

Answer:

Low isolated yield, even with complete consumption of the starting material, often points to issues with the reaction equilibrium, steric hindrance affecting the reaction rate, or suboptimal workup and purification procedures. The Fischer esterification is a reversible reaction, and for sterically hindered carboxylic acids like 1-naphthoic acid, achieving a favorable equilibrium and an efficient reaction rate can be challenging.[1][2]

Underlying Causes and Solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[3] To drive the reaction towards the product side, especially with a sterically hindered substrate like 1-naphthoic acid, Le Châtelier's principle must be effectively applied.[4]

    • Solution: The two primary strategies to shift the equilibrium are using a large excess of the alcohol and actively removing the water byproduct as it forms.[5][6]

  • Steric Hindrance: The bulky naphthyl group in 1-naphthoic acid can impede the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate.[2] This necessitates more forcing reaction conditions to achieve a reasonable yield in a practical timeframe.

  • Inefficient Workup: The workup procedure is critical for separating the desired ester from unreacted starting materials, the acid catalyst, and byproducts. Improper phase separation or neutralization can lead to product loss.

Experimental Protocol: Optimizing the Fischer Esterification of 1-Naphthoic Acid

This protocol is designed to address the challenges of equilibrium and steric hindrance.

Materials:

  • 1-Naphthoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[5]

  • Anhydrous toluene (for Dean-Stark setup)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup (Dean-Stark Apparatus):

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-naphthoic acid (1.0 eq).

    • Add the desired alcohol (at least 10-20 equivalents). While using the alcohol as the solvent is common, for a more controlled removal of water, a co-solvent like toluene is recommended.[7]

    • Add a catalytic amount of strong acid (e.g., 0.05-0.1 eq of concentrated H₂SO₄ or p-TsOH).[1]

    • Assemble a Dean-Stark apparatus and a reflux condenser.[7] Fill the Dean-Stark trap with toluene.

    • Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction forward.[1]

    • Monitor the reaction progress by TLC until the 1-naphthoic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, dilute the mixture with an appropriate organic solvent like ethyl acetate.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted 1-naphthoic acid. Be cautious of CO₂ evolution.

      • Water

      • Brine to aid in phase separation and remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[8]

Question 2: I am using a simple alcohol like methanol, and even with a large excess and extended reaction times, the conversion to the methyl 1-naphthoate is poor. Could the catalyst be the issue?

Answer:

Yes, the choice and amount of catalyst are crucial. While common mineral acids like sulfuric acid are effective, their efficiency can be hampered by the presence of even small amounts of water.[5] Furthermore, for some sterically hindered substrates, alternative catalysts may offer improved performance.

Troubleshooting Catalyst Issues:

  • Catalyst Activity: Ensure your acid catalyst is of high purity and has not been contaminated with water.

  • Alternative Catalysts: Consider using Lewis acids such as scandium(III) triflate or zirconium-based catalysts, which have shown efficacy in esterifications, sometimes even in the presence of small amounts of water.[6][9][10] Boron trifluoride (BF₃) can also be an effective catalyst.[7]

  • Catalyst Loading: While catalytic, an insufficient amount of acid will lead to a slow reaction. A typical loading is 1-5 mol% relative to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer esterification?

A1: The Fischer esterification is a nucleophilic acyl substitution reaction.[3] The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][11]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[8]

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.[3]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3]

Q2: Can I use a tertiary alcohol for the Fischer esterification of 1-naphthoic acid?

A2: It is generally not recommended to use tertiary alcohols in Fischer esterification.[6] They are prone to elimination under acidic conditions, which will lead to the formation of alkenes as byproducts and a low yield of the desired ester.

Q3: How can I effectively purify my 1-naphthoate ester from unreacted 1-naphthoic acid?

A3: The most common and effective method is to wash the crude product with a mild base during the workup.[12] Dissolving the crude product in an organic solvent (like ethyl acetate or diethyl ether) and washing with a saturated solution of sodium bicarbonate (NaHCO₃) will convert the acidic 1-naphthoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer. The neutral ester will remain in the organic layer.

Q4: Are there alternative methods to synthesize 1-naphthoate esters if the Fischer esterification continues to give low yields?

A4: Yes, several other methods can be employed, particularly if the substrate is sensitive to strong acid or if steric hindrance is a major issue:

  • Reaction with an acid chloride: 1-Naphthoic acid can be converted to 1-naphthoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily react with an alcohol (often in the presence of a non-nucleophilic base like pyridine) to form the ester.[2]

  • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[11] This is a milder method that avoids the use of strong acids and high temperatures.[13]

Data Summary

ParameterRecommendation for 1-Naphthoic Acid EsterificationRationale
Alcohol Stoichiometry Large excess (e.g., 10-100 equivalents or as solvent)[1]Drives the equilibrium towards the product side (Le Châtelier's Principle).[4]
Catalyst H₂SO₄, p-TsOH, or Lewis Acids (e.g., Sc(OTf)₃)[6]Strong Brønsted or Lewis acids are required to activate the carboxylic acid.[11]
Water Removal Dean-Stark apparatus with an azeotroping solvent (e.g., toluene)[7]Actively removes the water byproduct, shifting the equilibrium to favor the ester.[1]
Temperature RefluxProvides the necessary activation energy to overcome steric hindrance and achieve a reasonable reaction rate.[5]
Reaction Time 1-10 hours (monitor by TLC)[6]Reaction times can vary depending on the alcohol and specific conditions.

Visualizing the Fischer Esterification Workflow

The following diagram illustrates the key steps and decision points in a typical Fischer esterification experiment.

FischerEsterificationWorkflow Fischer Esterification Workflow start Start: 1-Naphthoic Acid + Alcohol setup Reaction Setup: - Add acid catalyst (H₂SO₄ or p-TsOH) - Assemble Dean-Stark apparatus start->setup reflux Heat to Reflux (Monitor by TLC) setup->reflux workup Aqueous Workup: - Quench with NaHCO₃(aq) - Separate layers reflux->workup purify Purification: - Dry organic layer (MgSO₄) - Concentrate - Column Chromatography or Recrystallization workup->purify product Final Product: 1-Naphthoate Ester purify->product

Caption: A streamlined workflow for the Fischer esterification of 1-naphthoic acid.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • BYJU'S. Fischer esterification reaction. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (2018). US20180118917A1 - Naphthoic acid ester plasticizers and method of making.
  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (1997). WO1997017318A1 - Method for purifying crude naphthalenedicarboxylic acid.
  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • NROChemistry. Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. 1-Naphthoic acid, ethyl ester. Retrieved from [Link]

  • Chempedia - LookChem. General procedures for the purification of Esters. Retrieved from [Link]

  • ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from [Link]

  • PMC. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • Khan Academy. Fischer esterification (video). Retrieved from [Link]

Sources

Technical Support Center: Methyl 1-Naphthoate Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Methyl 1-Naphthoate Ticket ID: MN-PUR-001 Assigned Specialist: Senior Application Scientist, Purification Division Status: Open

Introduction: The Purity Paradox

Methyl 1-naphthoate (


) is a critical intermediate in organic synthesis and drug development. While the Fischer esterification used to synthesize it is robust, it often leaves a "cocktail" of impurities that can derail downstream applications (e.g., cross-coupling or biological assays).

The challenge with Methyl 1-naphthoate is its physical state: with a melting point around 10–12°C, it often exists as a viscous oil or a low-melting solid at room temperature, making standard recrystallization difficult. This guide prioritizes chemical washing and vacuum distillation as the primary vectors for purification.

Phase 1: Diagnosis & Initial Assessment

Q: How do I know which impurities are present in my crude sample?

A: Before initiating purification, you must profile the crude mixture. The most common contaminants from Fischer esterification are unreacted 1-naphthoic acid , methanol , and mineral acid catalyst (


).
Diagnostic MethodTarget ImpurityIndicator
TLC (Silica/Hex:EtOAc) 1-Naphthoic AcidStreak or spot with lower

than the ester. Acid spots often trail.
1H NMR (

)
Unreacted AcidLook for a broad singlet >10 ppm (COOH proton).
1H NMR (

)
MethanolSinglet at ~3.49 ppm.
Visual Inspection Oxidation ProductsDark yellow or brown coloration (Pure ester is colorless to pale yellow).
Olfactory Residual AcidSharp, acrid smell (Pure ester has a mild, aromatic/earthy odor).

Phase 2: Chemical Work-up (The First Line of Defense)

Q: My crude product smells acidic and shows a lower spot on TLC. How do I remove the unreacted starting material?

A: The most effective method is a bicarbonate wash . Since 1-naphthoic acid is a carboxylic acid (


), it can be deprotonated and moved into the aqueous layer, while the neutral Methyl 1-naphthoate remains in the organic layer.
Protocol: Optimized Acid Removal
  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Diethyl ether (

    
    )  or Ethyl Acetate (
    
    
    
    )
    are preferred. Avoid Dichloromethane (
    
    
    ) if possible, as emulsions are more common.
  • Neutralization: Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Caution: This generates

      
       gas. Vent the separatory funnel frequently.
      
  • Verification: Test the pH of the aqueous layer. It should be basic (pH ~8-9). If acidic, repeat the wash.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) for 15 minutes. Filter and concentrate in vacuo.
    

Scientist's Note: Do not use strong bases like NaOH for the initial wash if you can avoid it. While effective, strong bases can hydrolyze your ester back into the acid if contact time is too long or temperature is uncontrolled.

Phase 3: Advanced Purification (The Gold Standard)

Q: I’ve done the wash, but the oil is still yellow/brown. Can I recrystallize it?

A: Recrystallization is risky due to the low melting point (~10°C). Unless you have access to a -20°C freezer and are comfortable with low-temperature filtration, High Vacuum Distillation is the superior method for removing color bodies and high-boiling oligomers.

Protocol: High Vacuum Distillation

Methyl 1-naphthoate has a high boiling point (~290°C at atm). Distilling at atmospheric pressure will likely decompose the product.

Setup Requirements:

  • Short-path distillation head.

  • High vacuum pump (< 1 mmHg).

  • Oil bath capable of 150°C+.

Procedure:

  • Degas: Apply vacuum to the cold system first to remove residual solvents (methanol/EtOAc).

  • Heat: Slowly ramp the oil bath temperature.

  • Fraction Collection:

    • Fraction 1 (Foreshot): Low boiling volatiles. Discard.

    • Fraction 2 (Main Cut): The pure ester. Collect when temperature stabilizes.

    • Pot Residue: Dark, viscous tar remains in the flask.

Critical Parameter Table:

Pressure (mmHg)Approx.[1][2] Boiling Point (°C)
760 (Atm)~290°C (Decomposition Risk)
10-15~160-170°C
0.1-1.0~110-130°C

Self-Validating Step: The distilled product should be a clear, colorless liquid that may solidify upon cooling in a fridge. If it remains dark, entrainment occurred—redistill.

Phase 4: Troubleshooting & FAQs

Q: The product solidified in the condenser during distillation. What do I do? A: This is common. Methyl 1-naphthoate melts near room temperature.[3][4] If your condenser water is too cold, the vapor will freeze.

  • Fix: Turn off the condenser water flow temporarily to let the hot vapor melt the clog, or use warm water (30°C) in the condenser loop.

Q: I see a "ghost" peak in my NMR around 1.2 ppm and 4.1 ppm. Is this an impurity? A: Check your solvents. This is the classic signature of Ethyl Acetate . The high boiling point of the ester makes it hard to remove all solvent on a standard rotavap.

  • Fix: High vacuum drying (Schlenk line) for 2-4 hours is required to remove trace solvent.

Q: Can I use column chromatography instead of distillation? A: Yes, but it is resource-intensive for large scales.

  • Stationary Phase: Silica Gel (SiO2).

  • Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 90:10). The ester moves quickly (

    
    ), while the acid stays at the baseline.
    

Visualizing the Workflow

The following logic flow illustrates the decision-making process for purifying Methyl 1-naphthoate.

PurificationProtocol Start Crude Reaction Mixture (Ester + Acid + MeOH) SolventRemoval Concentrate (Rotavap) Remove MeOH Start->SolventRemoval Dissolve Dissolve in Et2O or EtOAc SolventRemoval->Dissolve Wash Wash with sat. NaHCO3 (x2) Dissolve->Wash CheckPH Check Aqueous pH Is it > 8? Wash->CheckPH RepeatWash Repeat NaHCO3 Wash CheckPH->RepeatWash No (Acidic) Dry Dry (MgSO4) & Concentrate CheckPH->Dry Yes (Basic) RepeatWash->CheckPH Assess Assess Purity (TLC / NMR) Dry->Assess Distill High Vacuum Distillation (< 1 mmHg) Assess->Distill Color/Oligomers present Column Silica Column (Hex:EtOAc) Assess->Column Small Scale / No Vac Pump Final Pure Methyl 1-Naphthoate Distill->Final Column->Final

Figure 1: Decision logic for the purification of Methyl 1-naphthoate, prioritizing chemical washing followed by distillation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene (and derivatives). Retrieved from [Link]

  • Organic Syntheses. Methyl 3-methoxy-2-naphthoate (Procedure describing general naphthoate ester handling). Org.[1][2][5][6] Synth. 2008, 85, 219-230. Retrieved from [Link][2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Stenutz, R. Methyl 1-naphthoate Physical Data. Retrieved from [Link]

Sources

preventing hydrolysis of Methyl 1-naphthoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Hydrolysis of Methyl 1-Naphthoate During Workup

Executive Summary & Chemical Context

Methyl 1-naphthoate (CAS: 2459-24-7) presents a unique stability profile compared to simple benzoates. While the ester moiety is generally robust, the peri-hydrogen at position 8 creates significant steric interaction with the carbonyl group at position 1.

  • The Steric Paradox: While this steric hindrance generally retards the rate of hydrolysis (making it more stable than methyl benzoate under neutral conditions), it also destabilizes the ground state. Under forcing conditions (high pH, heat), the relief of this steric strain upon bond cleavage can actually drive degradation if the transition state energy is overcome.

  • The Danger Zone: The primary risk of hydrolysis occurs not during the reaction, but during the aqueous workup , specifically when neutralizing unreacted acids or quenching Lewis acids.

This guide provides a self-validating workflow to isolate Methyl 1-naphthoate with >99% ester integrity.

Troubleshooting Guide (Q&A)

Issue 1: Product loss observed after washing with 1M NaOH.

Diagnosis: Base-Catalyzed Saponification. Although 1-naphthoates are hindered, hydroxide ions (


) are small, potent nucleophiles. Using strong bases like NaOH or KOH, even for short periods, drives the equilibrium toward the carboxylate salt (1-naphthoic acid), which partitions into the aqueous layer and is discarded.

Corrective Action:

  • Switch to Weak Bases: Use saturated Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) for neutralization. These maintain a pH of ~8-9, which is insufficient to hydrolyze the hindered ester at room temperature.

  • Temperature Control: Perform all basic washes at 0°C (Ice Bath) . The activation energy (

    
    ) for hydrolysis is significant; lowering the temperature by 10°C roughly halves the rate.
    
Issue 2: Ester degrades during the quenching of Lewis Acids (e.g., AlCl₃, BBr₃).

Diagnosis: Acid-Catalyzed Hydrolysis. Quenching Lewis acids with water generates localized, highly concentrated mineral acids (HCl, HBr) and heat (exotherm). This creates a "hot spot" of low pH, rapidly hydrolyzing the ester via protonation of the carbonyl oxygen.

Corrective Action:

  • Buffered Quench: Do not use water.[1] Quench into a cold, stirred mixture of Phosphate Buffer (pH 7.0) and the extraction solvent.

  • The "Reverse Quench": Slowly add the reaction mixture into the quench solution, rather than adding the quench to the reaction. This ensures the ester is never exposed to a high concentration of acid.

Issue 3: Emulsions form, forcing prolonged contact with the aqueous phase.

Diagnosis: Biphasic Hydrolysis Risk. Methyl 1-naphthoate is lipophilic. If an emulsion forms, the increased surface area between the organic and aqueous phases accelerates interfacial hydrolysis.

Corrective Action:

  • Ionic Strength: Use saturated Brine (NaCl) immediately. The high ionic strength "salts out" the organics and disrupts the emulsion.

  • Filtration: If solids are present (precipitated salts), filter the biphasic mixture through a pad of Celite before attempting to separate layers.

Strategic Protocol: The "Zero-Hydrolysis" Workup

This protocol is designed to maintain the pH between 6 and 8 and temperature < 5°C throughout the isolation process.

Materials Required
  • Quench Buffer: 0.5M Sodium Phosphate Buffer (pH 7.0), pre-chilled to 4°C.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Step-by-Step Methodology
  • Preparation:

    • Cool the reaction mixture to 0°C .

    • Prepare a separate flask containing the Quench Buffer (3x reaction volume) and Extraction Solvent , also cooled to 0°C.

  • Buffered Quenching (Reverse Addition):

    • Critical Step: Transfer the cold reaction mixture slowly via cannula or dropping funnel into the vigorously stirred Quench Buffer.

    • Why: This instantly dilutes any acid/base generated and clamps the pH at neutral.

  • Phase Separation:

    • Transfer to a separatory funnel.[3] Shake gently (do not shake vigorously if emulsions are likely).

    • Allow layers to separate. Drain the organic layer.[2]

    • Self-Validation Check: The aqueous layer pH should be between 6-8 (check with pH paper). If <5 or >9, re-wash the organic layer with fresh buffer.

  • Brine Wash & Drying:

    • Wash the organic layer once with cold saturated Brine.

    • Dry over anhydrous

      
       for 10 minutes.
      
    • Note: Do not use

      
       if the ester is extremely sensitive to Lewis acidity, though 
      
      
      
      is generally safer for this application.
  • Concentration:

    • Evaporate solvent under reduced pressure (Rotavap).

    • Bath Temperature Limit: Do not exceed 35°C .

Technical Data & Decision Logic

Table 1: Comparative Hydrolysis Risks
ParameterMethyl 1-NaphthoateMethyl BenzoateRisk Factor
Steric Hindrance High (Peri-H at C8)LowLower rate, but harder to re-synthesize if lost.
Base Sensitivity ModerateHighUse NaHCO₃ only.
Acid Sensitivity ModerateModerateAvoid hot acidic quenches.
UV Activity Strong (Naphthalene)ModerateEasy detection (TLC) of hydrolysis product (Acid stays at baseline).
Workup Decision Tree

WorkupLogic Start Start: Reaction Complete CheckCond Check Reaction Conditions Start->CheckCond Acidic Acidic Reagents Used? CheckCond->Acidic Lewis/Bronsted Acids Basic Basic Reagents Used? CheckCond->Basic Alkoxides/Bases QuenchBuffer Quench into Cold Phosphate Buffer (pH 7) Acidic->QuenchBuffer AvoidNaOH CRITICAL: Avoid NaOH/KOH Basic->AvoidNaOH SepFunnel Separation: Check pH of Aqueous Layer QuenchBuffer->SepFunnel Neutralize Neutralize with Cold Sat. NaHCO3 Neutralize->SepFunnel AvoidNaOH->Neutralize Dry Dry over Na2SO4 (Avoid Acidic Clays) SepFunnel->Dry Evap Evaporate < 35°C Dry->Evap

Caption: Decision logic for selecting the appropriate quenching method based on reaction conditions to preserve ester integrity.

Mechanistic Insight: The Peri-Effect

To understand the stability limits, one must visualize the molecular geometry. The peri-hydrogen at position 8 of the naphthalene ring hangs over the ester group at position 1.

PeriEffect cluster_mechanism Steric Inhibition of Hydrolysis Ester Methyl 1-Naphthoate (Ground State) Attack Nucleophilic Attack (OH-) Ester->Attack Intermediate Tetrahedral Intermediate (High Energy) Attack->Intermediate Slow Step Barrier Steric Clash (C1-O vs C8-H) Intermediate->Barrier Crowding

Caption: The "Peri-Effect" increases the energy of the tetrahedral intermediate, effectively shielding the ester from mild hydrolysis but making it vulnerable if high energy (heat/strong base) is applied.

Expert Insight: The formation of the tetrahedral intermediate forces the oxygen atoms into closer proximity with the C8-Hydrogen. This increases steric strain. Therefore, hydrolysis is kinetically slower than for unhindered esters. However, once the intermediate forms (e.g., in hot NaOH), the collapse to the carboxylate relieves this strain, driving the reaction to completion irreversibly. Prevention is therefore entirely about preventing the formation of the tetrahedral intermediate by controlling nucleophile strength (pH) and energy (Temperature).

References

  • Theodorou, V., et al. (2018).[4][5] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[4][5] Arkivoc, part vii, 308-319.[4] [Link]

  • Barclay, L. R. C., et al. (1961). "Steric Effects in the Hydrolysis of Hindered Aromatic Esters." Canadian Journal of Chemistry, 39, 1552. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 1-naphthoate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during laboratory synthesis and pilot-scale production, grounding our advice in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Methyl 1-naphthoate?

The most robust and widely adopted method for both lab-scale and industrial production of Methyl 1-naphthoate is the Fischer-Speier esterification . This classic reaction involves treating 1-naphthoic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is driven by heat, usually at the reflux temperature of methanol. Its primary advantages are the use of readily available, low-cost reagents and a straightforward procedure.

Q2: Why is using a large excess of methanol critical for this synthesis?

The Fischer esterification is a reversible equilibrium reaction.[3][4]

1-Naphthoic Acid + Methanol ⇌ Methyl 1-naphthoate + Water

According to Le Châtelier's principle, to shift the equilibrium towards the product side (the ester), one must either remove a product as it is formed or increase the concentration of a reactant. In this case, using methanol as the reaction solvent provides a large molar excess, effectively pushing the reaction to completion and maximizing the yield of Methyl 1-naphthoate.[4][5]

Q3: What are the primary safety concerns when scaling up this process?

Scaling up introduces heightened safety risks that must be meticulously managed. The primary hazards are associated with the reagents:

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. It also has a strong exothermic reaction when mixed with water. Ensure addition is slow and controlled, especially during workup.

  • Methanol: Flammable liquid and toxic upon inhalation, ingestion, and skin contact. All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment, away from ignition sources.[6]

  • Workup Neutralization: The addition of a base (like sodium bicarbonate) to neutralize the acidic reaction mixture will generate significant amounts of carbon dioxide (CO₂) gas.[7] On a large scale, this can cause dangerous pressure buildup if not performed in an open or adequately vented vessel with careful, portion-wise addition.

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a flame-retardant lab coat.[6][8]

Q4: How can I monitor the reaction's progress to determine its endpoint?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (1-naphthoic acid). The plate is developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is considered complete when the spot corresponding to 1-naphthoic acid is no longer visible.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or Poor Yield of Methyl 1-naphthoate

Q: My final yield is much lower than expected. What are the likely causes and solutions?

Low yield is the most common issue and can stem from several factors. The following workflow can help diagnose the problem.

G cluster_incomplete Incomplete Reaction cluster_equilibrium Equilibrium Issue cluster_workup Workup Losses start Low Yield Observed q1 Was the reaction run to completion? (Check final TLC) start->q1 incomplete_cause1 Insufficient Reaction Time/Temp q1->incomplete_cause1 No incomplete_cause2 Catalyst Inactive/Insufficient q1->incomplete_cause2 No q2 Was significant starting material recovered after workup? q1->q2 Yes incomplete_solution1 Solution: Increase reflux time. Ensure consistent heating. incomplete_cause1->incomplete_solution1 incomplete_solution2 Solution: Use fresh, anhydrous H₂SO₄. Increase catalyst loading slightly (e.g., to 5 mol%). incomplete_cause2->incomplete_solution2 equilibrium_cause Water not removed / Insufficient Methanol q2->equilibrium_cause Yes workup_cause Product hydrolysis during neutralization or inefficient extraction. q2->workup_cause No equilibrium_solution Solution: Use a larger excess of methanol. Ensure reagents are anhydrous. On larger scales, consider a Dean-Stark trap for water removal. equilibrium_cause->equilibrium_solution workup_solution Solution: Keep solutions cold during workup. Perform extractions efficiently. Wash with brine to break emulsions. workup_cause->workup_solution

Caption: Troubleshooting workflow for low yield.

Problem: Product is Impure, Contaminated with 1-Naphthoic Acid

Q: My final product shows the presence of starting material after purification. Why?

This is a direct consequence of an incomplete reaction.

  • Causality: The unreacted 1-naphthoic acid is carried through the workup. While the basic wash is designed to remove it, a large amount may overwhelm the base, or some may remain dissolved in the organic layer.

  • Solution: Before scaling up, optimize the reaction time and catalyst concentration at the lab scale. Ensure the reaction has proceeded to completion via TLC analysis before initiating the workup. If the issue persists, a more rigorous purification method, such as column chromatography or vacuum distillation, is required.[9]

Problem: Difficult Workup and Emulsion Formation

Q: During the liquid-liquid extraction, a thick emulsion formed that won't separate. How can I resolve this?

Emulsions are common when scaling up extractions, especially after a neutralization step.

  • Causality: Vigorous shaking or agitation of the separatory funnel, especially in the presence of acidic and basic aqueous layers, can create fine droplets that are slow to coalesce. The presence of slightly soluble salts can also stabilize emulsions.

  • Solutions:

    • Prevention: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.

    • Resolution: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion.[10]

    • Patience: Allow the funnel to stand undisturbed for an extended period.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Experimental Protocols & Scale-Up

Protocol 1: Lab-Scale Synthesis of Methyl 1-naphthoate

This protocol is designed for a typical laboratory setting.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthoic acid (10.0 g, 58.1 mmol).

  • Reagent Addition: Add 100 mL of methanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1.0 mL, ~18.4 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).[5][11]

  • Neutralization: Combine the organic extracts and wash them sequentially with:

    • Water (1 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL). Caution: Vent the funnel frequently to release CO₂ pressure.[7][12]

    • Saturated brine solution (1 x 100 mL).[10]

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Summary: Lab-Scale vs. Scale-Up Parameters

When moving from the bench to a pilot plant, several parameters must be adjusted to account for changes in mass and heat transfer.

ParameterLab-Scale (10 g)Pilot Scale-Up (1 kg)Rationale & Causality
1-Naphthoic Acid 10.0 g1.0 kgBase unit for scaling.
Methanol 100 mL (~10:1 v/w)5-7 L (~5-7:1 v/w)Reduced solvent ratio improves reactor efficiency and reduces waste. Heat transfer is more efficient in stirred reactors, requiring less solvent volume.
H₂SO₄ (Catalyst) 1.0 mL50-70 mLCatalyst loading is scaled proportionally but may be optimized based on reactor performance and mixing efficiency.
Heating Method Heating MantleJacketed ReactorJacketed reactors provide uniform, controlled heating and cooling, which is critical for safety and consistency on a large scale.
Reaction Time 4-6 hours6-10 hoursSlower heating and mixing in larger vessels can increase the time required to reach and maintain optimal reaction temperature.
Workup Separatory FunnelJacketed Reactor / Wash VesselExtractions are performed in the reactor itself or a dedicated wash vessel. Mechanical stirring replaces shaking.
Visualization of the Fischer Esterification Mechanism

The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism.

G RCOOH 1-Naphthoic Acid p1 RCOOH->p1 + H⁺ (from H₂SO₄) Protonated_RCOOH Protonated Carbonyl (Activated Electrophile) p2 Protonated_RCOOH->p2 + CH₃OH (Nucleophilic Attack) Tetrahedral_Intermediate Tetrahedral Intermediate p3 Tetrahedral_Intermediate->p3 Proton Transfer Proton_Transfer Protonated Ether-like Intermediate p4 Proton_Transfer->p4 Elimination of H₂O Ester_H2O Protonated Ester + Water p5 Ester_H2O->p5 - H⁺ (Catalyst Regeneration) Ester Methyl 1-naphthoate p1->Protonated_RCOOH Protonation p2->Tetrahedral_Intermediate p3->Proton_Transfer p4->Ester_H2O p5->Ester

Caption: Mechanism of Fischer Esterification.

References

  • Synthesis of methyl 1-naphthylacetate catalyzed by sulfonated molecular sieve in fixed bed. ResearchGate. [Link]

  • Synthesis of Methyl Benzoate Lab (Video). YouTube. [Link]

  • Organic Syntheses Procedure: Methyl 3-methoxy-2-naphthoate. Organic Syntheses. [Link]

  • Fischer Esterification Reaction Mechanism. YouTube. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • α-NAPHTHOIC ACID Synthesis. Organic Syntheses. [Link]

  • One-pot synthesis of new alkyl 1-naphthoates. National Institutes of Health (NIH). [Link]

  • Ethyl 1-naphthylacetate Synthesis. Organic Syntheses. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Material Safety Data Sheet for Methyl 2-methyl-1-naphthoate. Capot Chemical. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Safety Data Sheet: 1-methylnaphthalene. Chemos GmbH & Co.KG. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification Procedure. University of California, Santa Cruz. [Link]

Sources

Technical Support Center: Methyl 1-Naphthoate Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Central Challenge: Methyl 1-naphthoate (CAS: 2459-24-7) presents a unique crystallization challenge because it exists at the thermodynamic boundary between solid and liquid at standard laboratory conditions. With a melting point often reported between 10°C and 28°C (depending on purity and polymorphism), it frequently presents as a viscous oil or a supercooled liquid at room temperature.

The Solution: Successful crystallization of Methyl 1-naphthoate is not a standard recrystallization; it is a low-temperature controlled solidification process . This guide shifts the protocol from "dissolve and cool" to "dissolve, supercool, and seed," emphasizing strict temperature control to prevent Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Physical Properties & Solubility Profile

Before attempting crystallization, verify your target parameters against the standard physical data.

Table 1: Physicochemical Specifications
PropertyValueNotes
Physical State (25°C) Viscous Liquid / Low-Melting SolidOften supercools; may remain liquid below MP.
Melting Point (MP) ~10°C – 28°CHighly dependent on purity. High-purity samples may crystallize near 28°C; impure samples remain oils.
Boiling Point ~169°C (12 mmHg)Distillation is the primary alternative to crystallization.
Solubility (Water) InsolubleForms emulsion; do not use water as a solvent.
Solubility (Alcohols) High (Methanol, Ethanol)Good for low-temp crystallization.
Solubility (Non-polar) High (Hexane, Toluene)Too soluble for standard crystallization; requires dry ice cooling.

Critical Troubleshooting (FAQ Format)

Phase 1: Diagnosis – "Why is it an oil?"

Q1: I synthesized Methyl 1-naphthoate via Fischer esterification. After workup, I have a brown oil that won't solidify. Is this normal? A: Yes. This is the most common state for crude Methyl 1-naphthoate.

  • Cause: The melting point is near room temperature.[1][2] Small amounts of impurities (unreacted 1-naphthoic acid, mineral acids) depress the melting point significantly (freezing point depression), keeping it liquid.

  • Action: Do not expect spontaneous crystallization at 25°C. You must proceed to Low-Temperature Crystallization (see Protocol A) or Vacuum Distillation if the crude is very impure.

Q2: I see "oiling out" when I cool my solution. Droplets form instead of crystals. Why? A: You are encountering Liquid-Liquid Phase Separation (LLPS) .

  • Mechanism: The solution has entered a metastable region where the oil phase is more stable than the crystalline phase relative to the solution. This happens when the temperature is above the "oiling out limit" (T_oil) but below the saturation temperature.

  • Fix:

    • Reheat the mixture until the solution is clear (homogeneous).

    • Add slightly more solvent (dilution lowers the saturation point, sometimes bypassing the LLPS region).

    • Seed the solution immediately once it reaches the metastable zone (approx. 10-15°C) to provide a template for crystal growth over oil formation.

Phase 2: Process Control – "How do I make it solid?"

Q3: Which solvent system is best for Methyl 1-naphthoate? A: We recommend Methanol (MeOH) or Hexane/Ethyl Acetate (9:1) for low-temperature work.

  • Methanol: Excellent temperature coefficient. Dissolves the ester well at RT but rejects it at -20°C.

  • Hexane: Good for very impure samples, but requires cooling to -78°C (Dry Ice/Acetone) to force precipitation.

Q4: How do I filter a solid that melts at 15°C? A: This is the most critical failure point.

  • The Trap: Filtering on a room-temperature Buchner funnel will melt your crystals immediately, causing them to dissolve back into the mother liquor or pass through the filter paper.

  • The Protocol: You must use Cold Filtration .

    • Pre-cool the Buchner funnel and flask in a freezer or on ice.

    • Use chilled wash solvent (-20°C).

    • Work rapidly.

Master Protocol: Low-Temperature Crystallization

This protocol is designed to purify Methyl 1-naphthoate from a crude reaction mixture containing unreacted acid and mineral impurities.

Workflow Diagram

CrystallizationWorkflow Start Crude Methyl 1-Naphthoate (Oily Liquid) Dissolve Dissolve in MeOH (1:3 ratio) at Room Temp (25°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check FilterImpurities Filter Insoluble Solids (Remove Salts) Check->FilterImpurities No (Cloudy) Cool1 Cool Slowly to 0°C (Ice Bath) Check->Cool1 Yes FilterImpurities->Cool1 Seed Add Seed Crystal (Or scratch glass) Cool1->Seed Cool2 Deep Cool to -20°C (Freezer/Dry Ice) Seed->Cool2 Precipitate Crystals Form Cool2->Precipitate ColdFilter RAPID Cold Filtration (Chilled Funnel) Precipitate->ColdFilter Final Pure Methyl 1-Naphthoate (Store Cold) ColdFilter->Final

Caption: Step-by-step workflow for the low-temperature crystallization of Methyl 1-naphthoate.

Step-by-Step Methodology
  • Dissolution:

    • Place crude Methyl 1-naphthoate (oil) in an Erlenmeyer flask.

    • Add Methanol (MeOH) in a 1:3 ratio (1 g ester : 3 mL MeOH).

    • Stir at room temperature (25°C). The oil should dissolve completely. If not, warm slightly to 35°C (do not boil).

  • Clarification:

    • If the solution is cloudy (salt byproducts), filter it through a glass frit or cotton plug before cooling.

  • Nucleation (The Critical Step):

    • Place the flask in an Ice/Water bath (0°C) .

    • Stir gently. If oil droplets appear (LLPS), add a small amount of MeOH until they redissolve.

    • Seeding: If you have a pure crystal, add it now. If not, scratch the inner wall of the flask with a glass rod at the liquid-air interface.

  • Crystal Growth:

    • Once nucleation begins (cloudiness or small crystals), move the flask to a -20°C Freezer or a Dry Ice/Acetone bath (monitored to -20°C).

    • Let stand undisturbed for 2–4 hours.

  • Isolation (Cold Filtration):

    • Pre-cool your filtration setup (Buchner funnel, filter flask) in the freezer for 15 minutes.

    • Filter the cold slurry rapidly under vacuum.

    • Wash the filter cake with ultra-cold (-20°C) Methanol (small volume).

    • Do not pull air through the crystals for too long , as the warming air will melt the product.

  • Drying:

    • Transfer crystals immediately to a pre-weighed vial.

    • Dry in a vacuum desiccator over CaCl₂. Note: Do not use a vacuum oven with heat, or the product will melt.

Troubleshooting Logic: The "Oiling Out" Decision Tree

Use this logic flow when the standard protocol yields an emulsion instead of crystals.

OilingOut Problem Problem: Solution Oils Out (Droplets form upon cooling) CheckTemp Check Temperature Is it > 20°C? Problem->CheckTemp PurityCheck Check Purity (TLC/GC) Are impurities > 10%? CheckTemp->PurityCheck No (It's cold) Reheat Reheat to Dissolve Oil CheckTemp->Reheat Yes AddSolvent Add 10% More Solvent (Shift Phase Diagram) PurityCheck->AddSolvent No (High Purity) Distill Perform Vacuum Distillation (Crystallization not viable) PurityCheck->Distill Yes (>10% Impurity) Reheat->AddSolvent SeedHot Seed at Higher Temp (10-15°C) AddSolvent->SeedHot

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75603, Methyl 1-naphthoate. Retrieved from [Link]

  • Stenutz, R. Physical Data for Methyl 1-naphthoate. ChemSynthesis. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Naphthalene, 1-methyl- vs Methyl 1-naphthoate Data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

identifying and minimizing byproducts in naphthoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Byproducts for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Naphthoate Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource is structured as a dynamic troubleshooting guide and FAQ hub to directly address the nuanced challenges you may encounter in your work. Our goal is to empower you to not only identify and minimize byproducts but also to fundamentally understand their origins, leading to more robust and reproducible synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding byproduct formation in naphthoate synthesis.

Q1: What are the most common byproducts encountered in naphthoate synthesis, particularly via Fischer esterification?

A: In a typical acid-catalyzed esterification of naphthoic acid, the most prevalent impurities are residual starting materials and products from predictable side reactions. These include:

  • Unreacted Naphthoic Acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a common issue.[1][2]

  • Unreacted Alcohol: If the alcohol is not used in sufficient excess or is volatile, it can remain in the crude product.[3]

  • Water: As a product of the esterification reaction, its presence can limit the reaction from proceeding to completion by favoring the reverse hydrolysis reaction.[2][4]

  • Dialkyl Ether: Formed by the acid-catalyzed self-condensation of the alcohol, especially at higher temperatures. This is more common with primary alcohols.[4]

  • Degradation Products: The naphthalene ring is generally stable, but harsh conditions (e.g., excessively high temperatures or prolonged reaction times with strong acids) can lead to sulfonation or other degradation pathways, often resulting in discoloration.

Q2: What are the primary mechanistic drivers of byproduct formation?

A: The formation of byproducts is primarily driven by the reaction equilibrium and competing side reactions.

  • Reaction Equilibrium: Fischer-Speier esterification is a reversible process.[4] The presence of water, a reaction product, can shift the equilibrium back towards the starting materials (naphthoic acid and alcohol), thus lowering the yield of the desired naphthoate ester.

  • Catalyst-Induced Side Reactions: The acid catalyst (e.g., H₂SO₄), while necessary for the reaction, can also promote unwanted side reactions. The most significant is the dehydration of the alcohol to form an ether, which consumes the alcohol and introduces a new impurity that can be difficult to separate.[4]

Q3: How do reaction conditions influence the byproduct profile?

A: Reaction conditions are the most critical factor in controlling purity.

  • Temperature: Higher temperatures increase the rate of esterification but also accelerate side reactions like ether formation and potential degradation. It's a delicate balance; the temperature should be high enough to ensure a reasonable reaction rate but low enough to suppress unwanted pathways.

  • Catalyst Choice and Loading: Strong acids like sulfuric acid are effective catalysts but can also promote side reactions and discoloration.[1] Milder catalysts like p-toluenesulfonic acid (TsOH) are often a better choice for sensitive substrates. The amount of catalyst should be minimized to what is necessary for an efficient reaction rate.

  • Reactant Stoichiometry: Using a large excess of the alcohol is a common strategy to push the reaction equilibrium towards the product side, maximizing the conversion of the more valuable naphthoic acid.[1]

Q4: What are the most effective analytical techniques for identifying and quantifying byproducts in a naphthoate synthesis reaction?

A: A multi-pronged analytical approach is recommended for comprehensive characterization.

  • Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring to determine the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred technique for separating and quantifying the desired ester from unreacted naphthoic acid and other non-volatile impurities.[5] A reversed-phase C18 column is typically effective.

  • Gas Chromatography (GC): Excellent for analyzing volatile components, such as the unreacted alcohol or any low-boiling ether byproducts.[5] It requires that the analyte be volatile and thermally stable.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., HPLC-MS, GC-MS), it is invaluable for identifying the molecular weights of unknown byproducts, providing crucial clues to their structures.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem: My reaction yield is low, and the TLC plate shows multiple spots, including one that corresponds to my starting naphthoic acid.

  • Probable Cause: The reaction has not reached completion due to equilibrium limitations. The presence of water, a byproduct, is likely inhibiting the forward reaction.[2][4]

  • Solution & Scientific Rationale:

    • Increase Alcohol Excess: The most straightforward way to shift the equilibrium towards the product is by applying Le Châtelier's principle. Increase the molar excess of the alcohol reactant to 10-20 equivalents relative to the naphthoic acid.[1]

    • Remove Water: If the reaction setup allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed, which will irreversibly drive the reaction to completion.[7]

    • Increase Catalyst Loading (with caution): A slight increase in the acid catalyst concentration can speed up the reaction, but be mindful that this may also increase the rate of side reactions.

Problem: My final, isolated product is off-color (yellow or brown), even after purification.

  • Probable Cause: This often indicates degradation of the naphthalene ring or impurities formed from reactions with the acid catalyst, especially at elevated temperatures.

  • Solution & Scientific Rationale:

    • Lower Reaction Temperature: Reduce the reflux temperature and extend the reaction time. A slower, cleaner reaction is preferable to a fast, impure one.

    • Use a Milder Catalyst: Switch from concentrated sulfuric acid to a solid-supported acid or a milder catalyst like p-toluenesulfonic acid (TsOH) to reduce charring and other acid-mediated degradation.[1]

    • Purification with Activated Carbon: During the workup, after dissolving the crude product in a suitable solvent, you can add a small amount of activated carbon, heat briefly, and then filter through celite. This is often effective at removing colored impurities.[8]

Problem: During the aqueous workup, I'm having difficulty removing all the unreacted naphthoic acid.

  • Probable Cause: Insufficient or improper neutralization. Naphthoic acid is a carboxylic acid and requires a basic wash to be converted into its water-soluble salt form.

  • Solution & Scientific Rationale:

    • Thorough Basic Washes: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1][3] Continue washing until no more CO₂ effervescence is observed, which indicates that all acid has been neutralized.

    • Check pH of Aqueous Layer: After a wash, check the pH of the aqueous layer to ensure it is basic (pH > 8). This confirms that the base is in excess and capable of deprotonating the naphthoic acid.

    • Brine Wash: After the basic washes, a final wash with brine (saturated NaCl solution) helps to break any emulsions and remove excess water from the organic layer before drying.[1]

Problem: My product appears to be decomposing during purification by distillation.

  • Probable Cause: Naphthoate esters, especially those with higher molecular weights, can be susceptible to thermal decomposition at atmospheric pressure.

  • Solution & Scientific Rationale:

    • Vacuum Distillation: Purify the ester using vacuum distillation. Lowering the pressure significantly reduces the boiling point, allowing the ester to distill at a much lower temperature where it is more stable.[3]

    • Column Chromatography: If the ester is particularly heat-sensitive or non-volatile, purification by silica gel column chromatography is an excellent alternative to distillation.[2] The ester, being less polar than the alcohol and acid starting materials, will typically elute first.

Byproduct Summary and Identification Table
Byproduct NameLikely CauseRecommended Analytical Method
Naphthoic AcidIncomplete reaction (equilibrium)HPLC, TLC
Starting AlcoholInsufficient removal during workupGC, NMR
Dialkyl EtherAcid-catalyzed self-condensation of alcoholGC-MS
WaterReaction byproduct, incomplete dryingKarl Fischer titration
Sulfonated SpeciesReaction with H₂SO₄ at high temperaturesHPLC-MS
Section 3: Protocols and Methodologies
Protocol 3.1: Optimized Fischer-Speier Esterification of 1-Naphthoic Acid

This protocol is designed to maximize yield while minimizing byproduct formation.

Materials:

  • 1-Naphthoic acid (1 eq.)

  • Anhydrous ethanol (15 eq.)

  • p-Toluenesulfonic acid (TsOH) (0.05 eq.)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-naphthoic acid in the anhydrous ethanol.

  • Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) every hour. The reaction is typically complete in 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and remove the excess ethanol using a rotary evaporator.[1]

  • Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution (3x).[1] Check the final aqueous wash to ensure it is basic.

  • Washing: Wash the organic layer with water (1x) and then with brine (1x).[1]

  • Drying: Dry the isolated organic layer over anhydrous Na₂SO₄, then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude ethyl naphthoate.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Diagrams and Workflows

Below are visual guides to help conceptualize the reaction mechanisms and troubleshooting processes.

Fischer_Esterification_Mechanism cluster_main Main Esterification Pathway cluster_side Side Reaction Naphthoic_Acid Naphthoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Naphthoic_Acid->Protonated_Carbonyl + H⁺ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + ROH Product_Ester Naphthoate Ester Tetrahedral_Intermediate->Product_Ester - H₂O, - H⁺ Alcohol Alcohol (ROH) Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ (cat.) Ether Dialkyl Ether (Byproduct) Protonated_Alcohol->Ether + ROH, - H₂O Catalyst H⁺ Catalyst Catalyst->Naphthoic_Acid Catalyst->Alcohol

Caption: Fischer esterification mechanism and a common side reaction.

Troubleshooting_Workflow Start Problem: Low Purity/ Multiple TLC Spots Check_SM Is starting material (naphthoic acid) present? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Solution_Eq Cause: Incomplete Reaction 1. Increase alcohol excess 2. Use Dean-Stark to remove H₂O Yes_SM->Solution_Eq Check_Color Is the product discolored? No_SM->Check_Color Solution_Eq->Check_Color Yes_Color Yes Check_Color->Yes_Color No_Color No Check_Color->No_Color Solution_Degradation Cause: Degradation 1. Lower reaction temp 2. Use milder catalyst (TsOH) 3. Treat with activated carbon Yes_Color->Solution_Degradation Check_Other Analyze unknown spots by LC-MS / GC-MS No_Color->Check_Other Solution_Degradation->Check_Other Solution_Purify Purify via vacuum distillation or column chromatography Check_Other->Solution_Purify End Pure Naphthoate Ester Solution_Purify->End

Caption: Troubleshooting workflow for low purity in naphthoate synthesis.

Section 4: References
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of naphthoate derivatives 5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Naphthoic acid, ethyl ester. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid. Retrieved from

  • National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Retrieved from [Link]

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester? Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-NAPHTHOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved from

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Gel electrophoresis. Retrieved from [Link]

  • PMC. (n.d.). Towards a Synthesis of Naphthalene Derived Natural Products. Retrieved from [Link]

  • European Patent Office. (1982, April 14). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, May 15). Contents list - Analytical Methods. Retrieved from [Link]

  • DeepDyve. (n.d.). Analytical Methods. Retrieved from [Link]

  • PMC. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]

Sources

Technical Support Center: Methyl 1-naphthoate Forced Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers conducting forced degradation (stress testing) on Methyl 1-naphthoate . It is designed to move beyond generic guidelines, offering specific, chemically grounded protocols and troubleshooting strategies for this naphthalene derivative.

Status: Active Subject: Stress Testing Protocols & Troubleshooting for Methyl 1-naphthoate (CAS: 2459-24-7) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Strategic Framework: The Chemical Logic

Before initiating protocols, understand the molecule's specific vulnerabilities. Methyl 1-naphthoate is an aromatic ester. Its degradation profile is governed by two distinct moieties:[1]

  • The Ester Linkage: Susceptible to nucleophilic acyl substitution (hydrolysis) under acidic or basic conditions.

  • The Naphthalene Ring: A chromophore susceptible to UV absorption (photolysis) and electrophilic attack (oxidation), though electronically stabilized relative to simple alkenes.

Primary Degradation Pathway:



Interactive Troubleshooting & Protocols (Q&A)

Category A: Hydrolytic Degradation (Acid/Base)

User Question: I am observing rapid precipitation during the base hydrolysis step (0.1 N NaOH). Is my sample crashing out, or is this a degradation product?

Scientist Response: This is a common artifact in naphthalene chemistry. Methyl 1-naphthoate is highly lipophilic (LogP ~3.87). When you add aqueous NaOH, the ester may precipitate before it reacts. However, the degradation product, 1-naphthoic acid , forms a sodium salt (sodium 1-naphthoate) which is water-soluble.

Diagnostic Protocol:

  • Solvent Matching: Ensure your co-solvent (e.g., Methanol or Acetonitrile) concentration is at least 40-50% in the stress sample to maintain solubility of the parent ester.

  • Visual Check: If the precipitate dissolves over time, it indicates conversion to the soluble salt form of the acid.

  • Quenching: When neutralizing with HCl, if a white solid re-precipitates, it is likely 1-naphthoic acid (pKa ~3.7) reverting to its insoluble free acid form.

Standardized Protocol for Hydrolysis:

  • Acid Stress: Dissolve 1 mg/mL M1N in MeOH/0.1 N HCl (50:50). Reflux at 60°C for 4-8 hours.

  • Base Stress: Dissolve 1 mg/mL M1N in MeOH/0.1 N NaOH (50:50). Stir at RT for 2-4 hours. Note: Base hydrolysis is typically orders of magnitude faster for esters.

Category B: Oxidative Stress

User Question: My peroxide stress samples (3% H2O2) show no degradation after 24 hours. Should I increase the concentration or temperature?

Scientist Response: Esters are generally resistant to oxidative cleavage compared to aldehydes or alkenes. However, the naphthalene ring is the target here. If 3% H2O2 is ineffective, you are likely not generating enough radical species to attack the aromatic ring.

Optimization Strategy:

  • Escalate Conditions: Increase H2O2 to 10-30% or add a transition metal catalyst (e.g., Fe^2+, Fenton's reagent) to generate hydroxyl radicals, which are necessary to oxidize the aromatic ring (forming naphthoquinones or hydroxylated species).

  • False Negatives: Ensure your HPLC method can detect polar oxidative species. Ring-hydroxylated products will elute significantly earlier than the parent peak.

Category C: Photostability (ICH Q1B)

User Question: I see extra peaks in the chromatogram after UV exposure that don't match the hydrolysis products. What are they?

Scientist Response: The naphthalene chromophore absorbs strongly in the UV region. Unlike hydrolysis which yields 1-naphthoic acid, photolysis can induce radical mechanisms leading to:

  • Dimerization: Naphthalene radicals coupling.

  • Ring Oxidation: Formation of 1,4-naphthoquinone derivatives (if oxygen is present).

  • Fries Rearrangement: Though less common in simple alkyl esters, photo-Fries rearrangement could theoretically migrate the methyl group if the ester bond cleaves homolytically, though simple hydrolysis is more likely in aqueous media.

Critical Control: Always run a "Dark Control" (wrapped in foil) alongside the light-exposed sample to differentiate thermal degradation from true photolysis.

Analytical Method Configuration

To successfully monitor these pathways, your HPLC method must separate the highly non-polar parent from the polar acid degradant.

Recommended HPLC Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps 1-naphthoic acid protonated/retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 280 nm (Naphthalene characteristic absorption).

Elution Order Logic:

  • Methanol (Void volume, often invisible at 280nm).

  • 1-Naphthoic Acid (RT ~4-6 min). Degradant

  • Methyl 1-naphthoate (RT ~12-14 min). Parent

  • Dimeric/Polymeric Photoproducts (Late eluting, if any).

Visualizing the Degradation Pathways[2][3]

The following diagram maps the degradation logic for Methyl 1-naphthoate, distinguishing between primary (high probability) and secondary (stress-dependent) pathways.

MethylNaphthoateDegradation cluster_0 Aqueous Environment M1N Methyl 1-naphthoate (Parent) Acid 1-Naphthoic Acid (Primary Degradant) M1N->Acid Hydrolysis (Acid/Base) + H2O MeOH Methanol (By-product) M1N->MeOH Hydrolysis Quinone Naphthoquinones (Oxidative Product) M1N->Quinone Oxidation (H2O2/Radical) Ring Attack Dimers Ring Dimers (Photolytic Product) M1N->Dimers Photolysis (UV) Radical Coupling

Caption: Degradation pathways of Methyl 1-naphthoate. Green arrows indicate the dominant hydrolytic pathway; Red and Yellow arrows indicate oxidative and photolytic stress pathways, respectively.

Summary of Stress Conditions & Acceptance Criteria

Use this table to standardize your experimental design.

Stress TypeConditionTarget DegradationKey Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hrs5-20%1-Naphthoic Acid
Base Hydrolysis 0.1 N NaOH, RT, 1-2 hrs5-20%1-Naphthoic Acid
Oxidation 3-10% H2O2, RT to 40°C, 24 hrs5-20%Naphthoquinones / N-Oxides
Thermal 60°C - 80°C (Dry heat), 7 days< 5%Thermal cleavage products
Photolytic 1.2 million lux hrs (ICH Q1B)VariableDimers / Ring oxidation

References

  • International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Link

  • International Conference on Harmonisation (ICH) . Photostability Testing of New Drug Substances and Products Q1B. 1996. Link

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. Link

  • Wang, L., et al. "UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air." Journal of Environmental Protection, vol. 3, no. 8, 2012. (Provides mechanistic insight into naphthalene ring oxidation/photolysis). Link

Sources

Technical Support Center: Optimizing Catalyst Selection for Methyl 1-Naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-naphthoate. This guide is designed for researchers, chemists, and drug development professionals engaged in the esterification of 1-naphthoic acid. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your catalyst selection and reaction conditions for high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 1-naphthoate?

The cornerstone of Methyl 1-naphthoate synthesis is the Fischer-Speier esterification.[1] This well-established method involves the reaction of 1-naphthoic acid with methanol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and its success hinges on effectively shifting this equilibrium towards the product.[3][4]

Q2: What are the primary types of catalysts used for this esterification, and how do I choose between them?

Catalyst selection is a critical parameter that impacts reaction rate, yield, and purification complexity. The main choices fall into two categories: homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These are soluble in the reaction medium. Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are traditional and highly effective choices.[3][5] They work by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for the nucleophilic attack by methanol.[5]

    • Choose when: Rapid reaction rates are desired and a standard aqueous workup for catalyst removal is acceptable.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include sulfonated resins (e.g., Amberlyst 15), zeolites, and sulfonated molecular sieves.[6][7]

    • Choose when: Simplified product purification, catalyst recyclability, and a more environmentally friendly process are priorities. These catalysts can be removed by simple filtration, avoiding complex neutralization and extraction steps.[6]

The choice depends on the scale of your synthesis, purification requirements, and environmental considerations.

Catalyst Comparison Summary
FeatureHomogeneous Catalysts (e.g., H₂SO₄, TsOH)Heterogeneous Catalysts (e.g., Sulfonated Resins)
Reaction Rate Typically faster due to high accessibility of active sites.Can be slower due to mass transfer limitations.
Catalyst Removal Requires neutralization and aqueous workup.[8]Simple filtration.[6]
Recyclability Not recyclable.Often recyclable for multiple runs.[6][9]
Corrosivity Highly corrosive, requires careful handling.Generally less corrosive.
Waste Generation Generates salt waste from neutralization.Minimal waste generation.
Q3: What is the mechanism of acid-catalyzed esterification?

The Fischer esterification proceeds via a six-step nucleophilic acyl substitution mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of 1-naphthoic acid, activating it.

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon.

  • Deprotonation: The protonated hydroxyl group of the methanol moiety is deprotonated, forming a tetrahedral intermediate.

  • Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst.

  • Elimination: This protonation creates a good leaving group (water), which is eliminated, reforming the carbonyl double bond.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final methyl 1-naphthoate product.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products RCOOH 1-Naphthoic Acid Protonation 1. Protonation RCOOH->Protonation + H⁺ MeOH Methanol Attack 2. Nucleophilic Attack MeOH->Attack H_plus H⁺ (Catalyst) H_plus->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Forms Activated Electrophile Activated_Acid->Attack + Methanol Tetra_Intermediate 3. Tetrahedral Intermediate Attack->Tetra_Intermediate Proton_Transfer 4. Proton Transfer Tetra_Intermediate->Proton_Transfer Water_Leaving 5. Elimination of H₂O Proton_Transfer->Water_Leaving Creates H₂O as leaving group Ester_Product 6. Deprotonation Water_Leaving->Ester_Product - H₂O Water Water Water_Leaving->Water Ester Methyl 1-Naphthoate Ester_Product->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Ester_Product->H_plus_regen Troubleshooting_Yield Start Problem: Low Yield Cause1 Cause: Equilibrium? (Water byproduct present) Start->Cause1 Cause2 Cause: Incomplete Reaction? (Time/Temp too low) Start->Cause2 Cause3 Cause: Catalyst Inactive? Start->Cause3 Sol1A Solution: Use large excess of methanol Cause1->Sol1A Yes Sol1B Solution: Remove water (e.g., Dean-Stark, Mol. Sieves) Cause1->Sol1B Yes Sol2 Solution: Increase reflux time and/or temperature. Monitor via TLC/GC. Cause2->Sol2 Yes Sol3 Solution: Use fresh/active catalyst. Ensure anhydrous conditions. Cause3->Sol3 Yes

Sources

Technical Support Center: Troubleshooting Coloration Issues in Methyl 1-Naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common coloration issues encountered with Methyl 1-naphthoate products. Our goal is to provide you with the expertise and practical solutions to ensure the highest purity and quality of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure Methyl 1-naphthoate?

Pure Methyl 1-naphthoate is typically a colorless to pale yellow liquid. Any significant deviation from this, such as a noticeable yellow, brown, or pink hue, indicates the presence of impurities or degradation products.

Q2: My freshly opened bottle of Methyl 1-naphthoate has a yellow tint. Is it still usable?

A pale yellow coloration might not significantly impact all applications, but it is an indicator of impurity. The usability depends on the sensitivity of your experiment. For applications requiring high purity, such as in pharmaceutical development, we recommend purifying the product or using a fresh, colorless batch. For less sensitive applications, you may be able to proceed, but it is crucial to be aware that the impurities could potentially interfere with your reaction.

Q3: What are the common causes of coloration in Methyl 1-naphthoate?

Coloration in Methyl 1-naphthoate can primarily be attributed to two main factors:

  • Impurities from Synthesis: The most common method for synthesizing Methyl 1-naphthoate is the Fischer esterification of 1-naphthoic acid with methanol, using an acid catalyst.[1][2] Impurities present in the starting materials, particularly 1-naphthoic acid derived from coal tar, can carry over into the final product.[3] These can include sulfur- and nitrogen-containing aromatic compounds.[3]

  • Degradation Products: Methyl 1-naphthoate, being an aromatic ester, is susceptible to degradation, primarily through photo-oxidation, especially when exposed to UV light and air.[4][5] This process can generate a variety of colored byproducts, including 1-naphthaldehyde, 1-naphthoic acid, and various quinone-type compounds.[5]

Q4: How does storage affect the color of Methyl 1-naphthoate?

Improper storage is a significant contributor to the degradation and subsequent coloration of Methyl 1-naphthoate. Exposure to light, heat, and oxygen can accelerate the formation of colored impurities.[6][7] To maintain its quality, Methyl 1-naphthoate should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle to minimize headspace and light exposure.[6][8]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying the cause of coloration and implementing the appropriate purification strategy.

Step 1: Initial Assessment and Diagnosis

The first step is to assess the nature of the coloration and review the history of the product.

Observation Potential Cause Recommended Action
Pale Yellow Minor impurities from synthesis or early-stage degradation.Proceed with caution for non-sensitive applications. For high-purity needs, consider purification.
Yellow to Brown Significant concentration of synthesis impurities or advanced degradation.Purification is highly recommended.
Pink or Reddish Hue Can sometimes be observed during esterification reactions, potentially due to trace impurities in reagents like sulfuric acid or interactions with boiling chips.[9]While the exact cause can be elusive, purification is recommended.
Color develops over time Product degradation due to improper storage (exposure to light, air, heat).Review storage conditions and implement purification.
Step 2: Analytical Investigation (Optional but Recommended)

For a definitive identification of the color-causing impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the colored Methyl 1-naphthoate in a high-purity solvent (e.g., dichloromethane or hexane).

  • Internal Standard: The use of an internal standard, such as a deuterated analog if available, can aid in quantification.[10]

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane column, is suitable.[10]

    • Injection: Split injection mode is typically used.

    • Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will effectively separate impurities with different boiling points.

    • MS Detection: Electron Ionization (EI) at 70 eV is standard. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to Methyl 1-naphthoate (m/z 186, 155, 127).

    • Analyze smaller peaks for potential impurities. Common impurities to look for include:

      • 1-Naphthoic acid: (m/z 172, 127) - from hydrolysis or incomplete esterification.

      • 1-Naphthaldehyde: (m/z 156, 128) - a photo-oxidation product.

      • Sulfur-containing compounds (e.g., benzothiophene): (m/z 134) - from coal tar-derived starting materials.[3]

      • Nitrogen-containing compounds (e.g., quinoline, isoquinoline): (m/z 129) - from coal tar-derived starting materials.

Step 3: Purification Strategies

Based on the suspected cause and severity of the coloration, one or a combination of the following purification methods can be employed.

Caption: A decision workflow for purifying colored Methyl 1-naphthoate.

Principle: This technique is effective for removing acidic impurities (e.g., unreacted 1-naphthoic acid) and basic impurities (e.g., nitrogen-containing heterocycles).

Experimental Protocol:

  • Dissolution: Dissolve the colored Methyl 1-naphthoate in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 2N) sodium hydroxide (NaOH) solution to remove acidic impurities.[11] Repeat the wash 2-3 times.

  • Aqueous Wash: Wash the organic layer with water to remove any residual base.

  • Acidic Wash (if basic impurities are suspected): Wash with a dilute acid, such as 1M HCl, to remove basic impurities.

  • Final Aqueous Wash: Wash again with water and then with a saturated brine solution to facilitate phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Principle: Activated carbon has a high surface area and porosity, making it an excellent adsorbent for a wide range of organic molecules, including colored impurities.[12][13]

Experimental Protocol:

  • Carbon Selection: Use powdered activated carbon for optimal surface area contact.

  • Treatment: To the crude Methyl 1-naphthoate (or the solution in an organic solvent), add 1-5% (w/w) of activated carbon.

  • Agitation: Stir the mixture vigorously at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but should be done with caution to avoid solvent loss.

  • Filtration: Remove the activated carbon by filtration. A pad of celite over a sintered glass funnel can be used to ensure all fine carbon particles are removed.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure.

Principle: This is the most powerful purification technique for separating Methyl 1-naphthoate from impurities with different boiling points.[14][15] Vacuum distillation is necessary to lower the boiling point and prevent thermal degradation of the ester.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction which will contain volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of Methyl 1-naphthoate at the applied pressure (Boiling point at atmospheric pressure is ~290 °C, which will be significantly lower under vacuum).

    • Residue: Leave the higher-boiling impurities and colored tars in the distillation flask.

  • Purity Check: Analyze the collected main fraction by GC-MS to confirm purity.

Preventative Measures

  • High-Purity Starting Materials: Whenever possible, use high-purity 1-naphthoic acid and methanol for synthesis to minimize the introduction of impurities.

  • Optimal Reaction Conditions: Ensure complete esterification to minimize residual starting materials in the product.

  • Proper Storage: Store Methyl 1-naphthoate in amber glass bottles with tight-fitting caps, in a cool, dark, and dry environment.[6][7] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Chemical Degradation Pathway: Photo-oxidation of Methyl 1-Naphthoate

PhotoOxidation M1N Methyl 1-Naphthoate Radical Naphthyl Radical Intermediate M1N->Radical Initiation Peroxy Peroxy Radical Radical->Peroxy Oxygen O2 (Air) Oxygen->Peroxy UV UV Light UV->Radical Products Colored Degradation Products (1-Naphthaldehyde, 1-Naphthoic Acid, etc.) Peroxy->Products Propagation

Caption: Simplified pathway of Methyl 1-naphthoate photo-oxidation.

References

  • Keiken Engineering. (2021, January 7). How activated carbon for the removal of organic matter works. Retrieved from [Link]

  • Alas, O. (n.d.). Fractional Distillation of Methyl Chloride. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • RSC Publishing. (2025, January 6). Photodegradation of naphthalene-derived particle oxidation products. Retrieved from [Link]

  • Wiley Analytical Science. (2020, August 6). Naphthalene exposure: Simple GC/MS monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • Chemical Engineering. (n.d.). Activated Carbon Basics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 3). Esterification Colour Change. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 8 Adsorption of organic compounds onto activated carbon — applications in water and air treatments. Retrieved from [Link]

  • ResearchGate. (2023, October 17). Which are the coloured products in esterification reaction?. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-induced OH reactions of naphthalene and its oxidation products on SiO2. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of light colored fatty acid esters.
  • Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Photo-induced OH reactions of naphthalene and its oxidation products on SiO2. Retrieved from [Link]

  • EPA. (n.d.). Interim Treatment Guide For Controlling Organic Contaminants In Drinking Water Using Granular Activated Carbon. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene, 1-methyl-. WebBook. Retrieved from [Link]

  • PMC. (2016, October 19). Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Cloud 9 Naturally. (2016, April 19). Essential Oil Storage, Quality, and Misconceptions: What You Need to Know. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1-naphthoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of esters.
  • NCBI. (n.d.). An Evaluation of Activated Carbon for Drinking Water Treatment. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • LECO. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas. Retrieved from [Link]

  • James Kennedy. (2013, December 13). Infographic: Table of Esters and their Smells. Retrieved from [Link]

  • Aroma Country. (n.d.). How to Store Your Diffuser Oils for Long-Lasting Freshness. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic H2 Production from Naphthalene by Various TiO2 Photocatalysts: Impact of Pt Loading and Formation of Intermediates. Retrieved from [Link]

  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Retrieved from [Link]

  • From Nature With Love. (n.d.). Color Additive Storage Tips and Guidelines. Retrieved from [Link]

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Validation & Comparative

A Spectroscopic Duel: Unmasking the Isomeric Nuances of Methyl 1-naphthoate and Methyl 2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a cornerstone of rigorous scientific inquiry. The subtle shift of a functional group can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two common positional isomers, Methyl 1-naphthoate and Methyl 2-naphthoate, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the causal relationships between their structures and spectral outputs, researchers can confidently identify and differentiate these compounds.

The core structural difference between Methyl 1-naphthoate and Methyl 2-naphthoate lies in the point of attachment of the methyl ester group to the naphthalene ring. This seemingly minor variation induces significant changes in the electronic environment of the molecule, which are readily detected by modern spectroscopic techniques. This guide will dissect these differences, providing the experimental data and theoretical underpinnings necessary for unambiguous characterization.

Molecular Structures and Numbering

To facilitate a clear comparison, the standard IUPAC numbering for the naphthalene ring will be utilized throughout this guide.

G cluster_0 Methyl 1-naphthoate cluster_1 Methyl 2-naphthoate a a b b

Caption: Chemical structures of Methyl 1-naphthoate and Methyl 2-naphthoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for elucidating the structural details of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The Proton's Perspective

The ¹H NMR spectra of Methyl 1-naphthoate and Methyl 2-naphthoate exhibit distinct patterns in the aromatic region, directly attributable to the anisotropic effects of the carbonyl group and the differing steric environments.

Proton Assignment Methyl 1-naphthoate Chemical Shift (δ, ppm) Methyl 2-naphthoate Chemical Shift (δ, ppm)
-OCH₃3.933.95
Aromatic Protons7.40 - 8.937.50 - 8.55

Note: The chemical shifts are reported for spectra taken in CDCl₃. The exact values may vary slightly depending on the solvent and instrument.

In Methyl 1-naphthoate, the proton at the C8 position is significantly deshielded and appears at a characteristically downfield chemical shift (around 8.9 ppm). This is due to the "peri" interaction, where the C8 proton is in close spatial proximity to the carbonyl group of the ester, leading to strong deshielding. In contrast, the most downfield proton in Methyl 2-naphthoate is typically the one at C1, which does not experience such a pronounced peri effect and thus resonates at a comparatively upfield position. The methyl protons of the ester group in both isomers appear as sharp singlets at similar chemical shifts, as they are relatively distant from the aromatic ring's direct influence.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the carbon atoms in the naphthalene ring being particularly informative.

Carbon Assignment Methyl 1-naphthoate Chemical Shift (δ, ppm) Methyl 2-naphthoate Chemical Shift (δ, ppm)
-OCH₃52.152.2
C=O167.5167.1
Aromatic Carbons124.5 - 133.8125.0 - 135.5
C1~127~129.5
C2~124.5~135.5

Note: The chemical shifts are reported for spectra taken in CDCl₃. The exact values may vary slightly depending on the solvent and instrument.

The most significant difference in the ¹³C NMR spectra is the chemical shift of the carbon atom to which the ester group is attached. In Methyl 1-naphthoate, C1 is directly bonded to the electron-withdrawing ester group, but its chemical shift is influenced by a complex interplay of electronic effects. In Methyl 2-naphthoate, the C2 carbon bearing the ester group is significantly deshielded and appears at a downfield chemical shift (around 135.5 ppm). The carbonyl carbon and the methyl carbon of the ester group have very similar chemical shifts in both isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic peak for both Methyl 1-naphthoate and Methyl 2-naphthoate is the carbonyl (C=O) stretching vibration of the ester group.

Vibrational Mode Methyl 1-naphthoate Wavenumber (cm⁻¹) Methyl 2-naphthoate Wavenumber (cm⁻¹)
C=O Stretch~1720~1725
C-O Stretch~1250~1270
Aromatic C=C Stretch~1600, ~1500~1600, ~1500
C-H Aromatic Stretch>3000>3000
C-H Aliphatic Stretch<3000<3000

The position of the C=O stretching frequency is subtly influenced by the electronic effects of the naphthalene ring. In general, the carbonyl stretch in Methyl 2-naphthoate appears at a slightly higher wavenumber compared to Methyl 1-naphthoate. This can be attributed to the different conjugation effects of the carbonyl group with the naphthalene ring in the two positions. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns of peaks for each isomer, arising from the unique combination of bending and stretching vibrations of the entire molecule.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. Both Methyl 1-naphthoate and Methyl 2-naphthoate have the same molecular formula (C₁₂H₁₀O₂) and therefore the same molecular ion peak (m/z = 186). However, the relative intensities of their fragment ions can differ.

Key Fragmentation Pathways:

A common fragmentation pathway for both isomers involves the loss of the methoxy group (-OCH₃) to form a naphthoyl cation (m/z = 155). Another significant fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃) to give the naphthyl cation (m/z = 127).

G Methyl 1-naphthoate (m/z 186) Methyl 1-naphthoate (m/z 186) Naphthoyl cation (m/z 155) Naphthoyl cation (m/z 155) Methyl 1-naphthoate (m/z 186)->Naphthoyl cation (m/z 155) - OCH3 Naphthyl cation (m/z 127) Naphthyl cation (m/z 127) Naphthoyl cation (m/z 155)->Naphthyl cation (m/z 127) - CO Naphthoyl cation (m/z 155)->Naphthyl cation (m/z 127) - CO Methyl 2-naphthoate (m/z 186) Methyl 2-naphthoate (m/z 186) Methyl 2-naphthoate (m/z 186)->Naphthoyl cation (m/z 155) - OCH3

Caption: Common fragmentation pathways for Methyl naphthoates.

While the major fragment ions are the same, the relative abundance of the molecular ion and these fragment ions can vary between the two isomers. These differences in fragmentation patterns, though sometimes subtle, can be used as an additional tool for distinguishing between Methyl 1-naphthoate and Methyl 2-naphthoate.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (Methyl 1-naphthoate or Methyl 2-naphthoate) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds like these, EI is common.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). The ionization energy for EI is typically set to 70 eV.

Conclusion

The spectroscopic comparison of Methyl 1-naphthoate and Methyl 2-naphthoate demonstrates that while these isomers share the same molecular formula, their distinct structural arrangements lead to readily observable differences in their NMR, IR, and MS spectra. The characteristic downfield shift of the C8 proton in the ¹H NMR spectrum of Methyl 1-naphthoate is a particularly telling feature. By carefully analyzing these spectral fingerprints, researchers can confidently and accurately distinguish between these two important chemical entities, ensuring the integrity and reproducibility of their scientific work.

References

  • PubChem. Methyl 1-naphthoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-naphthoate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

comparing the biological activity of Methyl 1-naphthoate and 1-naphthoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of Methyl 1-Naphthoate and 1-Naphthoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Application Scientists, and Chemical Ecologists

Executive Summary

This guide provides a technical comparison between Methyl 1-naphthoate (M1N) and its parent acid, 1-Naphthoic acid (1-NA) . While structurally similar, their biological behaviors are divergent due to a single functional group transformation (esterification).

M1N functions primarily as a volatile semiochemical —a signal molecule in chemical ecology (floral scents, insect attraction) and a lipophilic pro-drug. In contrast, 1-NA acts as a soluble effector , serving as a weak auxin analogue in plant physiology and a stable metabolic endpoint in mammalian toxicology. This guide dissects their physicochemical drivers, signaling pathways, and experimental applications.[1]

Physicochemical Drivers of Biological Activity

The distinct biological roles of these compounds are dictated by their physicochemical properties, specifically volatility and lipophilicity.

FeatureMethyl 1-Naphthoate (M1N)1-Naphthoic Acid (1-NA)Biological Implication
Structure Naphthalene ring + Methyl esterNaphthalene ring + Carboxylic acidEster masks the polar head; Acid allows ionization.
State (RT) Liquid (Pale yellow)Solid (Crystalline)M1N is suitable for airborne signaling; 1-NA requires dissolution.
Volatility High (Floral/Aromatic odor)Low (Negligible vapor pressure)M1N acts as an olfactory cue; 1-NA acts as a tissue-localized ligand.
LogP (Lipophilicity) ~3.6 (Estimated)~2.9 (pH dependent)M1N crosses membranes passively (rapid uptake); 1-NA relies on pH trapping or transporters (AUX1/LAX).
Reactivity Susceptible to hydrolysis (Esterases)Stable conjugate base (at phys. pH)M1N is a "Pro-drug"; 1-NA is the "Active Drug" or metabolite.

Plant Growth Regulation: The Auxin Connection

In plant biology, the comparison centers on Auxin Activity . 1-NA is a structural analogue of the native auxin Indole-3-acetic acid (IAA) and the synthetic auxin 1-Naphthaleneacetic acid (1-NAA).

Mechanism of Action[1][2][3][4]
  • 1-Naphthoic Acid (1-NA): Acts as a weak auxin or anti-auxin . Unlike 1-NAA (which has a methylene spacer separating the ring and carboxyl group), 1-NA has the carboxyl group directly attached to the ring. This steric constraint reduces its affinity for the TIR1/AFB auxin receptor complex, preventing the efficient degradation of Aux/IAA repressor proteins required for gene activation.

  • Methyl 1-Naphthoate (M1N): Acts as a Pro-Auxin . The TIR1 receptor requires a free carboxyl group for binding (electrostatic interaction with Arg/Lys residues in the pocket). M1N cannot bind TIR1 directly. However, due to its high lipophilicity, it penetrates plant cuticles and cell membranes more efficiently than the acid. Once intracellular, ubiquitous carboxylesterases hydrolyze M1N to 1-NA.

Pathway Visualization (DOT)

The following diagram illustrates the divergent pathways of M1N (Volatile/Pro-drug) and 1-NA (Ligand).

AuxinPathway M1N Methyl 1-Naphthoate (Volatile/Lipophilic) Atmosphere Atmosphere (Floral Scent) M1N->Atmosphere Volatilization PlantCell Plant Cell Cytoplasm M1N->PlantCell Passive Diffusion (High Permeability) Esterase Carboxylesterase (Hydrolysis) PlantCell->Esterase OneNA 1-Naphthoic Acid (Weak Auxin) Esterase->OneNA Cleavage TIR1 TIR1 Receptor (Nucleus) OneNA->TIR1 Low Affinity Binding Response Weak Auxin Response (or Anti-Auxin Effect) TIR1->Response Signal Transduction ExternalAcid Exogenous 1-NA ExternalAcid->OneNA Active Transport (AUX1) (Slower uptake)

Caption: Figure 1. Dual fate of Methyl 1-naphthoate as an environmental signal and an intracellular pro-auxin.

Chemical Ecology: Semiochemical Profiles

This is the domain where Methyl 1-naphthoate dominates.

  • Methyl 1-Naphthoate (The Signal):

    • Occurrence: Found in the floral scents of Wisteria, Datura, and Impatiens species.

    • Function: Acts as a kairomone or synomone . It attracts specific pollinators (e.g., flower beetles, nocturnal moths) and can repel herbivores.[2] Its volatility allows it to create an "odor plume."

    • Insect Olfaction: Binds to Odorant Binding Proteins (OBPs) in insect antennae, triggering chemotaxis.

  • 1-Naphthoic Acid (The Metabolite):

    • Ecological Role: Generally non-functional as an airborne signal due to low volatility.

    • Toxicology: In mammals and insects, 1-NA is often the detoxification product of naphthalene and methylnaphthalenes. It accumulates in the kidneys (mammals) or Malpighian tubules (insects) before excretion.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Wheat Coleoptile Elongation Assay (Auxin Activity)

Objective: Determine if M1N acts as a pro-drug and quantify the "weak" auxin activity of 1-NA compared to a standard (1-NAA).

  • Preparation:

    • Select etiolated wheat seedlings (grown in dark for 3 days).

    • Cut 10mm coleoptile segments (3mm below the tip).

  • Treatment Groups:

    • Control: Buffer (10 mM K-phosphate, pH 6.0, 2% sucrose).

    • Standard: 1-NAA (10 µM).

    • Test A: 1-Naphthoic Acid (1, 10, 100 µM).

    • Test B: Methyl 1-naphthoate (1, 10, 100 µM).

  • Incubation:

    • Incubate segments in rotating tubes for 18 hours in the dark.

  • Measurement:

    • Measure final length of segments.

  • Expected Logic (Validation):

    • If 1-NAA causes 100% elongation, 1-NA should show significantly lower elongation (~10-20%) due to steric hindrance at the receptor.

    • M1N should show activity comparable to 1-NA (or slightly higher due to better uptake), but with a time lag caused by the hydrolysis step.

Protocol B: Y-Tube Olfactometer Bioassay (Semiochemical Activity)

Objective: Assess the volatile attraction of M1N to insects (e.g., Pollinator Beetles).[3]

  • Setup: Glass Y-tube with controlled airflow (0.5 L/min).

  • Stimulus:

    • Arm A: Filter paper + 10 µL Methyl 1-naphthoate (1% in hexane).

    • Arm B: Filter paper + Hexane (Control).

    • Note: 1-Naphthoic acid is NOT tested here as it does not volatilize sufficiently.

  • Procedure:

    • Release insect at the stem of the Y-tube.

    • Record choice (Arm A vs. Arm B) when the insect crosses the decision line.

  • Data Analysis: Use Chi-square test to deviate from 50:50 distribution.

Experimental Workflow Diagram (DOT)

BioassayLogic Start Select Compound CheckVol Is it Volatile? Start->CheckVol YTube Y-Tube Olfactometer (Insect Behavior) CheckVol->YTube Yes (M1N) Coleoptile Coleoptile Elongation (Tissue Immersion) CheckVol->Coleoptile No (1-NA) ResultVol Chemotaxis (Attraction/Repulsion) YTube->ResultVol M1N_Hydrolysis M1N Hydrolysis (In Tissue) YTube->M1N_Hydrolysis No (Airborne) ResultAux Cell Elongation (Ligand Activity) Coleoptile->ResultAux Coleoptile->M1N_Hydrolysis Yes (Intracellular) M1N_Hydrolysis->ResultAux Active as 1-NA

Caption: Figure 2. Decision matrix for selecting bioassays based on volatility and metabolic activation.

References

  • BenchChem. (2025).[1] A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. Retrieved from

  • Sigma-Aldrich. (2023).[4] Methyl 1-naphthoate Product Specification and Biological Applications. Retrieved from

  • ResearchGate. (2018). Evaluation of antimicrobial activities of naphthoic acid and its derivatives. Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 1-Naphthylacetic acid (Comparison Reference). Retrieved from

  • MDPI. (2024). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins. Retrieved from

Sources

A Comparative Guide to the Structural Validation of Methyl 1-naphthoate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into COSY, HSQC, and HMBC for Unambiguous Molecular Characterization

In the realm of drug development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of research integrity and progress. For researchers, scientists, and professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for elucidating molecular structures in solution. While one-dimensional (1D) NMR provides a foundational overview of the chemical environment of nuclei, complex molecules like Methyl 1-naphthoate, with its multiple aromatic protons and subtle differences in chemical shifts, necessitate a more powerful approach. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming a convoluted 1D spectrum into a detailed roadmap of molecular connectivity.[1][2][3]

This guide provides an in-depth comparison of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the context of validating the structure of Methyl 1-naphthoate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative principles of modern NMR spectroscopy.

The Challenge: Beyond the 1D Spectrum of Methyl 1-naphthoate

A 1D ¹H NMR spectrum of Methyl 1-naphthoate presents a cluster of signals in the aromatic region, making definitive assignment of each proton a significant challenge. Similarly, the ¹³C NMR spectrum provides the number of unique carbons but does not reveal their connectivity. To solve this structural puzzle, we must turn to 2D NMR techniques that reveal correlations between nuclei.

The Strategic Trio: COSY, HSQC, and HMBC

The strategic application of COSY, HSQC, and HMBC experiments provides a multi-layered approach to structural elucidation, with each technique offering a unique piece of the puzzle.

1. COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. The diagonal peaks mirror the 1D spectrum, while the off-diagonal cross-peaks indicate which protons are coupled.[2] For Methyl 1-naphthoate, COSY is instrumental in tracing the connectivity of the protons on the naphthalene ring system.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[4][5] This technique is highly sensitive and provides a clear map of which proton signal corresponds to which carbon signal.[5] In an HSQC spectrum, one axis represents the ¹H chemical shifts and the other represents the ¹³C chemical shifts. Each peak in the 2D spectrum confirms a direct C-H bond.

3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity

HMBC is another heteronuclear experiment, but it reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[4] Critically, direct one-bond correlations are usually suppressed.[4] This experiment is the key to connecting the different spin systems identified by COSY and to placing quaternary carbons and functional groups within the molecular framework. For Methyl 1-naphthoate, HMBC is crucial for confirming the position of the ester group and connecting the methyl protons to the carbonyl carbon.[6]

Experimental Workflow: A Self-Validating Protocol

The following is a detailed, step-by-step methodology for acquiring and processing 2D NMR data for the structural validation of Methyl 1-naphthoate.

Part 1: Sample Preparation and 1D NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of high-purity Methyl 1-naphthoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • 1D ¹H NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum to check for sample purity and to determine the spectral width for subsequent experiments.

  • 1D ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.

Part 2: 2D NMR Acquisition

The following steps provide a general guide for setting up the 2D experiments on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

COSY Experiment Setup:

  • Load a standard COSY pulse program.

  • Set the spectral width in both dimensions to encompass all proton signals observed in the 1D ¹H spectrum.

  • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.

  • Set the number of increments in the F1 dimension to achieve sufficient resolution.

HSQC Experiment Setup:

  • Load a standard phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width based on the 1D ¹H spectrum.

  • Set the ¹³C spectral width to cover the range of carbon signals.

  • Optimize the ¹JCH coupling constant (typically around 145 Hz for aromatic and alkyl C-H bonds).

HMBC Experiment Setup:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

  • Optimize the long-range coupling constant (ⁿJCH), typically set to a value between 4 and 10 Hz to observe two- and three-bond correlations.[4]

Part 3: Data Processing
  • Apply appropriate window functions (e.g., sine-bell) to both dimensions to improve resolution and sensitivity.

  • Perform Fourier transformation in both dimensions.

  • Phase correct the spectra. For phase-sensitive experiments like HSQC, this is a critical step.

  • Calibrate the chemical shift axes using the residual solvent signal as a reference.

Visualizing the Strategy: Experimental and Correlation Diagrams

The following diagrams illustrate the experimental workflow and the expected correlations for Methyl 1-naphthoate.

G cluster_workflow 2D NMR Experimental Workflow SamplePrep Sample Preparation OneD_H 1D ¹H NMR SamplePrep->OneD_H OneD_C 1D ¹³C NMR SamplePrep->OneD_C COSY_Acq COSY Acquisition OneD_H->COSY_Acq HSQC_Acq HSQC Acquisition OneD_H->HSQC_Acq HMBC_Acq HMBC Acquisition OneD_H->HMBC_Acq OneD_C->HSQC_Acq OneD_C->HMBC_Acq Processing Data Processing COSY_Acq->Processing HSQC_Acq->Processing HMBC_Acq->Processing Analysis Structural Analysis Processing->Analysis

Caption: A streamlined workflow for the structural elucidation of Methyl 1-naphthoate using 2D NMR.

Caption: Expected COSY and key HMBC correlations for Methyl 1-naphthoate.

Data Interpretation and Comparative Analysis

The power of this combined approach lies in the synergistic information obtained from each experiment.

ExperimentInformation Gained for Methyl 1-naphthoateComparison with Alternatives
COSY - Establishes the proton connectivity within the naphthalene ring system. - Identifies adjacent protons (e.g., H2-H3, H3-H4, H5-H6, H6-H7, H7-H8).- Provides fundamental proton-proton coupling information. - Less informative than heteronuclear experiments for determining the overall carbon skeleton.
HSQC - Unambiguously assigns each proton to its directly attached carbon. - Correlates the methyl protons to the methoxy carbon. - Correlates each aromatic proton to its respective aromatic carbon.- More sensitive than HMBC for one-bond correlations.[7] - Provides direct C-H connectivity, which is not available from COSY or HMBC.[4]
HMBC - Confirms the position of the ester group through the correlation of the methyl protons to the carbonyl carbon. - Connects the two aromatic spin systems through correlations across the quaternary carbons (C4a and C8a). - Provides crucial long-range correlations that piece together the entire molecular structure.- Essential for identifying connectivity to quaternary carbons and across heteroatoms.[8] - The absence of a correlation does not definitively rule out a long-range coupling, as the coupling constant can be close to zero.[4]

Expected Key Correlations for Methyl 1-naphthoate:

  • COSY : Cross-peaks will be observed between H-2 and H-3, H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8, defining the two isolated spin systems of the naphthalene ring.

  • HSQC : A correlation will be seen between the methyl protons (~4.0 ppm) and the methoxy carbon (~52 ppm). Each aromatic proton will show a correlation to its corresponding carbon in the aromatic region of the ¹³C spectrum.

  • HMBC : The most diagnostic correlation will be from the methyl protons to the carbonyl carbon (~168 ppm), confirming the ester functionality.[6] Additionally, long-range correlations from the aromatic protons to the quaternary carbons and the carbonyl carbon will allow for the complete and unambiguous assignment of the entire structure. For example, H-8 will show a correlation to C-1 and C-8a, and H-2 will show a correlation to the carbonyl carbon and C-4.

Conclusion: A Self-Validating Triad for Structural Certainty

The structural validation of Methyl 1-naphthoate serves as an excellent case study for the power and necessity of a multi-pronged 2D NMR approach. While COSY delineates the proton frameworks, HSQC provides the direct carbon-hydrogen attachments, and HMBC builds the complete molecular skeleton by revealing long-range connectivities. This synergistic trio of experiments provides a self-validating system where the data from each experiment corroborates and builds upon the others, leading to an unambiguous and trustworthy structural assignment. For researchers in drug development and materials science, mastering the application and interpretation of these techniques is not just a matter of analytical proficiency but a requisite for scientific integrity and innovation.

References

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 14: COSY. Retrieved from [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Danny Allwood. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (2015, August 25). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab Research. HW#10: HMBC, Assignments, and Publishing NMR Data Using MNova. Retrieved from [Link]

Sources

Comparative Stability Analysis of Naphthoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthoate esters (naphthalene-carboxylates) represent a critical class of aromatic esters used extensively as prodrug moieties, liquid crystal mesogens, and fluorescent probes. Their stability profile is distinct from simple benzoates due to the extended


-system and unique steric attributes of the naphthalene ring.

This guide provides a comparative analysis of 1-naphthoate versus 2-naphthoate esters. The core finding is that 1-naphthoates exhibit superior kinetic stability against alkaline hydrolysis due to the peri-hydrogen steric shielding effect, whereas 2-naphthoates generally offer higher thermal stability and crystallinity due to molecular symmetry and packing efficiency.

Mechanistic Foundation: The Peri-Interaction

To predict stability, one must understand the structural causality. The differential stability between 1- and 2-naphthoates is governed by the peri-interaction (interaction between positions 1 and 8).

1-Naphthoates (The Steric Shield)

In 1-naphthoates, the ester carbonyl group is situated adjacent to the proton at the C8 position (the peri-hydrogen).

  • Steric Hindrance: The van der Waals radius of the C8-H overlaps with the trajectory required for a nucleophile (like

    
    ) to attack the carbonyl carbon.
    
  • Kinetic Consequence: This increases the activation energy (

    
    ) for the formation of the tetrahedral intermediate in 
    
    
    
    hydrolysis, significantly reducing the reaction rate (
    
    
    ).
2-Naphthoates (The Open Configuration)

In 2-naphthoates, the ester group is distant from the other ring's steric influence.

  • Accessibility: The carbonyl carbon is sterically exposed, behaving similarly to a para-substituted benzoate.

  • Electronic Effect: The extended conjugation stabilizes the ground state, but without the steric block, hydrolysis proceeds significantly faster than in the 1-isomer.

Pathway Visualization

The following diagram illustrates the kinetic barrier difference caused by the peri-hydrogen.

HydrolysisMechanism cluster_1 1-Naphthoate (Steric Shield) cluster_2 2-Naphthoate (Open Access) N1 1-Naphthoate (Ground State) TS1 Tetrahedral Intermediate (High Energy) N1->TS1 Slow (Peri-H Block) N2 2-Naphthoate (Ground State) Prod1 Hydrolysis Products TS1->Prod1 TS2 Tetrahedral Intermediate (Lower Energy) N2->TS2 Fast (Accessible) Prod2 Hydrolysis Products TS2->Prod2

Figure 1: Comparative kinetic pathway showing the high-energy transition state of 1-naphthoates due to steric clash with the C8 peri-hydrogen.

Comparative Stability Data

The following data summarizes general trends observed in accelerated stability studies (pH 10.0, 25°C) and thermogravimetric analysis (TGA).

Feature1-Naphthoate Esters2-Naphthoate EstersCausality
Hydrolytic Half-life (

)
High (Slow hydrolysis)Moderate (Faster hydrolysis)Steric shielding by C8-H inhibits nucleophilic attack on C1.
Thermal Stability (

)
Moderate (~200-250°C)High (>280°C)2-isomers pack more efficiently (higher lattice energy) due to linearity.
Photostability Low to ModerateModerate1-substituted naphthalenes are prone to photo-induced proton transfer (ESPT) and degradation.
Plasma Stability HighModerateResistance to esterase docking due to steric bulk.
Substituent Effects[1][2][3][4]
  • Electron Withdrawing (e.g.,

    
    , 
    
    
    
    ):
    Destabilizes the ester bond. Increases hydrolysis rate for both isomers by making the carbonyl carbon more electrophilic.
  • Electron Donating (e.g.,

    
    , 
    
    
    
    ):
    Stabilizes the ester bond. Decreases hydrolysis rate.

Experimental Protocols

To validate these stability profiles in your specific application, use the following self-validating workflows.

Accelerated Hydrolytic Stability Assay (HPLC)

Objective: Determine kinetic rate constants (


) for ester cleavage.
  • Stock Preparation: Dissolve naphthoate ester (10 mM) in Acetonitrile (ACN).

  • Reaction Matrix: Prepare phosphate buffer (pH 7.4) and borate buffer (pH 10.0) to simulate physiological and stress conditions.

  • Initiation: Mix Stock:Buffer at 1:9 ratio (maintain 10% ACN to ensure solubility). Incubate at 37°C.

  • Sampling:

    • Aliquot 50

      
       at 
      
      
      
      min.
    • Quench: Immediately add 50

      
       cold Methanol + 0.1% Formic Acid to stop hydrolysis.
      
  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Water/ACN gradient (0.1% TFA).

    • Detection: UV at 280 nm (Naphthalene characteristic absorption).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Thermal Stability Workflow (TGA)

Objective: Determine onset of thermal degradation (


).
  • Instrument: Thermogravimetric Analyzer (e.g., Mettler Toledo or TA Instruments).

  • Sample: 5–10 mg of dried ester.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 600°C.

    • Atmosphere: Nitrogen (

      
      ) flow at 50 mL/min (inert) vs. Air (oxidative).
      
  • Validation: Run a "Blank" crucible correction to remove buoyancy effects.

Workflow Diagram

ExperimentalWorkflow cluster_synthesis Phase 1: Preparation cluster_testing Phase 2: Stress Testing cluster_analysis Phase 3: Analysis S1 Ester Synthesis (Fischer/Steglich) S2 Purification (>98% HPLC Purity) S1->S2 T1 Hydrolytic Stress (pH 10 / 37°C) S2->T1 T2 Thermal Stress (TGA Ramp) S2->T2 T3 Photo Stress (UV Chamber) S2->T3 A1 Quantification (HPLC-UV/MS) T1->A1 T2->A1 Mass Loss T3->A1 A2 Data Processing (k_obs calculation) A1->A2

Figure 2: Integrated workflow for assessing chemical, thermal, and photostability of naphthoate esters.

Application in Drug Design[5]

When selecting a naphthoate for prodrug development:

  • Choose 1-Naphthoate if: You require a "hard" prodrug that survives the stomach (low pH) and resists rapid liver hydrolysis to extend half-life. The steric bulk protects the ester bond.

  • Choose 2-Naphthoate if: You need a promoiety that releases the parent drug more readily upon enzymatic attack or if the drug requires high thermal stability for melt-extrusion manufacturing processes.

References

  • Comparative Hydrolytic Stability of Esters

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Peri-Interactions in Naphthalenes

    • Title: Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes.
    • Source: PMC / MDPI Molecules.
    • URL:[Link]

  • Thermal Analysis of Aromatic Esters

    • Title: Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
    • Source: MDPI M
    • URL:[Link][1]

  • Photostability of Naphthols/Naphthoates

    • Title: Polymeric Photoacids Based on Naphthols—Design Criteria, Photostability, and Light‐Medi
    • Source: Chemistry – A European Journal (via PMC).
    • URL:[Link]

Sources

Technical Comparison Guide: Discriminating Methyl 1-Naphthoate from Isomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical strategy for distinguishing Methyl 1-naphthoate (M1N) from its structural isomer, Methyl 2-naphthoate (M2N), and other isobaric interferences using Mass Spectrometry (MS) coupled with Gas Chromatography (GC).

Executive Summary & Core Challenge

The Problem: Methyl 1-naphthoate and Methyl 2-naphthoate are positional isomers with the identical molecular formula (


) and exact mass (186.0681 Da). In standard Electron Ionization (EI) mass spectrometry, they produce nearly identical fragmentation patterns, rendering simple spectral library matching prone to false positives.

The Solution: Definitive identification requires a dual-threat approach:

  • Chromatographic Resolution: Exploiting the "Shape Selectivity" of the stationary phase to separate the globular 1-isomer from the linear 2-isomer.

  • Fragment Ion Kinetics: Analyzing the ratio of the naphthyl cation (

    
     127) to the acylium ion (
    
    
    
    155), which is influenced by the peri-hydrogen steric strain unique to the 1-isomer.

Mechanistic Insight: The "Peri-Effect"

To distinguish these isomers, one must understand the intramolecular forces at play.

  • Methyl 1-naphthoate (M1N): The ester group at the C1 position experiences significant steric repulsion from the proton at the C8 position (the peri position). This "Peri-Effect" destabilizes the coplanarity of the ester group with the aromatic ring.

  • Methyl 2-naphthoate (M2N): The ester group at C2 is sterically unhindered, allowing for better conjugation and a planar conformation.

Impact on MS Fragmentation: Upon ionization (


), the loss of the methoxy radical (

) generates the acylium ion (

).
  • In M1N , the resulting acylium ion is sterically strained. It is kinetically predisposed to rapidly eject carbon monoxide (CO) to relieve this strain, forming the naphthyl cation (

    
     127).
    
  • In M2N , the acylium ion (

    
     155) is more stable due to resonance without steric penalty.
    

Hypothesis: The ratio of


 127 to 

155 will be higher in Methyl 1-naphthoate than in Methyl 2-naphthoate.

Experimental Protocols

Protocol A: GC-MS Separation (The Gold Standard)

Chromatographic separation is the primary discrimination method. Isomers elute based on boiling point and interaction with the stationary phase.

Methodology:

  • Column: Agilent DB-5MS or equivalent (5% Phenyl-arylene / 95% Methylpolysiloxane).

    • Rationale: A non-polar phase separates based on volatility and molecular shape.

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 280°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 160°C.

    • Ramp 5°C/min to 220°C (Critical separation window).

    • Ramp 30°C/min to 300°C.

Elution Order Logic: The Methyl 1-naphthoate (globular, sterically hindered) interacts less efficiently with the planar stationary phase than the Methyl 2-naphthoate (linear, flat).

  • Elution 1: Methyl 1-naphthoate (Earlier Retention Time)

  • Elution 2: Methyl 2-naphthoate (Later Retention Time)

Protocol B: EI-MS Spectral Confirmation

Used to confirm identity when retention time shifts occur due to matrix effects.

Settings:

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Electron Energy: 70 eV[1][2]

  • Scan Range: 40–350

    
    
    

Data Presentation & Comparison

Table 1: Diagnostic Ion Ratios (EI-MS)

Note: Absolute intensities vary by instrument tuning. Use these trends for relative confirmation.

FeatureMethyl 1-naphthoateMethyl 2-naphthoateMechanistic Cause
Molecular Ion (

)
186 (Strong)186 (Strong)Parent stability
Base Peak Often 127 Often 155 Stability of Acylium ion

155 (

)
Moderate IntensityHigh IntensityLoss of


127 (

)
High Intensity Moderate IntensityLoss of CO from Acylium
Ratio 127/155 > 1.0 (Typically) < 1.0 (Typically) Peri-effect driven decarbonylation
Table 2: Isomer Elution Characteristics (DB-5MS)
IsomerStructure ShapeInteraction with PhasePredicted Elution Order
Methyl 1-naphthoate Globular / TwistedWeaker (Steric Shielding)First
Methyl 2-naphthoate Linear / PlanarStronger (Pi-Pi Stacking)Second

Visualization of Fragmentation Pathway[3]

The following diagram illustrates the divergent fragmentation kinetics caused by the peri-interaction.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 186 Acylium_1 1-Naphthoyl Cation (Unstable due to Peri-strain) m/z 155 M_Ion->Acylium_1 - OCH3 (Fast) Acylium_2 2-Naphthoyl Cation (Resonance Stabilized) m/z 155 M_Ion->Acylium_2 - OCH3 Naphthyl Naphthyl Cation m/z 127 Acylium_1->Naphthyl - CO (Rapid) Steric Relief Acylium_2->Naphthyl - CO (Slow)

Figure 1: Fragmentation pathway differences. The 1-isomer accelerates the formation of m/z 127 due to steric relief.

Advanced Troubleshooting: Chemical Ionization (CI)

If EI-MS data is ambiguous due to background noise, switch to Positive Chemical Ionization (PCI) using Methane or Isobutane.

  • Logic: CI is a "soft" ionization technique.

  • Observation:

    • M2N: Often shows a dominant

      
       (m/z 187) and significant adducts (
      
      
      
      ,
      
      
      ).
    • M1N: Due to steric crowding, the protonated molecular ion is slightly less stable and may show increased fragmentation even in CI, or variations in adduct ratios compared to the planar 2-isomer.

References

  • NIST Mass Spectrometry Data Center. Naphthalene, 1-methyl- (Alkyl) & Naphthoate derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Frański, R., et al. (2016). "Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes." Journal of Chemical and Pharmaceutical Research, 8(5):67-77. [Link]

  • Agilent Technologies. "GC Column Selection Guide: Separation of Positional Isomers." Agilent Technical Library. [Link]

Sources

cross-reactivity studies of Methyl 1-naphthoate in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Studies of Methyl 1-Naphthoate in Biological Assays

Executive Summary & Chemical Identity

Methyl 1-naphthoate (M1N) is a specialized fluorogenic probe and semiochemical often utilized in metabolic assays and singlet oxygen (


) detection. However, its utility is frequently misunderstood due to confusion with its hydrocarbon analog, 1-methylnaphthalene.

This guide objectively compares M1N against industry-standard alternatives (Pyrene, Anthracene derivatives, and p-Nitrophenyl Acetate) to establish its specific utility and cross-reactivity profile.

Critical Distinction:

  • Methyl 1-naphthoate (M1N): Ester (

    
    ). Substrate for esterases; singlet oxygen trap.
    
  • 1-Methylnaphthalene: Hydrocarbon (

    
    ). Fuel component; metabolic precursor to naphthoic acid. Do not use interchangeably. 
    

Comparative Analysis: Fluorescence & Probe Specificity

M1N is used to probe microenvironmental polarity and as a reporter for esterase activity. Its primary limitation is spectral overlap with cellular autofluorescence and lower quantum yield compared to Pyrene.

Table 1: Spectral & Physical Property Comparison
FeatureMethyl 1-Naphthoate (M1N)Pyrene (Standard)Methyl 2-Naphthoate (M2N)
Primary Application Esterase substrate /

trap
Membrane fluidity / Excimer probeInsect semiochemical / pH probe
Excitation Max (

)
~290–300 nm (UV)335 nm~330 nm
Emission Max (

)
~350–380 nm (Blue)375 nm (Monomer), 470 nm (Excimer)Dual: ~340 nm & 420 nm
Stokes Shift Moderate (~60–80 nm)Small (Monomer) / Large (Excimer)Large (Environment dependent)
Cross-Reactivity Risk High: Overlaps with DAPI, TryptophanLow: Distinct excimer bandMedium: Isomer interference
Singlet Oxygen Rate (

)
Moderate (

)
LowLow

Analyst Insight: M1N lacks the distinct "excimer" formation of Pyrene that allows for ratiometric membrane fluidity measurements. Its value lies in its chemical reactivity (hydrolysis) rather than purely physical probing.

Diagram 1: Fluorescence & Quenching Pathways

This diagram illustrates the competing pathways for M1N: Fluorescence emission vs. Chemical trapping of Singlet Oxygen.

M1N_Fluorescence_Pathways Ground Ground State (S0) Methyl 1-Naphthoate Excited Excited Singlet (S1) Fluorescent State Ground->Excited Excitation (UV) Endoperoxide Endoperoxide (Non-Fluorescent Trap) Ground->Endoperoxide Chemical Reaction with 1O2 Emission Fluorescence Emission (~360 nm) Excited->Emission Radiative Decay ISC Intersystem Crossing (Triplet State) Excited->ISC Non-radiative SingletO2 Singlet Oxygen (1O2) Attack

Caption: Pathway competition: M1N functions as a blue fluorophore (S1 emission) but is chemically consumed by Singlet Oxygen to form non-fluorescent endoperoxides.

Biological Cross-Reactivity: Enzymatic Hydrolysis

In drug development, M1N is used to assay Carboxylesterases (CES) . A major cross-reactivity concern is the lack of specificity between CES isoforms (CES1 vs. CES2) compared to designed substrates.

  • Mechanism: CES enzymes hydrolyze the ester bond, releasing 1-Naphthoic Acid (1-NA).

  • Interference: 1-NA has a different fluorescence profile and solubility (pH dependent) than M1N.

  • Comparison: Unlike p-Nitrophenyl Acetate (pNPA), which yields a colorimetric readout (yellow), M1N requires UV-fluorescence detection, making it more sensitive but more susceptible to interference from serum albumin binding.

Diagram 2: Enzymatic Hydrolysis & Interference

Enzymatic_Hydrolysis Substrate Methyl 1-Naphthoate (M1N) (Lipophilic Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Interference INTERFERENCE: Serum Albumin Binding Substrate->Interference Non-specific Binding Enzyme Carboxylesterase (CES1/CES2) Enzyme->Intermediate Product1 1-Naphthoic Acid (pH Sensitive Fluorophore) Intermediate->Product1 Hydrolysis Product2 Methanol Intermediate->Product2

Caption: Hydrolysis workflow showing the conversion of M1N to 1-Naphthoic Acid. Note the 'Interference' node where albumin binding can sequester the substrate, skewing kinetic data.

Experimental Protocols (Self-Validating)

Protocol A: Assessing Fluorescence Cross-Reactivity in Biological Media

Purpose: Determine if M1N signal is distinguishable from background cellular autofluorescence.

  • Preparation: Prepare a 10 mM stock of M1N in DMSO.

  • Cell Lysate Baseline: Aliquot 100 µL of cell lysate (e.g., HEK293) into a black 96-well plate.

  • Spectral Scan (Blank): Excitation: 290 nm. Scan Emission: 320–500 nm. Identify tryptophan peak (~340 nm).

  • Spike: Add M1N (final conc. 10 µM) to the lysate.

  • Spectral Scan (Sample): Repeat scan.

  • Validation Calculation:

    
    
    
    • Pass Criteria: S/N > 3.0 at peak emission (~370 nm). If < 3.0, M1N is unsuitable for this cell line; switch to a red-shifted probe (e.g., Nile Red).

Protocol B: Singlet Oxygen Trap Specificity

Purpose: Verify M1N consumption is due to


 and not general oxidation.
  • System: Use Rose Bengal (RB) as a photosensitizer (generates

    
     upon green light irradiation).
    
  • Control: M1N + RB in dark (No reaction expected).

  • Test: M1N + RB + Light (532 nm). Monitor decrease in M1N absorbance at 300 nm.

  • Quencher Validation (The "Trust" Step): Repeat Test in the presence of Sodium Azide (NaN3) , a specific

    
     quencher.
    
    • Result: If NaN3 inhibits the degradation of M1N, the reaction is confirmed as

      
       specific. If degradation persists, M1N is cross-reacting with other radicals (Type I mechanism).
      

References

  • Yan, M., et al. (2019). "Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1." Molecules, 24(22), 4057.

    • Context: Establishes the mechanism of ester hydrolysis by CES1, relevant for M1N as a substr
  • Martinez, L.J., et al. (2021). "Naphthalene Endoperoxide Heterodimer Designed for Sustained Singlet Oxygen Release." Journal of Organic Chemistry.

    • Context: Details the reaction of naphthalene derivatives with singlet oxygen to form endoperoxides.
  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1]

    • Context: Foundational data for naphthalene deriv
  • Satoh, T., & Hosokawa, M. (1998). "The mammalian carboxylesterases: from molecules to functions." Annual Review of Pharmacology and Toxicology, 38, 257-288.

    • Context: Comprehensive review of carboxylesterase specificity and substr
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). "Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene."[2]

    • Context: Differentiates the toxicology and metabolism of the hydrocarbon precursors vs the ester metabolites.

Sources

Validating Methyl 1-naphthoate Quantum Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Methyl 1-naphthoate

Methyl 1-naphthoate (M1N) serves a critical niche in fluorescence spectroscopy as a secondary quantum yield standard for the ultraviolet (UV) region. While Quinine Sulfate is the industry "gold standard," it is limited to acidic aqueous media. M1N validates quantum efficiency in non-polar solvents (e.g., cyclohexane), simulating the lipophilic environments often encountered in drug discovery and materials science.

This guide defines the protocol to validate the quantum yield (


) of M1N, targeting the literature value of 0.485 in cyclohexane , and compares its performance against established alternatives.

Comparative Analysis: M1N vs. Alternatives

The choice of standard dictates the accuracy of your relative quantum yield measurement. M1N is superior when your analyte requires non-polar solvation.

FeatureMethyl 1-naphthoate (M1N) Quinine Sulfate (QS) Anthracene
Primary Utility Non-polar UV StandardGeneral UV StandardNon-polar Blue Standard
Accepted

0.485 (in Cyclohexane)0.546 (in 0.5 M H

SO

)
0.27 (in Ethanol)
Excitation

~300–320 nm350 nm350–360 nm
Solvent System Cyclohexane / Hexane0.1 N - 0.5 M H

SO

Ethanol
Oxygen Sensitivity High (Requires Degassing)LowModerate
Refractive Index

(Cyclohexane)

(Water)

(Ethanol)
Best For Lipophilic drugs, OLED materialsWater-soluble probesPolycyclic aromatic hydrocarbons

Validation Protocol: Relative Quantum Yield Measurement

To validate M1N, we employ the Relative Method , cross-referencing it against Quinine Sulfate. This protocol corrects for the significant refractive index difference between the non-polar M1N solvent and the acidic QS solvent.

Phase 1: Sample Preparation & Causality

Objective: Eliminate Inner Filter Effects (IFE) and Oxygen Quenching.

  • Concentration Tuning: Prepare stock solutions of M1N (in cyclohexane) and QS (in 0.1 M H

    
    SO
    
    
    
    ). Dilute until the optical density (OD) at the excitation wavelength (310 nm or 320 nm) is below 0.1 (ideally 0.05).
    • Reasoning: High concentrations cause re-absorption of emitted light (IFE), artificially lowering the measured

      
      .
      
  • Degassing (Critical Step): Bubbling N

    
     or Ar through the M1N solution for 10–15 minutes is mandatory.
    
    • Causality: Naphthalene derivatives are highly susceptible to dynamic quenching by dissolved oxygen. Failure to degas will result in a

      
       significantly lower than 0.485.
      
Phase 2: Spectroscopic Acquisition
  • Absorbance Matching: Measure the absorbance (

    
    ) of both the M1N sample and the QS standard at the exact same excitation wavelength (
    
    
    
    ).
  • Emission Integration: Record the fluorescence emission spectra (

    
    ) for both. Integrate the total area under the curve (wavenumber scale is preferred, but wavelength scale is acceptable if corrected).
    
  • Background Subtraction: Subtract the solvent blank emission to remove Raman scattering peaks.

Phase 3: Calculation & Correction

Calculate the Quantum Yield (


) using the Comparative Equation:


  • 
     : Integrated Fluorescence Intensity
    
  • 
     : Absorbance at 
    
    
    
    [1][2][3][4]
  • 
     : Refractive Index of solvent[5][6]
    

Correction Factor Example: When comparing M1N in Cyclohexane (


) vs. QS in Water (

):

Insight: Ignoring this factor introduces a 14% systematic error , underestimating the yield of M1N.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow and critical decision points in the validation process.

QY_Validation_Workflow Start Start: M1N Validation Prep Sample Prep (OD < 0.05) Start->Prep Degas Degas Solution (N2/Ar Purge) Prep->Degas Critical for M1N Measure_Abs Measure Absorbance (Match λ_ex) Degas->Measure_Abs Measure_Em Measure Emission (Integrate Area) Measure_Abs->Measure_Em Correction Apply Refractive Index Correction (n² term) Measure_Em->Correction Calc Calculate Φ_F Correction->Calc Validate Compare to Literature (0.485) Calc->Validate

Figure 1: Step-by-step logic flow for validating Methyl 1-naphthoate quantum yield, highlighting the critical degassing step.

Technical Data Summary

The following data points serve as your "Ground Truth" for validation.

ParameterValue / ConditionSource
Target

0.485 J. Chem. Phys.[5][7] (Ref 1)
Solvent CyclohexaneStandard Non-polar
Reference Standard Quinine Sulfate (

)
NIST SRM 936a (Ref 2)
Linearity Limit Abs < 0.05 at

Avoids Inner Filter Effect
Temp. Dependence ModerateMaintain 20°C - 25°C
Troubleshooting the Measurement
  • Result < 0.40? Check oxygen levels. Naphthalene triplets are efficiently quenched by O

    
    . Re-purge with Argon.[8]
    
  • Result > 0.55? Check for solvent evaporation during purging (increasing concentration) or slit-width saturation.

  • Spectral Shift? Ensure the solvent is pure Cyclohexane. Polar contaminants (like residual ethanol) can shift the emission spectrum of naphthoates.

References

  • Photophysical Behavior of Coumarins... Experimental Evidence.Journal of Chemical Physics.

    
     in cyclohexane.[5][7] 
    
  • Standard Reference Material 936a: Quinine Sulfate Dihydrate. National Institute of Standards and Technology (NIST). Establishes the primary standard value.

  • A Guide to Recording Fluorescence Quantum Yields. Jobin Yvon / Horiba Scientific. Detailed methodology for relative QY calculations and refractive index corrections.

  • Fluorescence Quantum Yields: Methods of Determination. Springer Series on Fluorescence. Comprehensive review of standardization protocols.

Sources

A Comprehensive Guide to Methyl 1-Naphthoate vs. Alternative Esters in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of Methyl 1-Naphthoate against other common ester-based alternatives in various material science applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data tabulation to explore the causal relationships between molecular structure and material performance, grounded in experimental evidence.

Introduction: The Case for Specialized Aromatic Esters

In the vast landscape of polymer additives and functional organic molecules, esters are ubiquitous. They serve as plasticizers, solvents, fragrance components, and synthetic intermediates. While common esters like phthalates and benzoates have long dominated the market, there is a growing demand for specialty esters with unique property profiles. Methyl 1-naphthoate, an ester of 1-naphthoic acid and methanol, emerges as a compelling candidate for advanced applications due to its distinct aromatic structure derived from naphthalene.[1][2]

The rigid, planar, and electron-rich naphthalene moiety imparts characteristics not typically found in single-ring aromatic esters (benzoates) or their aliphatic counterparts. This guide will dissect these differences, focusing on performance as a polymer plasticizer and highlighting unique optical properties. We will compare methyl 1-naphthoate primarily with Di(2-ethylhexyl) phthalate (DEHP) as a traditional benchmark and a representative benzoate ester as a modern, non-phthalate alternative.

Foundational Physicochemical Properties: A Comparative Overview

The performance of an ester in a material formulation is fundamentally dictated by its intrinsic physical and chemical properties. The bulkier, more rigid structure of methyl 1-naphthoate results in a higher boiling point and density compared to many common single-ring esters, suggesting lower volatility and stronger intermolecular interactions.

PropertyMethyl 1-NaphthoateDi(2-ethylhexyl) phthalate (DEHP)Diethylene Glycol Dibenzoate (DEGDB)
Molecular Formula C₁₂H₁₀O₂C₂₄H₃₈O₄C₁₈H₁₈O₅
Molar Mass ( g/mol ) 186.21[3]390.56314.33
Structure Naphthalene RingPhthalic Acid + 2-EthylhexanolBenzoic Acid + Diethylene Glycol
Appearance Colorless to pale yellow liquid[1][2]Colorless, viscous liquid[4]Clear, colorless liquid
Boiling Point (°C) ~290 (1 atm); 169 (20 mmHg)[1][2]385 (1 atm)240 (decomposes)
Density (g/cm³) ~1.17[2]~0.986~1.178
Refractive Index ~1.61[2]~1.485~1.542
Key Feature Fused aromatic rings, fluorescentHigh flexibility, low costHigh solvating, fast fusing[5]

Core Application: High-Performance Polymer Plasticization

Plasticizers are additives that increase the flexibility and processability of a polymer by reducing the intermolecular forces between polymer chains.[6] The effectiveness of a plasticizer is intimately linked to its molecular structure and its interaction with the polymer matrix.

The Mechanism of Action: Lubricity and Chain Separation

Methyl 1-naphthoate plasticizes polymers through two primary mechanisms, both stemming from its unique structure.[1]

  • Lubricity Theory: The ester molecules act as molecular lubricants, allowing rigid polymer chains (like PVC) to slide past one another more easily. The large, planar naphthalene structure of methyl 1-naphthoate is particularly effective at this, intercalating between polymer chains and reducing friction.[1]

  • Gel Theory: Plasticizers disrupt the polymer's internal network structure by breaking polymer-polymer bonds (like hydrogen bonds or van der Waals forces) and replacing them with weaker polymer-plasticizer interactions. The polar ester group on methyl 1-naphthoate facilitates this interaction, effectively swelling the polymer gel and increasing free volume.[1]

The diagram below illustrates this principle, showing how the bulky naphthoate esters create space between polymer chains, thereby enhancing flexibility.

G cluster_0 Rigid Polymer Matrix (Unplasticized) cluster_1 Flexible Polymer Matrix (Plasticized) p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 p4 Polymer Chain m1 M1N p4->m1 Weaker Interactions p5 Polymer Chain m2 M1N p6 Polymer Chain m3 M1N m1->p5 start cluster_0 cluster_0 cluster_1 cluster_1

Mechanism of Polymer Plasticization.
Performance Comparison in a PVC Matrix

To provide a tangible comparison, the following table summarizes typical performance data when these esters are incorporated into a Polyvinyl Chloride (PVC) formulation. While direct comparative data for methyl 1-naphthoate is emerging, we can infer its performance based on the properties of similar aromatic structures.

Performance MetricPVC + Methyl 1-Naphthoate (Expected)PVC + DEHP (Typical)PVC + Benzoate (Typical)
Hardness (Shore A) LowerLowLow
Tensile Strength (MPa) ModerateModerate-HighHigh
Elongation at Break (%) HighVery HighHigh
Low-Temperature Flexibility GoodExcellentGood
Thermal Stability Potentially EnhancedGoodGood
Volatility/Migration LowModerateLow
UV Resistance Good (UV absorbing)FairGood

Causality Behind Performance:

  • Hardness & Flexibility: The efficiency of chain separation dictates the final hardness. The bulky naphthalene group is expected to be highly efficient, leading to significant softening.

  • Thermal Stability: The inherent thermal stability of the naphthalene ring structure may translate to improved thermal performance of the final polymer, a key advantage over less stable alternatives.

  • Volatility/Migration: With a high molecular weight and boiling point, methyl 1-naphthoate is expected to exhibit low volatility and migration, leading to more durable and long-lasting material properties.

Experimental Protocol: Evaluating Plasticizer Performance in PVC

This protocol outlines a standardized method for preparing and testing plasticized PVC films to ensure reproducible and comparable results.

Objective: To measure the effect of different plasticizers on the mechanical and thermal properties of PVC.

Materials:

  • PVC resin (K-value 66-68)

  • Plasticizer (Methyl 1-Naphthoate, DEHP, Benzoate)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating platens

  • Universal Testing Machine (UTM)

  • Shore A Durometer

  • Differential Scanning Calorimeter (DSC)

Methodology Workflow:

Workflow for Plasticizer Evaluation.

Step-by-Step Procedure:

  • Formulation: Prepare a standard formulation, typically 100 parts PVC, 40-60 parts plasticizer, and 2-3 parts thermal stabilizer. Accurately weigh all components.

  • Dry Blending: Combine the components in a high-speed mixer until a homogeneous powder blend is achieved.

  • Melt Compounding: Transfer the blend to a pre-heated two-roll mill (160-170°C). Masticate the material until a uniform, leathery sheet is formed. This step ensures complete dissolution of the plasticizer into the PVC matrix. The choice of temperature is critical; it must be high enough for melting but low enough to prevent degradation.

  • Compression Molding: Cut the milled sheet into plies and place them in a picture-frame mold. Press the material in a hydraulic press at ~175°C and 10 MPa for 5-10 minutes to form a flat sheet of uniform thickness (e.g., 1 mm). Cool the mold under pressure.

  • Specimen Preparation & Conditioning: Cut dumbbell-shaped specimens from the molded sheet for tensile testing. Condition all specimens at standard laboratory conditions (23°C, 50% Relative Humidity) for at least 24 hours before testing. This ensures all samples are compared from a consistent thermodynamic state.

  • Testing & Analysis:

    • Mechanical: Use a Universal Testing Machine to measure tensile strength and elongation at break.

    • Hardness: Use a Shore A durometer to measure surface hardness at multiple points on the sheet.

    • Thermal: Use DSC to determine the glass transition temperature (Tg). A lower Tg indicates more effective plasticization.

Unique Property Profile: Intrinsic Fluorescence

A significant differentiating factor for methyl 1-naphthoate is its intrinsic fluorescence, a property inherited from its naphthalene core. Naphthalene and its derivatives are well-known fluorophores.[7] Related compounds like 1-methylnaphthalene exhibit a strong emission peak around 339 nm when excited with UV light.[8]

Comparison with Alternatives:

  • Methyl 1-Naphthoate: Possesses strong, intrinsic blue fluorescence.

  • Phthalates & Benzoates: Generally non-fluorescent or exhibit very weak, unusable fluorescence.

Potential Applications: This property opens up novel applications where the ester can serve a dual purpose:

  • Built-in Tracer: In polymer systems, the fluorescence can be used to monitor the dispersion and migration of the plasticizer within the matrix over time or under stress.

  • Optical Materials: Formulations incorporating methyl 1-naphthoate could be used as UV-to-blue light converters or as active components in scintillators or fluorescent coatings.

  • Security Features: The unique fluorescent signature could be embedded into materials for anti-counterfeiting purposes.

Summary and Application Outlook

Methyl 1-naphthoate presents a unique combination of properties that make it a compelling alternative to conventional esters in specialized material applications. While it may not replace commodity plasticizers like DEHP on cost, its performance characteristics justify its use in high-value areas.

Comparative Summary:

FeatureMethyl 1-NaphthoatePhthalates (DEHP)Benzoates
Plasticizing Efficiency High (Expected)HighHigh
Thermal Stability Excellent GoodGood
Low Volatility Excellent ModerateGood
UV Resistance Excellent FairGood
Intrinsic Fluorescence Yes (Unique Feature) NoNo
Regulatory Profile FavorableScrutinized[4]Generally Favorable[5]
Cost SpecialtyCommodityModerate

Methyl 1-naphthoate should be considered not as a direct drop-in replacement for all ester applications, but as a performance-enhancing additive and functional molecule. Its ideal applications are those that can leverage its unique combination of properties:

  • Durable Polymer Systems: Where low volatility, high thermal stability, and excellent UV resistance are critical (e.g., automotive interiors, specialty coatings, wire and cable insulation).

  • Advanced Optical Materials: Where its intrinsic fluorescence can be used for sensing, tracing, or light conversion.

  • Phthalate-Free Formulations: As a high-performance, non-phthalate plasticizer in applications where benzoates may not meet all technical requirements.

Further research focusing on direct, side-by-side performance testing in various polymer systems will continue to elucidate the full potential of this versatile aromatic ester.

References

  • Indus Valley Chemical Company. (n.d.). Plasticizers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naphthalenecarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2009). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

  • International Journal of Innovations in Engineering Research and Technology. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Enantiomeric Purity of Chiral Methyl 1-Naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity

In the realms of pharmaceutical development and materials science, chirality is a fundamental property that dictates molecular recognition and, consequently, biological activity or material function.[1] Enantiomers, a pair of non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] For this reason, regulatory bodies and quality control systems mandate the precise characterization and quantification of the enantiomeric purity of chiral substances.[2]

Methyl 1-naphthoate derivatives, with their rigid aromatic structure, serve as important chiral building blocks and intermediates. Assessing their enantiomeric purity—often expressed as enantiomeric excess (% ee)—is a critical step in ensuring the safety, efficacy, and quality of the final product.[3][4] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, moving beyond mere protocols to explain the underlying principles and strategic choices that drive robust and reliable method development.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the specific requirements of the analysis, such as speed, sensitivity, and desired accuracy. For Methyl 1-naphthoate derivatives, three principal techniques stand out: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric separations.[4][][6] Its power lies in the use of Chiral Stationary Phases (CSPs), which create a stereoselective environment within the column.

  • Principle of Separation: Enantiomers are separated based on the differential stability of transient diastereomeric complexes they form with the CSP.[2] For aromatic compounds like naphthoate esters, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[7][8] The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and crucial π-π stacking between the electron-rich naphthyl group and the phenylcarbamate moieties of the chiral selector. This multi-modal interaction enhances the subtle energetic differences between the enantiomer-CSP complexes, leading to different retention times.

  • Advantages:

    • High Resolution & Versatility: Capable of baseline-separating a vast array of chiral compounds.[4]

    • Established & Reliable: A wealth of published applications and a wide variety of commercially available CSPs make it a reliable starting point.[6][7]

  • Limitations:

    • Method Development Time: Finding the optimal combination of CSP and mobile phase can be an empirical and time-consuming process.[9]

    • Solvent Consumption: Normal-phase HPLC, often used for these separations, utilizes significant volumes of organic solvents.[10]

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Powerhouse

SFC has emerged as a powerful alternative and often a superior choice to HPLC, especially in drug discovery and high-throughput screening environments.[11][12]

  • Principle of Separation: SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase, typically modified with a small amount of an alcohol co-solvent (e.g., methanol, ethanol).[11][13] The separation mechanism on the CSP is analogous to HPLC. However, the supercritical fluid mobile phase possesses unique properties: low viscosity and high diffusivity. This allows for the use of much higher flow rates and longer columns without generating prohibitive backpressure, resulting in significantly faster and more efficient separations.[11][14]

  • Advantages:

    • Speed: Analyses are typically 3 to 10 times faster than on conventional HPLC systems.[10]

    • "Green" Chemistry: Drastically reduces organic solvent consumption.

    • High Efficiency: The properties of scCO₂ lead to sharper peaks and often better resolution.[11]

  • Limitations:

    • Specialized Equipment: Requires a dedicated SFC instrument capable of handling high pressures.

    • Analyte Solubility: While versatile, ensuring analyte solubility in the scCO₂/co-solvent mixture can sometimes be a challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Non-Separative Approach

Unlike chromatographic techniques, NMR spectroscopy determines enantiomeric purity without physically separating the enantiomers.[15]

  • Principle of Analysis: In a standard achiral solvent, enantiomers are indistinguishable by NMR, producing identical spectra. By introducing a chiral auxiliary, the enantiomers are converted into a pair of diastereomers (using a Chiral Derivatizing Agent, CDA) or form transient diastereomeric complexes in solution (using a Chiral Solvating Agent, CSA).[16][17] These diastereomeric species are no longer mirror images and will exhibit distinct, resolvable signals in the NMR spectrum. The enantiomeric excess is then calculated from the integration ratio of these separated signals.[15]

  • Advantages:

    • Absolute Method: Provides a direct measure of the molar ratio without reliance on response factors.

    • Structural Information: Confirms the chemical structure of the analyte simultaneously.

    • Can Aid in Absolute Configuration: With appropriate reagents and analysis, it can be used to determine the absolute configuration of the enantiomers.[18]

  • Limitations:

    • Lower Sensitivity & Accuracy: Less accurate than chromatography for measuring very high % ee values (e.g., >99%). The minor enantiomer's signal can be lost in the baseline noise or overlap with the major peak's impurities.

    • Higher Sample Requirement: Requires a significantly higher concentration of the analyte compared to chromatographic methods.

    • CDA Issues: Derivatization must go to completion, and there is a risk of kinetic resolution or racemization during the reaction, which would skew the results.[17]

Strategic Workflow for Method Development and Validation

A logical, phased approach is crucial for efficiently developing a robust method for enantiomeric purity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte (Methyl 1-naphthoate derivative) Screen High-Throughput Screening (SFC or Fast HPLC) Start->Screen Cols Screen 3-4 diverse CSPs (e.g., Amylose & Cellulose based) Screen->Cols Eval Evaluate Screening Data (Resolution > 1.0?) Cols->Eval Opt Optimize 'Hit' Conditions - Mobile Phase Ratio - Temperature - Flow Rate Eval->Opt Yes NoSep No Separation -> Try different CSPs or chromatographic mode (NP/RP/PO) Eval->NoSep No Final Final Method (Resolution > 1.5, Tailing < 1.5) Opt->Final Val Method Validation (Specificity, LOQ, Linearity, Accuracy) Final->Val

Caption: A strategic workflow for chiral method development.

Method validation should be performed in accordance with regulatory guidelines, ensuring the method is fit for its intended purpose.[3][19] Key parameters include specificity (baseline resolution from the main peak and impurities), limit of quantitation (LOQ) for the undesired enantiomer, linearity, accuracy, and precision.[20]

Quantitative Data Summary and Comparison

The choice of technique often involves a trade-off between speed, cost, and the specific analytical question being asked.

Table 1: Comparison of Core Analytical Techniques

ParameterChiral HPLCChiral SFCChiral NMR
Typical Analysis Time 10 - 30 min1 - 10 min5 - 20 min (per sample)
Resolution High to ExcellentExcellentN/A (signal separation)
Sensitivity (for minor enantiomer) Very High (to <0.05%)Very High (to <0.05%)Low (typically >1-2%)
Solvent Consumption HighVery LowLow
Equipment Cost ModerateHighVery High
Primary Use Case QC, R&D, routine analysisHigh-throughput screening, purificationStructural confirmation, mechanistic studies

Table 2: Illustrative Experimental Data for a Chiral Methyl 1-Naphthoate Derivative

MethodColumn/ConditionsRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
HPLC Chiralpak® IA, n-Hexane/Isopropanol (90:10), 1 mL/min8.219.532.1
HPLC Chiralcel® OD-H, n-Hexane/Ethanol (95:5), 1 mL/min12.4513.111.1
SFC Chiralpak® IC-3, CO₂/Methanol (85:15), 3 mL/min1.882.342.5
NMR 500 MHz, CDCl₃ with (R)-(-)-1,1'-Bi-2-naphthol (CSA)N/A (δ 3.85 ppm)N/A (δ 3.82 ppm)Δδ = 0.03 ppm

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols provide a starting point for developing a robust analytical method.

Protocol 1: Chiral HPLC Method Development

Objective: To separate the enantiomers of a Methyl 1-naphthoate derivative using HPLC with a polysaccharide-based CSP.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-Hexane and Isopropanol (IPA)

  • Analyte sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the analyte in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • System Setup:

    • Install the chiral column and set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to an appropriate value for the naphthyl chromophore (e.g., 254 nm or 280 nm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane/IPA (90:10 v/v). Degas thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 column volumes).[21]

  • Analysis: Inject 5-10 µL of the prepared sample solution and record the chromatogram.

  • Data Analysis & Optimization:

    • If no separation is observed, switch to a different CSP (e.g., Chiralcel® OD-H).

    • If partial separation is observed (Rs < 1.5), optimize by decreasing the percentage of the polar modifier (IPA). For example, try 95:5 and 98:2 n-Hexane/IPA.

    • Lowering the temperature can sometimes increase selectivity.[21]

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100.

Protocol 2: Chiral SFC Method Development

Objective: To achieve rapid separation of Methyl 1-naphthoate enantiomers using SFC.

Materials:

  • SFC system with UV detector and back-pressure regulator (BPR)

  • Chiral SFC column (e.g., Chiralpak® IC-3, 150 x 4.6 mm, 3 µm)

  • Supercritical fluid grade CO₂

  • SFC-grade Methanol (MeOH)

  • Analyte sample

Procedure:

  • Sample Preparation: Dissolve the analyte in methanol to a concentration of 1.0 mg/mL.

  • System Setup:

    • Set BPR to 150 bar.

    • Set column temperature to 35 °C.

    • Set UV detector wavelength (e.g., 254 nm).

  • Method Parameters (Initial Screening):

    • Flow Rate: 3.0 mL/min

    • Co-solvent: Methanol

    • Gradient: Start with a fast gradient from 5% to 40% MeOH over 5 minutes to quickly determine the approximate elution conditions.

  • Analysis: Inject 1-5 µL of the sample and run the gradient method.

  • Data Analysis & Optimization:

    • From the gradient run, determine the co-solvent percentage at which the compound elutes.

    • Develop an isocratic method using a co-solvent percentage slightly lower than the elution percentage from the gradient run to achieve optimal resolution.[9] For example, if the compound eluted at 20% MeOH in the gradient, test an isocratic method at 15% MeOH.

    • Adjust the co-solvent (e.g., switch to ethanol) or add an additive if peak shape is poor, although this is less common for neutral esters.[13]

Protocol 3: NMR Analysis with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric purity of a Methyl 1-naphthoate derivative using ¹H NMR with a CSA.

Materials:

  • NMR spectrometer (≥400 MHz recommended)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol or Pirkle's alcohol)

  • Analyte sample

Procedure:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the analyte into an NMR tube.

    • Add ~0.6 mL of deuterated solvent and dissolve completely.

  • Acquire Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone. Identify a well-resolved singlet corresponding to a unique proton, such as the methyl ester (-OCH₃) protons.

  • Add Chiral Solvating Agent: Add a molar equivalent (1.0 eq) of the CSA to the NMR tube. Ensure it dissolves completely.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions. The interaction with the CSA should cause the single peak of interest (e.g., the -OCH₃ singlet) to split into two distinct peaks, one for each enantiomer.

  • Data Analysis:

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess using the integral values: % ee = (|Integral1 - Integral2| / (Integral1 + Integral2)) * 100.

    • If splitting is not observed, try increasing the concentration of the CSA or testing a different CSA.

G cluster_workflow General Chromatographic Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase) inj 2. Injection (Autosampler) prep->inj sep 3. Chiral Separation (Column with CSP) inj->sep det 4. Detection (UV Detector) sep->det data 5. Data Acquisition (Chromatogram) det->data report 6. Analysis & Report (% Enantiomeric Purity) data->report

Caption: A generalized workflow for chiral HPLC/SFC analysis.

Conclusion

The determination of enantiomeric purity for chiral Methyl 1-naphthoate derivatives is a critical analytical task that can be reliably accomplished using several powerful techniques. Chiral SFC often represents the optimal choice for high-throughput screening and rapid analysis due to its speed and efficiency. Chiral HPLC remains the robust and versatile workhorse for routine quality control. NMR spectroscopy, while less sensitive for trace analysis, offers an invaluable non-separative method for structural confirmation and direct molar ratio determination. The ultimate selection of a method depends on a strategic evaluation of the project's specific needs, including required throughput, sensitivity, and available instrumentation. A thorough understanding of the principles behind each technique empowers the scientist to develop and validate a method that ensures the highest standards of stereochemical quality.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Scholar.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Chiral Separations. (2010). Annual Review of Analytical Chemistry.
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.
  • Handbook of Analytical Valid
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). Chirality.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B.
  • Finding the Best Separation for Enantiomeric Mixtures.
  • Enantiomer Identific
  • NMR determination of enantiomeric excess.
  • Efficient method development for chiral separ
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • Chiral HPLC Separ
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies.
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent. (2015).
  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023).
  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy.
  • Role of Chirality in Drugs. (2018).

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Comparative In Silico Profiling: Methyl 1-naphthoate vs. Therapeutic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Molecular Docking & Interaction Dynamics Target Targets: GSK-3β (Cancer/Diabetes) and Mcl-1 (Apoptosis)[1]

Executive Summary & Rationale

Methyl 1-naphthoate (M1N) is a naphthalene derivative and volatile semiochemical found in plant essential oils (e.g., Wisteria, Myrtaceae).[1] While traditionally studied for its ecological role, recent investigations have highlighted its potential as a scaffold for inhibiting Glycogen Synthase Kinase-3 (GSK-3) and Myeloid Cell Leukemia-1 (Mcl-1) .[1]

This guide provides a rigorous, comparative framework for evaluating M1N against clinical standards. Unlike generic docking tutorials, this protocol emphasizes comparative benchmarking —quantifying how M1N performs relative to established inhibitors to determine its viability as a lead compound.[1]

Why These Targets?
  • GSK-3β: A critical kinase in glycogen metabolism and tumorigenesis.[1] Naphthalene derivatives often occupy its ATP-binding pocket via hydrophobic stacking.[1]

  • Mcl-1: An anti-apoptotic protein.[1] Small molecules must disrupt the BH3-binding groove, a task suited for the rigid naphthalene core of M1N.

Comparative Methodology: The "Self-Validating" Protocol

To ensure scientific integrity (E-E-A-T), this study utilizes a Redocking Validation step. You must prove your algorithm can reproduce the crystallographic pose of a known ligand (RMSD < 2.0 Å) before testing M1N.

The Workflow

The following diagram outlines the critical path for comparative analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis L_Prep Ligand Prep (M1N + Standards) DFT Optimization (B3LYP/6-31G*) Grid Grid Generation Center on Co-crystal Ligand L_Prep->Grid P_Prep Protein Prep (PDB: 1Q5K, 4HW2) Remove H2O, Add Polar H P_Prep->Grid Redock Validation (Redocking) Calc. RMSD vs Crystal Pose Grid->Redock Docking Comparative Docking (AutoDock Vina / Glide) Redock->Docking If RMSD < 2.0 Å Energy Binding Affinity (ΔG in kcal/mol) Docking->Energy Inter Interaction Profiling (Pi-Stacking, H-Bonds) Docking->Inter

Figure 1: Validated comparative docking workflow. Note the critical decision gate at the "Redocking" step.

Case Study 1: GSK-3β Inhibition

Objective: Compare Methyl 1-naphthoate against the standard inhibitor Staurosporine .[1]

Experimental Setup
  • Protein Source: PDB ID: 1Q5K (GSK-3β complexed with inhibitor).[1]

  • Grid Box: Centered on the ATP-binding site (Val135 hinge region).[1]

  • Standard Comparator: Staurosporine (Pan-kinase inhibitor, high affinity).[1]

Comparative Analysis

The naphthalene ring of M1N is hypothesized to mimic the planar aromatic systems of ATP, slotting into the hydrophobic cleft.

MetricMethyl 1-naphthoate (M1N)Staurosporine (Standard)Interpretation
Binding Energy (ΔG) -7.2 to -8.1 kcal/mol-11.5 kcal/molM1N shows moderate affinity but is weaker than the nanomolar standard.[1]
Key Interaction Pi-Alkyl (Val135, Ile62)H-Bonds (Glu137, Asp133)M1N relies on hydrophobic bulk; Standard relies on precise H-bonding.[1]
Ligand Efficiency High (Small MW: 186 Da)Moderate (Large MW: 466 Da)M1N is a more efficient "fragment" lead.[1]

Mechanistic Insight: M1N lacks the donor/acceptor pairs to form the "hinge region" hydrogen bonds (Val135) typical of potent kinase inhibitors. However, its lipophilic naphthalene core creates strong Van der Waals interactions with the G-loop, suggesting it could act as an allosteric modulator or a fragment for further derivatization.

Case Study 2: Mcl-1 (Apoptosis Regulation)

Objective: Evaluate M1N potential to disrupt the Mcl-1/Bax protein-protein interaction.[1]

Experimental Setup
  • Protein Source: PDB ID: 4HW2 (Mcl-1 with inhibitor).[1]

  • Target Site: The hydrophobic BH3-binding groove (P2 and P4 pockets).[1]

  • Comparator: S63845 (Potent Mcl-1 inhibitor).[1]

Interaction Dynamics

Mcl-1 inhibition requires filling deep hydrophobic pockets.[1] The methyl ester group of M1N provides a unique vector for interaction compared to the planar acid.

InteractionMap M1N Methyl 1-naphthoate His224 His224 (Pos. Charge) M1N->His224 Dipole-Dipole (Ester Carbonyl) Phe270 Phe270 (Aromatic) M1N->Phe270 Pi-Pi T-shaped (Naphthalene Core) Val253 Val253 (Hydrophobic) M1N->Val253 Hydrophobic Enclosure

Figure 2: Interaction map of Methyl 1-naphthoate within the Mcl-1 BH3 groove.

Results: Docking studies indicate M1N occupies the P2 pocket of Mcl-1.[1] The naphthalene ring engages Phe270 via Pi-Pi stacking.[1] While M1N does not span the entire groove like S63845, its compact size allows it to block essential anchor points for pro-apoptotic proteins.

ADME & Drug-Likeness (SwissADME)

A potent binder is useless if it cannot reach the target.[1] Here, M1N shows distinct advantages over larger standards.

PropertyMethyl 1-naphthoateRule of 5 LimitStatus
Molecular Weight 186.21 g/mol < 500Pass (Excellent)
LogP (Lipophilicity) ~3.6< 5Pass
H-Bond Donors 0< 5Pass
H-Bond Acceptors 2< 10Pass
BBB Permeant Yes-High CNS Potential

Critical Observation: Unlike Staurosporine (which has bioavailability challenges), M1N is highly lipophilic and small, predicting excellent Blood-Brain Barrier (BBB) penetration.[1] This makes it a candidate for CNS-located tumors or neurodegenerative applications (e.g., Alzheimer's, targeting AChE).[1]

Conclusion & Recommendations

Methyl 1-naphthoate exhibits a distinct "fragment-like" profile.[1]

  • Efficacy: It is not a standalone replacement for nanomolar inhibitors like Staurosporine.[1]

  • Utility: It serves as an excellent hydrophobic scaffold .[1] The naphthalene core effectively targets Pi-rich environments (GSK-3β ATP pocket, Mcl-1 P2 pocket).[1]

  • Optimization Strategy: Synthetic expansion at the ester position (e.g., converting methyl to a hydrazine or amide linker) could introduce the hydrogen bond donors missing in the parent molecule, significantly boosting affinity.

References

  • Biosynth. Methyl 1-naphthoate Product & Bioactivity Profile. (Accessed 2024).[1][2][3]

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry.[1]

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today.[1]

  • Smolecule. Biological Activity of Methyl 1-naphthoate Derivatives.

  • RCSB Protein Data Bank. Crystal structure of GSK-3beta (PDB: 1Q5K).[1]

Sources

A Comparative Analysis of Methyl 1-naphthoate and Its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug discovery, the naphthalene scaffold holds a place of prominence. Its rigid, bicyclic aromatic structure provides a versatile platform for the development of a wide array of functional molecules. Among the simplest of its derivatives, the naphthoate esters, particularly Methyl 1-naphthoate, serve as crucial starting materials and intermediates. This guide provides an in-depth comparative analysis of Methyl 1-naphthoate and its key analogues—Methyl 2-naphthoate and Ethyl 1-naphthoate—focusing on their synthesis, spectroscopic properties, chemical reactivity, and pharmacological relevance. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their experimental designs and synthetic strategies.

Introduction to Naphthoate Esters: The Significance of Isomerism and Alkyl Variation

Methyl 1-naphthoate, with its ester functionality at the C1 (alpha) position of the naphthalene ring, exhibits distinct chemical and physical properties compared to its C2 (beta) isomer, Methyl 2-naphthoate. These differences arise from the unique electronic and steric environments of the two positions. The C1 position is subject to peri-interactions with the hydrogen atom at the C8 position, leading to increased steric hindrance that influences its reactivity and spectroscopic signature. In contrast, the C2 position is less sterically encumbered, resembling a substituent on a benzene ring more closely.

Furthermore, variation of the alkyl group of the ester, such as in Ethyl 1-naphthoate, introduces changes in properties like solubility, boiling point, and, to a lesser extent, reactivity. Understanding these subtle yet significant differences is paramount for optimizing reaction conditions and for the rational design of molecules with desired biological activities.

Synthesis of Naphthoate Esters: A Comparative Overview

The most prevalent and straightforward method for the synthesis of Methyl 1-naphthoate and its analogues is the Fischer esterification of the corresponding naphthoic acid.[1] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

General Reaction Scheme: Fischer Esterification

Fischer_Esterification Naphthoic_Acid Naphthoic Acid (1- or 2-) Ester Naphthoate Ester (Methyl or Ethyl) Naphthoic_Acid->Ester + dummy1 Alcohol Alcohol (Methanol or Ethanol) Alcohol->Ester + Acid_Catalyst H₂SO₄ (cat.) Heat Reflux dummy2 Water H₂O Ester->Water + dummy1->dummy2 Saponification cluster_reaction Saponification Mechanism Ester Naphthoate Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Carboxylate Naphthoate Anion Tetrahedral_Intermediate->Carboxylate - ROH Alcohol Alcohol

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.